Auranofin
Description
This compound is a gold salt that is capable of eliciting pharmacologic actions that suppress inflammation and stimulate cell-mediated immunity. It has subsequently been listed by the World Health Organization as a member of the antirheumatic agent category. This compound appears to induce heme oxygenase 1 (HO-1) mRNA. Heme oxygenase 1 is an inducible heme-degrading enzyme with anti-inflammatory properties.
This compound is an orally available, lipophilic, organogold compound, used to treat rheumatoid arthritis, with anti-inflammatory and potential antineoplastic activities. This compound interacts with selenocysteine residue within the redox-active domain of mitochondrial thioredoxin reductase (TrxR), thereby blocking the activity of TrxR. As a result, this agent induces mitochondrial oxidative stress leading to the induction of apoptosis. Furthermore, this agent strongly inhibits the JAK1/STAT3 signal transduction pathway, thereby suppressing expression of immune factors involved in inflammation. TrxR, overexpressed in many cancer cell types, inhibits apoptosis, promotes cell growth and survival and plays a role in resistance to chemotherapy; TrxR catalyzes the reduction of oxidized thioredoxin (Trx) and plays a central role in regulating cellular redox homeostasis.
An oral chrysotherapeutic agent for the treatment of rheumatoid arthritis. Its exact mechanism of action is unknown, but it is believed to act via immunological mechanisms and alteration of lysosomal enzyme activity. Its efficacy is slightly less than that of injected gold salts, but it is better tolerated, and side effects which occur are potentially less serious.
See also: Aurothioglucose (broader).
Properties
Key on ui mechanism of action |
Inflammatory arthritis can cause joint swelling, warmth, pain, and tenderness; one cause of this condition is rheumatoid arthritis. In patients with rheumatoid arthritis, gold salts such as auranofin can be administered to decrease joint inflammation and prevent the destruction of bones and cartilage. Though the mechanism of action of auranofin is not fully established in rheumatoid arthritis, this drug has been shown to inhibit phagocytosis and the release of antibodies and enzymes that play a role in cytotoxic reactions, suppressing the inflammatory response. Aside from its probable immune effects in inflammatory arthritis, studies have shown that auranofin inhibits thioredoxin reductase. This enzyme has various roles in cell homeostasis, including the regulation of free radicals. Thioredoxin reductase can be over expressed in various types of tumours, rendering it an attractive target for anticancer drug development. Studies have shown that inhibiting thioredoxin reductase can cause oxidative stress and apoptosis of tumour cells by increasing the formation of free radicals. Aurofin's thiol ligand binds with high affinity to thiol and selenol groups, forming irreversible reaction products. One study showed that treatment with auranofin increased the production or reactive oxygen species and caused elevation of intracellular calcium concentration in platelets, leading to cell death. Another study showed that auranofin enhanced the production of free radicals, governing T-cell activation. The mechanism of action of anti-rheumatic gold compounds on 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced prostaglandin E(2) (PGE(2)) production in rat peritoneal macrophages were examined. Auranofin (AF) at 3-10 muM inhibited TPA-induced PGE(2) production in concentration-dependent manner. In the pharmacological experiments, prostaglandin G/H synthase (PGHS)-2-dependent PGE(2) production was inhibited by 10 muM of AF. The enzyme activities of both PGHS-1 and PGHS-2 were not affectecd by the 10 muM AF. ...AF decreased the PGHS-2 protein content, but had no effect on the PGHS-1 protein content. AF at 3-10 muM decrease the PGHS-2 messenger RNA (mRNA) level by RT-PCR determination. Then the effect of AF on nuclear factor kappa B (NF-kappaB), one of the transcription factors known to regulate transcription of a group of proinflammatory proteins, was determined. AF at 1-10 muM inhibited nuclear translocation of NF-kappaB in a concentration-dependent manner. AF ...did not affect the binding of NF-kappaB to its specific DNA. These observations may suggest that the effects of gold compounds on the inhibition of NF-kappaB nuclear translocation plays one of the major role in its anti-inflammatory effects in rat peritoneal macrophages. ...The effect of AF /auranofin/ on PMN activated by two stimulates (PMA, ConA) added sequentially. AF (0.1-10 microM) caused a dose-dependent inhibition of lucigenin-dependent chemiluminescence regardless of the activator (FMLP, ConA, A23 187, PMA) when AF was added before the activator. In contrast, when AF was added to PMN after stimulation, it inhibited only the chemiluminescence of PMN stimulated by PMA. Furthermore, the chemiluminescence was largely unaffected by AF in sequentially activated PMN. The relative sensitivity to AF of the various processes studied indicate that blockade of the activation signal appears to be responsible for inhibition of the respiratory burst of PMN. |
|---|---|
CAS No. |
34031-32-8 |
Molecular Formula |
C20H34AuO9PS |
Molecular Weight |
678.5 g/mol |
IUPAC Name |
gold(1+);(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane |
InChI |
InChI=1S/C14H20O9S.C6H15P.Au/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;1-4-7(5-2)6-3;/h10-14,24H,5H2,1-4H3;4-6H2,1-3H3;/q;;+1/p-1/t10-,11-,12+,13-,14+;;/m1../s1 |
InChI Key |
AUJRCFUBUPVWSZ-XTZHGVARSA-M |
Isomeric SMILES |
CCP(CC)CC.CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+] |
Canonical SMILES |
CCP(CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+] |
Appearance |
Solid powder |
Color/Form |
White crystalline powder |
melting_point |
110-111 112-115 °C |
Other CAS No. |
34031-32-8 |
physical_description |
Solid |
Pictograms |
Acute Toxic; Health Hazard |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
Auranofin powder darkens slightly when exposed to strong light and also to some extent when stored at a temperature of 60 °C or warmer; the darkening indicates a small degree of chemical degradation, but the effect on biologic activity is not known. |
solubility |
Insoluble in water 1.51e-01 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Auranofin; SKF-39162; SKF-D-39162; SKF 39162; SKF D 39162; SKFD-39162; SKFD39162; Ridaura; NSC 321521, Ridauragold thiol |
Origin of Product |
United States |
Foundational & Exploratory
Auranofin's Mechanism of Action in Cancer Cells: A Technical Guide
Abstract: Auranofin, a gold (I)-containing compound initially approved for treating rheumatoid arthritis, is gaining significant attention as a repurposed anticancer agent.[1][2] Its efficacy stems from a multifaceted mechanism of action centered on the disruption of cellular redox homeostasis. The primary molecular target of this compound is thioredoxin reductase (TrxR), a key enzyme in the thioredoxin antioxidant system that is often overexpressed in cancer cells to cope with intrinsic oxidative stress.[1][3][4] By inhibiting TrxR, this compound triggers a cascade of events, including the massive accumulation of reactive oxygen species (ROS), induction of mitochondrial dysfunction, and activation of programmed cell death pathways such as apoptosis.[5][6][7] Furthermore, this compound modulates several critical oncogenic signaling pathways, including STAT3, NF-κB, and PI3K/AKT/mTOR, contributing to its broad anti-proliferative effects.[1][5] This guide provides an in-depth technical overview of this compound's core mechanisms of action in cancer cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers and drug development professionals.
Core Mechanism: Inhibition of Thioredoxin Reductase and Induction of Oxidative Stress
The thioredoxin (Trx) system, comprising NADPH, thioredoxin reductase (TrxR), and thioredoxin (Trx), is a crucial antioxidant system that maintains cellular redox balance. Cancer cells, with their heightened metabolic rate, often exhibit a pro-oxidative state and are highly dependent on this system for survival.[1][5] TrxR, which exists in cytosolic (TrxR1) and mitochondrial (TrxR2) isoforms, is frequently overexpressed in various cancers, correlating with aggressive tumor progression and poor patient survival.[3][4]
This compound functions as a potent and irreversible inhibitor of both TrxR1 and TrxR2.[3][5] The gold(I) center of this compound has a high affinity for the selenocysteine residue within the active site of TrxR, forming a stable adduct that inactivates the enzyme.[8][9] This inhibition disrupts the entire Trx system, preventing the reduction of oxidized thioredoxin and other substrates.
The direct consequence of TrxR inhibition is a dramatic increase in intracellular reactive oxygen species (ROS), leading to severe oxidative stress.[6][10][11] This ROS accumulation overwhelms the cell's remaining antioxidant capacity, causing widespread oxidative damage to lipids, proteins, and DNA, which ultimately pushes the cancer cell towards apoptosis and other forms of cell death.[5][12]
Induction of Cancer Cell Death Pathways
The severe oxidative stress induced by this compound is a primary driver of its cytotoxicity, activating multiple cell death pathways.
Apoptosis
This compound is a potent inducer of caspase-dependent apoptosis. The process is primarily initiated through the intrinsic (mitochondrial) pathway:
-
Mitochondrial Dysfunction: High levels of ROS lead to the dissipation of the mitochondrial membrane potential (ΔΨm).[7][13]
-
Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytoplasm.[14]
-
Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3 and caspase-7.[7][13]
-
Substrate Cleavage: Activated caspase-3 cleaves numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[13][15]
Other Cell Death Modalities
-
Necrosis: At higher concentrations, this compound has been observed to induce necrosis, characterized by the release of lactate dehydrogenase (LDH).[13]
-
Ferroptosis: this compound can also induce ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. This is particularly relevant in cells that are more resistant to apoptosis.[12][16]
Modulation of Oncogenic Signaling Pathways
Beyond inducing oxidative stress, this compound disrupts multiple pro-survival and proliferative signaling pathways that are frequently dysregulated in cancer.
-
STAT3 Pathway: this compound inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[17] Constitutively active STAT3 is a key driver of proliferation, survival, and angiogenesis in many cancers. This compound's inhibition of STAT3 has been shown to be mediated by ROS.[17][18][19]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is another critical pro-survival pathway. This compound has been reported to inhibit NF-κB activity, further contributing to its pro-apoptotic effects.[5]
-
PI3K/AKT/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival. This compound can suppress the PI3K/AKT/mTOR axis, leading to decreased pro-survival signals and inhibition of angiogenesis-related factors like HIF-1α.[1][5][20][21]
-
Ubiquitin-Proteasome System (UPS): this compound can also inhibit the proteasome, a protein complex responsible for degrading damaged or misfolded proteins.[1] Cancer cells are often more reliant on the UPS to maintain protein homeostasis, making it an attractive therapeutic target.[9]
Quantitative Data Summary
The cytotoxic efficacy of this compound varies across different cancer cell lines and is dependent on the duration of treatment.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference(s) |
| Breast Cancer | ||||
| MDA-MB-231 | Triple-Negative | ~3.0 | 24 | [5] |
| MDA-MB-468 | Triple-Negative | < 3.0 | 24 | [5] |
| BT-549 | Triple-Negative | > 6.0 | 24 | [5] |
| MCF-7 | ER-Positive | 0.98 | 72 | [22] |
| MCF-7 | ER-Positive | 3.37 | 24 | [22] |
| Lung Cancer | ||||
| Calu-6 | Non-Small Cell | 3.0 | 24 | [13][23] |
| A549 | Non-Small Cell | 3.0 - 5.0 | 24 | [13][23] |
| SK-LU-1 | Non-Small Cell | 5.0 | 24 | [23] |
| NCI-H460 | Non-Small Cell | 4.0 | 24 | [23] |
| NCI-H1299 | Non-Small Cell | 1.0 - 2.0 | 24 | [23] |
| Ovarian Cancer | ||||
| PEO1 | High-Grade Serous | 0.53 | 72 | [24] |
| PEO4 | High-Grade Serous | 2.80 | 72 | [24] |
| Other Cancers | ||||
| HL-60 | Leukemia | 0.23 | 72 | [22] |
| HCT-15 | Colon | 0.11 | 72 | [22] |
| HeLa | Cervical | 0.15 | 72 | [22] |
Detailed Experimental Protocols
Thioredoxin Reductase (TrxR) Activity Assay
This protocol describes a colorimetric assay to measure TrxR activity based on the reduction of DTNB.[25][26]
Principle: TrxR catalyzes the reduction of 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH to 5-thio-2-nitrobenzoic acid (TNB), which has a strong yellow color and can be quantified by measuring absorbance at 412 nm.[26][27]
Methodology:
-
Sample Preparation:
-
Harvest cells (e.g., 2 x 10^6) and wash with ice-cold PBS.
-
Homogenize cells in 100-200 µL of cold Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, with protease inhibitors).[26][27]
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine protein concentration (e.g., Bradford assay).
-
-
Assay Procedure (96-well plate format):
-
Prepare a TNB standard curve for quantification.
-
For each sample, prepare two wells: one for total activity and one for background activity.
-
To the "total activity" wells, add 2-50 µL of cell lysate.
-
To the "background activity" wells, add 2-50 µL of cell lysate and 10 µL of a TrxR-specific inhibitor (provided in commercial kits).
-
Adjust the volume in all wells to 50 µL with Assay Buffer.
-
Prepare a Reaction Mix containing Assay Buffer, NADPH, and DTNB according to kit instructions.
-
Add 50 µL of the Reaction Mix to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm in a microplate reader in kinetic mode for 10-30 minutes at 25°C.
-
The slope of the linear portion of the curve represents the reaction rate.
-
-
Calculation:
-
Calculate the change in absorbance per minute (ΔA412/min).
-
Subtract the rate of the background activity well from the total activity well to get the TrxR-specific activity.
-
Use the TNB standard curve to convert the activity into nmol/min/mg of protein.
-
Intracellular ROS Measurement
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
Principle: DCFH-DA diffuses into cells where it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[28][29] The fluorescence intensity is proportional to the level of intracellular ROS.[28]
Methodology:
-
Cell Plating: Seed cells in a multi-well plate (e.g., 96-well black, clear-bottom plate for fluorescence reader or standard plates for flow cytometry) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with this compound or control vehicle for the desired time. Include a positive control (e.g., H2O2 or menadione).
-
Probe Loading:
-
Remove the treatment media and wash cells once with warm PBS or serum-free media.
-
Add media containing 5-10 µM DCFH-DA to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS or media to the wells.
-
For Plate Reader: Measure fluorescence intensity immediately (Excitation ≈ 488 nm, Emission ≈ 530 nm).
-
For Flow Cytometry: Harvest cells by trypsinization, resuspend in PBS, and analyze immediately on a flow cytometer using the appropriate channel (e.g., FITC).
-
-
Analysis: Quantify the mean fluorescence intensity and normalize to the control group to determine the fold-change in ROS production.
Apoptosis Analysis by Western Blot
This protocol details the detection of key apoptosis markers, cleaved caspase-3 and cleaved PARP, by Western blotting.[15]
Principle: During apoptosis, initiator caspases cleave and activate executioner caspases like caspase-3. Activated caspase-3 then cleaves key cellular proteins, such as PARP. The appearance of the cleaved forms of these proteins is a hallmark of apoptosis and can be detected by antibodies specific to the cleaved fragments.[30]
Methodology:
-
Protein Extraction:
-
Treat cells with this compound for the desired time. Collect both adherent and floating cells to include the apoptotic population.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP (or total PARP to see both full-length and cleaved forms) overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
-
Analysis: Analyze the band intensity for cleaved caspase-3 and cleaved PARP relative to the loading control and compare between treated and untreated samples.
References
- 1. The gold complex this compound: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Anticancer Activity of this compound [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Potential Anticancer Activity of this compound [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. This compound Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - My Cancer Genome [mycancergenome.org]
- 9. This compound: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Inhibition of thioredoxin reductase by this compound induces apoptosis in cisplatin-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. This compound reveals therapeutic anticancer potential by triggering distinct molecular cell death mechanisms and innate immunity in mutant p53 non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiproliferative effect of gold(I) compound this compound through inhibition of STAT3 and telomerase activity in MDA-MB 231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, an antirheumatic drug, shows anticancer stem cell potential via suppression of the Stat3 signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound, an antirheumatic drug, shows anticancer stem cell potential via suppression of the Stat3 signal - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Enhances Sulforaphane-Mediated Apoptosis in Hepatocellular Carcinoma Hep3B Cells through Inactivation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-Cancer Effects of this compound in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. 4.6. Thioredoxin Reductase (TrxR) Activity Assay [bio-protocol.org]
- 26. abcam.com [abcam.com]
- 27. A direct and continuous assay for the determination of thioredoxin reductase activity in cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 29. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Auranofin's Inhibition of Thioredoxin Reductase: A Technical Guide to the Pathway and its Interrogation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biochemical pathway surrounding auranofin's inhibition of thioredoxin reductase (TrxR), a critical enzyme in cellular redox homeostasis. This compound, a gold-containing compound initially approved for rheumatoid arthritis, is gaining significant attention for its potential as an anticancer agent due to its potent and selective targeting of TrxR. This document outlines the core mechanism of action, downstream cellular consequences, and detailed experimental protocols for investigating this pathway.
The Thioredoxin System and the Role of Thioredoxin Reductase
The thioredoxin system, comprising NADPH, thioredoxin reductase, and thioredoxin (Trx), is a principal antioxidant system in mammalian cells. It plays a pivotal role in maintaining a reducing intracellular environment, essential for DNA synthesis, protein repair, and protection against oxidative stress. Thioredoxin reductase, a selenoenzyme, catalyzes the NADPH-dependent reduction of oxidized thioredoxin.[1][2][3] Many cancer cells exhibit elevated levels of TrxR, which helps them counteract the high oxidative stress associated with rapid proliferation and metabolic activity, making TrxR an attractive target for cancer therapy.[3][4][5]
Mechanism of this compound-Mediated Thioredoxin Reductase Inhibition
This compound exerts its inhibitory effect by targeting the selenocysteine residue in the active site of both cytosolic (TrxR1) and mitochondrial (TrxR2) thioredoxin reductases.[2][6] The gold(I) ion in this compound has a high affinity for the selenol group of the active site, leading to the formation of an irreversible covalent bond. This binding event effectively inactivates the enzyme, preventing the regeneration of reduced thioredoxin.
Figure 1: this compound's direct inhibition of Thioredoxin Reductase.
Downstream Consequences of Thioredoxin Reductase Inhibition
The inactivation of TrxR by this compound triggers a cascade of cellular events, primarily driven by the disruption of redox homeostasis.
Increased Oxidative Stress
With TrxR inhibited, the cell's capacity to reduce oxidized thioredoxin is severely diminished. This leads to an accumulation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, creating a state of oxidative stress.[7][8][9] This surge in ROS can damage cellular components, including lipids, proteins, and DNA.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The accumulation of ROS can disrupt protein folding processes within the endoplasmic reticulum, leading to ER stress.[7] This, in turn, activates the unfolded protein response (UPR), a signaling pathway aimed at restoring ER homeostasis. However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response.
Mitochondrial Dysfunction and Apoptosis
Mitochondria are both a major source and a primary target of ROS. This compound-induced oxidative stress leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential (ΔΨm) and reduced ATP production.[1][10] This dysfunction can trigger the intrinsic apoptotic pathway through the release of cytochrome c into the cytosol, leading to the activation of caspases and ultimately, programmed cell death.[2][11]
Figure 2: Cellular consequences of this compound-mediated TrxR inhibition.
Impact on Key Signaling Pathways
This compound's disruption of the cellular redox state also modulates several key signaling pathways implicated in cancer cell proliferation, survival, and inflammation.
-
NF-κB Signaling: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the inflammatory response and cell survival.[12][13][14]
-
JAK/STAT Pathway: The drug can block the phosphorylation of Janus kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 3 (STAT3), key components of the JAK/STAT signaling pathway involved in cell growth and proliferation.[6][15]
-
PI3K/Akt Pathway: this compound can suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is critical for cell survival and proliferation, by inhibiting the phosphorylation of key components.[16][17]
Figure 3: this compound's inhibitory effects on key signaling pathways.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound in various cancer cell lines, providing a comparative overview of its potency.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Lung Cancer | Calu-6 | ~3 | 24 | [11] |
| Lung Cancer | A549 | ~3-4 | 24 | [2][11] |
| Lung Cancer | NCI-H1299 | 1-2 | 24 | [18] |
| Breast Cancer (TNBC) | MDA-MB-231 | ~3 | 24 | [19] |
| Ovarian Cancer | PEO1 | Not specified | Not specified | [8] |
| Ovarian Cancer | PEO4 | Not specified | Not specified | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound-thioredoxin reductase inhibition pathway.
Thioredoxin Reductase (TrxR) Activity Assay
This colorimetric assay measures TrxR activity based on the reduction of 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) by NADPH.[20]
Materials:
-
TrxR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA)
-
DTNB solution
-
NADPH solution
-
TrxR specific inhibitor (for background determination)
-
Cell or tissue lysate
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize cells or tissues in cold assay buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Assay Setup: Prepare two sets of reactions for each sample: one for total DTNB reduction and one with a TrxR-specific inhibitor to measure background activity.
-
Reaction Mixture: In a 96-well plate, add the cell lysate to the assay buffer. For the background control wells, add the TrxR inhibitor.
-
Initiate Reaction: Add NADPH and DTNB solutions to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculation: The TrxR activity is calculated from the rate of increase in absorbance, subtracting the background rate from the total rate.
Figure 4: Workflow for the Thioredoxin Reductase Activity Assay.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.[21][22]
Materials:
-
DCFH-DA stock solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable culture plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
DCFH-DA Staining: Wash the cells with PBS and then incubate them with DCFH-DA working solution in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. DCF, the oxidized form of the probe, emits green fluorescence.
Figure 5: Workflow for measuring intracellular ROS using DCFH-DA.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24]
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Cells treated with this compound
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells after this compound treatment.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blotting for Apoptosis Markers
Western blotting can be used to detect the cleavage of key apoptotic proteins like caspase-3 and PARP.[25][26]
Materials:
-
Cell lysates from this compound-treated cells
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, and total PARP
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Prepare protein lysates from treated and control cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis.
Conclusion
This compound's potent inhibition of thioredoxin reductase presents a compelling strategy for cancer therapy. By disrupting the cellular redox balance, this compound induces significant oxidative stress, leading to ER stress, mitochondrial dysfunction, and ultimately, apoptotic cell death. Furthermore, its ability to modulate critical pro-survival signaling pathways enhances its anticancer efficacy. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and harness the therapeutic potential of targeting the thioredoxin reductase pathway.
References
- 1. This compound Mediates Mitochondrial Dysregulation and Inflammatory Cell Death in Human Retinal Pigment Epithelial Cells: Implications of Retinal Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the proliferation of lung cancer cells via necrosis and caspase‑dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. abcam.com [abcam.com]
- 6. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of mitochondrial permeability transition by this compound, a Gold(I)-phosphine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. redoxscience.com [redoxscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Inflammatory Effect of this compound on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound blocks interleukin-6 signalling by inhibiting phosphorylation of JAK1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Enhances Sulforaphane-Mediated Apoptosis in Hepatocellular Carcinoma Hep3B Cells through Inactivation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Cancer Effects of this compound in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bioquochem.com [bioquochem.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 25. m.youtube.com [m.youtube.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
Auranofin: A Technical Guide to its Biochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auranofin, a gold(I)-containing compound, has a long-standing history in the treatment of rheumatoid arthritis.[1][2] More recently, its potent biochemical activities have led to its repurposing as a promising agent in oncology and other therapeutic areas.[3][4] This technical guide provides an in-depth exploration of the core biochemical properties of this compound, focusing on its mechanism of action, key molecular targets, and its impact on critical cellular signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's molecular interactions.
Core Mechanism of Action: Thioredoxin Reductase Inhibition
The principal biochemical mechanism of this compound is the potent and selective inhibition of thioredoxin reductase (TrxR), a key selenoenzyme in the thioredoxin system responsible for maintaining cellular redox homeostasis.[3][5] this compound's thiol ligand exhibits a high affinity for thiol and selenol groups, leading to the formation of irreversible adducts with the active site of TrxR.[6] This inhibition disrupts the cell's antioxidant defense, leading to an accumulation of reactive oxygen species (ROS), oxidative stress, and subsequent induction of apoptosis.[5][6][7]
Quantitative Data: Inhibitory Activities of this compound
The inhibitory potency of this compound has been quantified against various cell lines and specific enzymes. The following tables summarize key IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) values reported in the literature.
Table 1: IC50 Values of this compound in Cellular Assays
| Cell Line | Cell Type | IC50 (µM) | Duration (h) | Assay Type | Reference |
| NCI-H1299 | Human non-small cell lung cancer | 1 | 24 | Cell Viability | [3] |
| BGC-823 | Human gastric cancer | 2.3 | 24 | MTT Assay | [8] |
| SGC-7901 | Human gastric cancer | 1.8 | 24 | MTT Assay | [8] |
| KATO III | Human gastric cancer | 2.7 | 24 | MTT Assay | [8] |
| Calu-6 | Human lung cancer | 3 | 24 | Cell Viability | [7] |
| NCI-H460 | Human large cell lung carcinoma | 4 | 24 | Cell Viability | [3] |
| A549 | Human lung adenocarcinoma | 5 | 24 | Cell Viability | [7] |
| SK-LU-1 | Human lung adenocarcinoma | 5 | 24 | Cell Viability | [3] |
| MCF-7 | Human breast cancer | 3.37 | 24 | MTS Assay | [9] |
| PEO1 | High-grade serous ovarian cancer | 0.53 | 72 | Clonogenic Survival | [10] |
| PEO4 | High-grade serous ovarian cancer | 2.8 | 72 | Clonogenic Survival | [10] |
Table 2: IC50 and Ki Values of this compound Against Purified Enzymes
| Enzyme | Source | IC50 | Ki | Reference |
| Thioredoxin Reductase (TrxR) | H. pylori | 88 nM | - | [11][12] |
| IKKβ | - | - | - | [13] |
| Protein Kinase C (PKC) | - | Dose-dependent inhibition | - | [14] |
Impact on Cellular Signaling Pathways
This compound modulates several critical signaling pathways involved in inflammation, cell survival, and proliferation.
NF-κB Signaling Pathway
This compound potently inhibits the NF-κB signaling pathway, a key regulator of inflammation.[1] It has been shown to directly inhibit IκB kinase (IKK), specifically by modifying Cys-179 of the IKKβ subunit.[11][13] This prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory gene expression.[1] Additionally, this compound can suppress the homodimerization of Toll-like receptor 4 (TLR4), an upstream activator of the NF-κB pathway.
Caption: this compound inhibits the NF-κB pathway by targeting TLR4 and IKK.
JAK/STAT Signaling Pathway
This compound has been demonstrated to interfere with the JAK/STAT signaling cascade, which is crucial for cytokine-mediated cellular responses. It inhibits the IL-6-induced phosphorylation of Janus kinase 1 (JAK1) and the subsequent phosphorylation and nuclear translocation of the signal transducer and activator of transcription 3 (STAT3).[1]
Caption: this compound disrupts JAK/STAT signaling by inhibiting JAK1 phosphorylation.
PI3K/AKT/mTOR Signaling Pathway
Proteomic analyses have revealed that this compound can inhibit the expression and/or phosphorylation of multiple key components of the PI3K/AKT/mTOR pathway.[15][16] This pathway is central to cell proliferation, survival, and metabolism. This compound has been shown to suppress the phosphorylation of S6, 4EBP1, mTOR, TSC2, and AKT, indicating a broad inhibitory effect on this critical oncogenic pathway.[15][16]
Caption: this compound broadly inhibits the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the biochemical properties of this compound.
Thioredoxin Reductase (TrxR) Activity Assay
This assay measures the enzymatic activity of TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH.[5]
-
Materials:
-
Cell lysate or purified TrxR enzyme
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 2 mM EDTA)
-
NADPH solution (e.g., 10 mM in assay buffer)
-
DTNB solution (e.g., 100 mM in ethanol)
-
Insulin solution (for coupled assay with thioredoxin)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 412 nm
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and insulin (if applicable).
-
Add the cell lysate or purified TrxR to the wells of the microplate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the DTNB solution to all wells.
-
Immediately measure the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the TrxR activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][12]
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.[17][18]
-
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V binding buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells (including both adherent and floating cells) after treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
-
Intracellular ROS Detection (DCFH-DA Assay)
This assay measures the intracellular levels of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[6][19][20]
-
Materials:
-
Cells treated with this compound or vehicle control
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
After treatment with this compound, wash the cells with PBS.
-
Incubate the cells with DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark. During this time, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Wash the cells with PBS to remove excess probe.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer (excitation ~488 nm, emission ~525 nm).
-
Experimental Workflow
The following diagram illustrates a general workflow for investigating the biochemical properties of this compound.
Caption: A general experimental workflow for characterizing this compound's effects.
Conclusion
This compound is a multi-faceted compound with potent biochemical properties, primarily driven by its inhibition of thioredoxin reductase. This activity leads to a cascade of downstream effects, including the induction of oxidative stress, apoptosis, and the modulation of key signaling pathways such as NF-κB, JAK/STAT, and PI3K/AKT/mTOR. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of drug development, facilitating further investigation into the therapeutic potential of this remarkable gold-containing compound.
References
- 1. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anti-Cancer Effects of this compound in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Effects of this compound in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels [mdpi.com]
- 7. Anti-Inflammatory Effect of this compound on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thioredoxin Reductase Inhibition by this compound - ChemistryViews [chemistryviews.org]
- 10. This compound-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Gold compound this compound inhibits IkappaB kinase (IKK) by modifying Cys-179 of IKKbeta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of protein kinase C activity by the antirheumatic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Auranofin Cellular Uptake and Distribution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake, distribution, and associated signaling pathways of auranofin, a gold(I)-containing compound with anti-inflammatory and anti-cancer properties. The information is compiled from various scientific studies to serve as a valuable resource for researchers in the field.
Cellular Uptake of this compound
The cellular uptake of this compound is a complex process that is not fully elucidated but is understood to be concentration, time, and temperature dependent. The primary proposed mechanism is a sequential ligand exchange process , where the tetraacetylthioglucose (TATG) and triethylphosphine (Et3P) ligands of this compound are sequentially displaced by sulfhydryl groups on the cell membrane and intracellular proteins. This process does not appear to require metabolic energy.
Quantitative Analysis of this compound Uptake
The intracellular concentration of gold following this compound treatment has been quantified in various cell lines. The data below, derived from studies on the A2780 human ovarian carcinoma cell line, illustrates the time-dependent accumulation of gold.
| Time (hours) | Intracellular Gold Concentration (ng Au / 10⁶ cells)[1][2] |
| 2 | ~15 |
| 6 | ~25 |
| 12 | ~35 |
| 24 | ~45 |
| 48 | ~50 |
| 72 | ~55 |
Note: The values are approximate and compiled from graphical representations in the cited literature.
The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Cell Line | Cancer Type | IC50 (µM) after 24h |
| Calu-3 | Non-Small Cell Lung Cancer | < 1.0[3][4] |
| HCC366 | Non-Small Cell Lung Cancer | < 1.0[3][4] |
| NCI-H1299 | Non-Small Cell Lung Cancer | < 1.0[3][4] |
| A549 | Non-Small Cell Lung Cancer | ~5.0 |
| SK-LU-1 | Non-Small Cell Lung Cancer | ~5.0 |
| NCI-H460 | Non-Small Cell Lung Cancer | ~4.0 |
| Calu-6 | Non-Small Cell Lung Cancer | ~3.0 |
| MCF-7 | Breast Cancer | ~3.37 - 5.08[5] |
| PEO1 | Ovarian Cancer | Not specified |
| PEO4 | Ovarian Cancer | Not specified |
| HaCaT (normal keratinocytes) | Non-cancerous | Not specified |
| A431 (epidermoid carcinoma) | Skin Cancer | Not specified |
Intracellular Distribution of this compound
Following cellular uptake, the gold and triethylphosphine moieties of this compound are distributed among various subcellular fractions, including the nucleus, cytosol, and membranes.[6] Studies in lung cancer (A-549) and normal lung fibroblast (MRC-5) cells have shown that a significant portion of intracellular gold is associated with proteins.
| Cellular Fraction | Gold Distribution in A-549 Cells (%)[7] | Gold Distribution in MRC-5 Cells (%)[7] |
| Organic Fraction (Lipids, hydrophobic proteins) | Up to 65% | Not specified |
| Interphase (Precipitated proteins) | Up to 24.3% | Higher than A-549 |
| Aqueous Fraction (Water-soluble metabolites, DNA/RNA) | 11.1 - 18.9% | Not specified |
Note: The distribution can vary between cell types and experimental conditions.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways, primarily through the inhibition of selenoenzymes and other proteins.
Inhibition of Thioredoxin Reductase (TrxR)
A primary target of this compound is thioredoxin reductase (TrxR), a key enzyme in the thioredoxin system that regulates cellular redox balance. Inhibition of TrxR leads to an increase in reactive oxygen species (ROS) and subsequent oxidative stress, which can trigger apoptosis.
Caption: this compound inhibits Thioredoxin Reductase, leading to increased ROS and apoptosis.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation and cell survival. This inhibition can occur through multiple mechanisms, including the prevention of IκB kinase (IKK) activation and subsequent degradation of the inhibitory protein IκB.
Caption: this compound inhibits the NF-κB signaling pathway.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
This compound has been demonstrated to inhibit multiple key components of the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. This inhibition affects downstream effectors like S6 kinase and 4E-BP1.[3][4][8][9][10]
Caption: this compound inhibits multiple nodes in the PI3K/AKT/mTOR pathway.
Experimental Protocols
This section outlines the general principles of key experimental methodologies used to study this compound's cellular uptake and distribution.
Quantification of Intracellular Gold by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for quantifying the elemental composition of a sample.
Experimental Workflow:
Caption: Workflow for quantifying intracellular gold by ICP-MS.
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with various concentrations of this compound for specific time periods.
-
Cell Harvesting and Washing: After treatment, aspirate the medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound. Harvest the cells using trypsinization, followed by centrifugation to obtain a cell pellet.
-
Cell Counting: Resuspend the cell pellet in a known volume of PBS and count the cells using a hemocytometer or an automated cell counter.
-
Sample Preparation for ICP-MS:
-
Lyse a known number of cells in a strong acid, typically concentrated nitric acid.
-
Digest the samples, often using a microwave digestion system, to break down all organic matter.
-
Dilute the digested samples to a final volume with deionized water.
-
-
ICP-MS Analysis: Analyze the samples using an ICP-MS instrument to determine the concentration of gold.
-
Quantification: Prepare a standard curve using known concentrations of a gold standard. Use the standard curve to calculate the amount of gold in the cell samples, typically expressed as ng of gold per million cells.
Subcellular Fractionation and Gold Quantification
This protocol allows for the determination of this compound's distribution within different cellular compartments.
Experimental Workflow:
Caption: Workflow for subcellular fractionation and gold quantification.
Protocol:
-
Cell Harvesting and Washing: Harvest and wash this compound-treated cells as described previously.
-
Cell Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar method to disrupt the cell membrane while keeping the nuclei intact.
-
Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasmic and membrane fractions.
-
Membrane and Cytosolic Fraction Separation: Centrifuge the post-nuclear supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane fraction. The resulting supernatant is the cytosolic fraction.
-
Gold Quantification: Quantify the amount of gold in each fraction (nuclear, membrane, and cytosolic) using ICP-MS or Atomic Absorption Spectroscopy (AAS) as described above.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The generation of ROS is a key mechanism of this compound's action. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used fluorescent probe for detecting intracellular ROS.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with this compound as required.
-
Staining with DCFH-DA: After treatment, incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free media) for 30-60 minutes at 37°C. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Quantification: The fluorescence intensity, which is proportional to the amount of intracellular ROS, can be measured using a fluorescence microscope, a microplate reader, or by flow cytometry for single-cell analysis.[11][12][13][14][15]
This guide provides a foundational understanding of the cellular processes involving this compound. For specific experimental applications, it is recommended to consult the primary literature and optimize protocols for the particular cell lines and experimental conditions being used.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. This compound, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular association, intracellular distribution, and efflux of this compound via sequential ligand exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Speciation Analysis Highlights the Interactions of this compound with the Cytoskeleton Proteins of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Auranofin: A Technical Guide on its Pharmacokinetics and Pharmacodynamics
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Auranofin is an orally administered, gold-containing compound initially approved for the treatment of rheumatoid arthritis.[1] Its unique lipophilic nature distinguishes it from parenteral gold therapies, leading to a distinct pharmacokinetic and pharmacodynamic profile.[2][3] The primary mechanism of action involves the potent inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis.[4][5][6] This inhibition triggers a cascade of downstream effects, including the induction of oxidative stress, modulation of critical inflammatory signaling pathways, and induction of apoptosis, making this compound a subject of intense research for repositioning in oncology and other therapeutic areas.[7][8] This document provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.
Pharmacokinetics
The pharmacokinetics of this compound are complex, primarily due to its rapid metabolism, with pharmacokinetic parameters often based on the measurement of gold concentration in biological matrices.[9][10]
Absorption
Following oral administration, approximately 20-30% of the gold from an this compound dose is absorbed from the gastrointestinal tract.[2] In healthy adults given a single 6 mg dose, mean peak blood gold concentrations of 0.025 µg/mL were observed at 2 hours.[9] A phase I clinical trial with a 6 mg daily dose for 7 days reported a mean peak plasma concentration (Cmax) of 0.312 µg/ml, reached at a Tmax of 1.65 hours on day 7.[11][12] Studies in animals show absorption rates of 17-23% in rats and 15-38% in dogs.[13]
Distribution
Once absorbed, gold from this compound is extensively bound to proteins and cellular components. Approximately 60% of the gold in blood is bound to serum proteins, with 82% of that fraction binding to albumin.[9] this compound's lipophilicity leads to a strong association with circulating cellular elements.[2][14] Less than 2% of gold from this compound exists as free gold in the serum.[9]
Metabolism
This compound is metabolized so rapidly that the intact parent molecule has not been detected in the blood.[9] Initial metabolism may involve deacetylation within the gastrointestinal mucosa.[9] The drug undergoes extensive ligand exchange reactions.[10] Recent studies have identified aurocyanide (Au(CN)2−) as a potential active metabolite of this compound, which is detected in the blood and urine of patients.[10]
Excretion
The excretion of gold from this compound occurs via both renal and fecal routes. Approximately 60% of the absorbed gold is excreted in the urine, with the remainder eliminated in the feces.[5][9] However, due to incomplete absorption, the majority of an administered dose is recovered in the feces. A single-dose study in humans found that cumulative excretion was 4% in urine and 40% in feces. The terminal half-life of gold from this compound is long and variable, with estimates ranging from 15 to 35 days in humans, leading to the attainment of steady-state blood concentrations after 8-12 weeks of continuous therapy.[9][11]
Pharmacokinetic Data Summary
| Parameter | Value | Species/Context | Citation(s) |
| Bioavailability | ~20-30% | Humans | [2] |
| 17-23% | Rats | [13] | |
| 15-38% | Dogs | [13] | |
| Tmax (Time to Peak) | 2 hours | Humans (single 6 mg dose) | [9] |
| 1.65 hours | Humans (6 mg/day for 7 days) | ||
| 24-48 hours | Rats (Blood/Serum) | [14] | |
| Cmax (Peak Conc.) | 0.025 µg/mL | Humans (single 6 mg dose) | [9] |
| 0.312 µg/mL | Humans (6 mg/day for 7 days) | [11][12] | |
| Half-life (t1/2) | 15 days (plasma) | Humans (single dose) | |
| 35 days | Humans (after 7 days dosing) | [11][12] | |
| 21-31 days | Humans (steady state) | [15] | |
| 1.2-1.8 days | Rats (Blood/Plasma) | [13] | |
| 19.5 days | Dogs | [13] | |
| Protein Binding | ~60% (serum proteins) | Humans | [9] |
| Excretion | ~60% of absorbed dose in urine | Humans | [9] |
| ~85% of total dose in feces | Humans | [16] |
Pharmacodynamics
This compound's pharmacodynamic effects are multifaceted, stemming from its pro-oxidative and anti-inflammatory properties.[5][7]
Primary Mechanism: Thioredoxin Reductase (TrxR) Inhibition
The principal mechanism of this compound is the irreversible inhibition of thioredoxin reductase (TrxR), a critical selenoenzyme in the thioredoxin system that maintains cellular redox balance.[4][6][8] The thiol ligand of this compound has a high affinity for the selenol groups in the active site of TrxR.[4][5] By inhibiting both cytosolic (TrxR1) and mitochondrial (TrxR2) forms of the enzyme, this compound disrupts redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress.[8] This is a central event that triggers downstream cellular responses, including apoptosis.[5][7]
Induction of Oxidative Stress and Apoptosis
The inhibition of TrxR by this compound leads to a significant increase in intracellular ROS.[7][17] This oxidative stress triggers the intrinsic (mitochondrial) pathway of apoptosis.[4][18] Key events include the loss of mitochondrial membrane potential, release of cytochrome c from the mitochondria, and activation of caspase-9 and caspase-3.[17][19] This process is dependent on the pro-apoptotic proteins Bax and Bak.[18] this compound-induced apoptosis is also associated with the cleavage of poly (ADP-ribose) polymerase (PARP).[17][20] Furthermore, this compound can induce a lethal endoplasmic reticulum (ER) stress response mediated by ROS.[17]
Modulation of Inflammatory Signaling Pathways
This compound exerts potent anti-inflammatory effects by modulating several key signaling pathways.[6][21]
-
NF-κB Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[6][22] It achieves this by inhibiting the IκB kinase (IKK) complex, which prevents the degradation of the inhibitory protein IκB and subsequent translocation of NF-κB to the nucleus.[21] It has also been shown to interact with Toll-like receptor 4 (TLR4), an upstream activator of NF-κB.[23] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[23][24][25]
-
MAPK Pathway: this compound can induce the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK.[26][27] This activation is linked to the induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties, via the Keap1/Nrf2 signaling pathway.[9][26]
-
JAK/STAT Pathway: this compound has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically by preventing the IL-6-induced phosphorylation of JAK1 and STAT3.[21][28]
-
PI3K/Akt/mTOR Pathway: In cancer cells, this compound can inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[19][29]
Pharmacodynamic Data Summary
| Parameter | Value | Cell Line/Context | Citation(s) |
| IC50 (Cell Growth) | ~2 µM (at 24h) | HeLa (cervical cancer) | [20] |
| IC50 (Lactoferrin Release) | 0.6 µg/mL (TNF-induced) | Human Neutrophils | [30] |
| 1.8 µg/mL (GM-CSF-induced) | Human Neutrophils | [30] | |
| 3.7 µg/mL (fMLP-induced) | Human Neutrophils | [30] | |
| IC50 (Myeloperoxidase Release) | 0.7 µg/mL (TNF-induced) | Human Neutrophils | [30] |
| 1.6 µg/mL (fMLP-induced) | Human Neutrophils | [30] | |
| Effective Concentration | 0.1 - 3 µM | Inhibition of IL-1β & TNF-α mRNA in mouse macrophages | [24] |
| 2.5 - 20 µM | Inhibition of cytokine protein in RAW 264.7 macrophages | [25] | |
| 0.1 - 5 µmol/L | Neuroprotection from astrocyte-induced toxicity | [4] |
Experimental Protocols
Protocol: Phase I Clinical Pharmacokinetic Study
This protocol is based on a study designed to characterize the pharmacokinetics of this compound in healthy volunteers.[11][12]
-
Subject Recruitment: Healthy male or female volunteers (non-childbearing potential), aged 18-45, are recruited.
-
Dosing Regimen: Subjects receive a 6 mg oral dose of this compound once daily for 7 consecutive days.[11][12]
-
Sample Collection:
-
Blood: Plasma samples are collected at pre-dose and multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 8, 12, 24 hours) on Day 1 and Day 7 for intensive PK profiling.[12] Sparse sampling is continued for an extended period (e.g., up to 126 days) to accurately determine the terminal half-life.[11][12]
-
Feces: Fecal samples are collected for a period (e.g., up to 42 days) to quantify excreted gold.[12]
-
-
Bioanalytical Method: Gold concentrations in plasma and digested fecal samples are quantified using a validated analytical method, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which offers high sensitivity for metal analysis.
-
Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is used to determine key PK parameters including Cmax, Tmax, Area Under the Curve (AUC), and terminal half-life (t1/2).[12]
Protocol: In Vitro Apoptosis Induction Assay
This protocol is a generalized method based on studies investigating this compound-induced apoptosis in cancer cell lines.[17][20]
-
Cell Culture: A relevant cell line (e.g., HeLa cervical cancer cells or BGC-823 gastric cancer cells) is cultured in appropriate media and conditions until reaching 70-80% confluency.[17][20]
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-8 µM) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).[17]
-
Apoptosis Detection (Flow Cytometry):
-
Cells are harvested, washed with PBS, and resuspended in binding buffer.
-
Cells are stained with Annexin V (e.g., FITC-conjugated) and a viability dye like Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are scored as early apoptotic, and Annexin V-positive/PI-positive cells are scored as late apoptotic/necrotic.[17]
-
-
Western Blot for Apoptosis Markers:
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against key apoptosis-related proteins (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2) and a loading control (e.g., β-actin).
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody and visualized using an enhanced chemiluminescence (ECL) detection system.[17][20]
-
Conclusion
This compound possesses a distinct pharmacokinetic profile characterized by oral bioavailability, rapid metabolism, and a long terminal half-life. Its pharmacodynamic actions are primarily driven by the inhibition of thioredoxin reductase, leading to ROS-mediated apoptosis and profound modulation of key inflammatory and cell survival signaling pathways, including NF-κB, MAPK, and PI3K/Akt. The comprehensive data and methodologies presented in this guide underscore the complex and multifaceted nature of this compound, providing a valuable resource for professionals engaged in the research and development of this promising therapeutic agent for new indications beyond rheumatology.
References
- 1. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 2. Clinical pharmacokinetics of oral and injectable gold compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologic actions and pharmacokinetic studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C20H34AuO9PS | CID 16667669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Anti-fibrotic effect of aurocyanide, the active metabolite of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I Clinical Trial Results of this compound, a Novel Antiparasitic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Pharmacokinetics of this compound in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of gold following administration of this compound (SK+FD-39162) and myochrysine to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ridaura (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 16. This compound versus injectable gold. Comparison of pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The thioredoxin reductase inhibitor this compound triggers apoptosis through a Bax/Bak-dependent process that involves peroxiredoxin 3 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Enhances Sulforaphane-Mediated Apoptosis in Hepatocellular Carcinoma Hep3B Cells through Inactivation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. researchgate.net [researchgate.net]
- 22. redoxscience.com [redoxscience.com]
- 23. Anti-Inflammatory Effect of this compound on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound inhibits the induction of interleukin 1 beta and tumor necrosis factor alpha mRNA in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound inhibits overproduction of pro-inflammatory cytokines, cyclooxygenase expression and PGE2 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound, a gold(I)-containing antirheumatic compound, activates Keap1/Nrf2 signaling via Rac1/iNOS signal and mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. redoxscience.com [redoxscience.com]
- 29. This compound-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Effect of this compound on cytokine induced secretion of granule proteins from adherent human neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Auranofin's Role in Modulating Inflammatory Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auranofin, a gold-containing compound initially approved for the treatment of rheumatoid arthritis, is experiencing a resurgence of interest due to its potent immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates key inflammatory signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of this compound as a potential therapeutic agent for a range of inflammatory and autoimmune disorders.
This document details this compound's inhibitory effects on critical inflammatory cascades, including the NF-κB, STAT3, and NLRP3 inflammasome pathways. A central mechanism of action, the inhibition of thioredoxin reductase (TrxR), is also elucidated as a key driver of its anti-inflammatory and pro-oxidant activities. Quantitative data on this compound's inhibitory concentrations are provided in tabular format for clear comparison. Furthermore, detailed experimental protocols for key assays are outlined to facilitate the replication and expansion of these findings. Finally, signaling pathways and experimental workflows are visualized using diagrams generated with the DOT language to provide a clear conceptual framework for understanding this compound's multifaceted role in inflammation.
Core Mechanisms of this compound in Inflammatory Signaling
This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key nodes in the inflammatory signaling network. The primary and most well-characterized mechanism is the inhibition of thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox homeostasis.[1][2] By inhibiting TrxR, this compound disrupts the cellular antioxidant defense system, leading to an increase in reactive oxygen species (ROS). This elevation in ROS can, in turn, modulate the activity of redox-sensitive signaling proteins and transcription factors involved in inflammation.
Beyond its effects on redox balance, this compound has been shown to directly or indirectly inhibit the activation of several critical inflammatory signaling pathways:
-
NF-κB Signaling Pathway: this compound can suppress the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[3][4] This inhibition can occur at multiple levels, including the prevention of the degradation of the inhibitory protein IκB and the direct inhibition of the IκB kinase (IKK) complex.[3][4] By blocking NF-κB activation, this compound can reduce the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[5][6][7][8]
-
STAT3 Signaling Pathway: this compound has been demonstrated to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor in the JAK-STAT signaling pathway.[9][10] The JAK-STAT pathway is crucial for mediating the effects of numerous cytokines and growth factors involved in inflammation and immunity. Inhibition of STAT3 phosphorylation by this compound can lead to decreased expression of STAT3 target genes, thereby dampening the inflammatory response.[9][10]
-
NLRP3 Inflammasome: this compound is a potent inhibitor of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18.[11][12][13][14] this compound's inhibition of the NLRP3 inflammasome is thought to be mediated, at least in part, through its induction of oxidative stress.[11][12] By suppressing NLRP3 inflammasome activation, this compound can significantly reduce the production of mature IL-1β, a key driver of many inflammatory diseases.[11][13]
These interconnected mechanisms contribute to the broad anti-inflammatory profile of this compound and underscore its potential for therapeutic intervention in a variety of inflammatory conditions.
Quantitative Data on this compound's Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory concentrations (IC50) of this compound against key inflammatory targets and its cytotoxic effects on various cell lines. This information is crucial for designing and interpreting experiments aimed at investigating the anti-inflammatory properties of this compound.
| Target Enzyme/Pathway | Cell Line/System | IC50 Value | Reference(s) |
| Thioredoxin Reductase (TrxR) | Enzyme Assay | ~88 nM | [1] |
| Thioredoxin Reductase (TrxR) | Calu-6 and A549 Lung Cancer Cells | Dose-dependent decrease | [2][15] |
| IκB Kinase β (IKKβ) | In vitro kinase assay | - | [4] |
| STAT3 Phosphorylation | MDA-MB-231 Breast Cancer Cells | Marked inhibition at 1 µM | [10] |
| NLRP3 Inflammasome (IL-1β secretion) | Bone Marrow-Derived Macrophages (BMDMs) | Inhibition at 0.01–0.3 µM | [11] |
| TNF-α Production | LPS-stimulated Murine Peritoneal Macrophages | Inhibition at 0.1-0.5 µg/ml | [16] |
| IL-6 Production | LPS-stimulated RAW264.7 Macrophages | Dose-dependent decrease | [6][7] |
| Cell Line | Cancer Type | IC50 Value (24h) | Reference(s) |
| Calu-6 | Lung Cancer | 3-4 µM | [2] |
| A549 | Lung Cancer | 3-4 µM | [2] |
| NCI-H1299 | Lung Cancer | ~1-2 µM | [15] |
| PEO1 | Ovarian Cancer | 0.53 µM | [17] |
| PEO4 | Ovarian Cancer | 2.8 µM | [17] |
| Normal Human Pulmonary Fibroblasts (HPF) | Normal | ~3 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's modulation of inflammatory signaling.
Thioredoxin Reductase (TrxR) Activity Assay
This protocol outlines a colorimetric assay to measure TrxR activity based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
TrxR Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 10 mM EDTA)
-
NADPH solution
-
DTNB solution
-
TrxR Inhibitor (for specificity control)
-
Cell or tissue lysate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Sample Preparation: Homogenize cells or tissues in cold TrxR Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction Setup: In a 96-well plate, add the cell lysate to the wells. For each sample, prepare a parallel well containing a specific TrxR inhibitor to measure background activity.
-
Reaction Initiation: Prepare a reaction mix containing TrxR Assay Buffer, NADPH, and DTNB. Add the reaction mix to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at 25°C for 20-40 minutes.
-
Calculation: The TrxR activity is calculated from the rate of increase in absorbance at 412 nm, subtracting the background rate from the inhibitor-treated sample.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol describes the detection of phosphorylated STAT3 in cell lysates by Western blotting following immunoprecipitation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-STAT3 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-phospho-STAT3 (Tyr705)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound and/or inflammatory stimuli as required. Lyse cells in ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an anti-STAT3 antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for another 1-3 hours.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the protein.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-phospho-STAT3 antibody. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
ELISA for IL-1β Secretion
This protocol details the quantification of secreted IL-1β in cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Cell culture supernatants
-
Wash buffer
-
Stop solution
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well plate with the IL-1β capture antibody overnight.
-
Blocking: Wash the plate and block non-specific binding sites.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add the biotinylated IL-1β detection antibody.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate until a color develops.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Quantification: Calculate the concentration of IL-1β in the samples based on the standard curve.
Immunofluorescence for NF-κB p65 Nuclear Translocation
This protocol describes the visualization of NF-κB p65 nuclear translocation using immunofluorescence microscopy.[18][19]
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or an inflammatory stimulus.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with Triton X-100.
-
Blocking and Staining: Block non-specific antibody binding and then incubate with the primary anti-p65 antibody. After washing, incubate with the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the subcellular localization of p65 using a fluorescence microscope.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the JAK-STAT3 signaling pathway.
Caption: this compound's inhibition of the NLRP3 inflammasome.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound is a multifaceted compound that modulates inflammatory signaling through several distinct yet interconnected mechanisms. Its ability to inhibit TrxR and subsequently suppress the NF-κB, STAT3, and NLRP3 inflammasome pathways highlights its potential as a broad-spectrum anti-inflammatory agent. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic applications of this compound in inflammatory diseases. The continued investigation into the intricate molecular interactions of this compound will undoubtedly pave the way for novel drug development strategies targeting chronic inflammation.
References
- 1. apexbt.com [apexbt.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Gold compound this compound inhibits IkappaB kinase (IKK) by modifying Cys-179 of IKKbeta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of this compound on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of this compound on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits overproduction of pro-inflammatory cytokines, cyclooxygenase expression and PGE2 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Anti-Inflammatory Effect of this compound on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages | Semantic Scholar [semanticscholar.org]
- 9. Antiproliferative effect of gold(I) compound this compound through inhibition of STAT3 and telomerase activity in MDA-MB 231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiproliferative effect of gold(I) compound this compound through inhibition of STAT3 and telomerase activity in MDA-MB 231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound prevents liver fibrosis by system Xc-mediated inhibition of NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Ameliorates Gouty Inflammation by Suppressing NLRP3 Activation and Neutrophil Migration via the IL-33/ST2–CXCL1 Axis [mdpi.com]
- 14. Suppression of the pro-inflammatory NLRP3/interleukin-1β pathway in macrophages by the thioredoxin reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Cancer Effects of this compound in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacologic modulation of TNF production by endotoxin stimulated macrophages: in vitro and in vivo effects of this compound and other chrysotherapeutic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells [mdpi.com]
- 18. Immunostaining of NF-κB p65 Nuclear Translocation [bio-protocol.org]
- 19. 2.9. NF-κB Nuclear Localization for Immunofluorescence Staining [bio-protocol.org]
Preliminary Screening of Auranofin Against Novel Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auranofin, an FDA-approved gold(I)-containing compound, has been utilized for decades in the treatment of rheumatoid arthritis. Recent research has unveiled its potent antimicrobial and antiviral properties, positioning it as a promising candidate for drug repurposing in the fight against emerging and drug-resistant pathogens. This technical guide provides an in-depth overview of the preliminary screening of this compound against a range of novel pathogens, summarizing key efficacy data and detailing the experimental protocols utilized in these foundational studies.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of the thioredoxin reductase (TrxR) enzyme system, which is crucial for maintaining cellular redox homeostasis in many pathogens. By targeting the selenocysteine residue in the active site of TrxR, this compound disrupts the pathogen's ability to counteract oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death. Additionally, this compound has been shown to modulate host inflammatory responses, notably by inhibiting the NF-κB signaling pathway, which can be beneficial in mitigating the cytokine storms associated with certain viral infections.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of this compound against various bacterial and viral pathogens.
Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.125 - 0.5 | |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.0625 - 0.5 | |
| Enterococcus faecalis | Vancomycin-Susceptible | 0.125 - 0.5 | |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.125 - 0.5 | |
| Streptococcus pneumoniae | Multidrug-Resistant | 0.0015 - 0.25 | |
| Neisseria gonorrhoeae | Clinical Isolates | 0.03 - 1 |
Table 2: Antiviral Activity of this compound against SARS-CoV-2
| Parameter | Cell Line | Value (µM) | Reference |
| IC50 (Inhibitory Concentration 50%) | Vero E6 | 4.2 (CC50) | |
| EC50 (Effective Concentration 50%) | Huh7 | ~1.5 | |
| IC50 (Papain-like Protease Inhibition) | N/A | 0.75 |
Experimental Protocols
Preparation of this compound Stock Solutions
This compound is typically supplied as a crystalline solid. For in vitro assays, stock solutions are prepared by dissolving this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
For DMSO: Dissolve this compound in fresh, moisture-free DMSO to a concentration of 50-100 mg/mL. Ultrasonic treatment may be required to fully dissolve the compound.
-
For Ethanol: this compound is also soluble in ethanol at approximately 4 mg/mL.
-
Aqueous Solutions: this compound has poor aqueous solubility. To prepare working solutions for cell-based assays, the organic stock solution should be diluted in the appropriate aqueous buffer or cell culture medium. It is recommended not to store aqueous solutions for more than one day.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
-
Materials:
-
Sterile 96-well microtiter plates (round-bottom preferred).
-
Bacterial culture in the appropriate growth medium (e.g., Mueller-Hinton Broth).
-
This compound stock solution.
-
Sterile diluents and petri dishes.
-
-
Procedure:
-
Prepare a 2x working stock of this compound in the test medium.
-
Dispense 100 µL of the test medium into all wells of a 96-well plate.
-
Add 100 µL of the 2x this compound working stock to the first column of wells and perform a two-fold serial dilution across the plate, typically down to column 10.
-
Prepare a bacterial inoculum adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum size of approximately 10^4 to 10^5 Colony Forming Units (CFU)/mL in the wells.
-
Inoculate each well (except for a sterility control well) with the bacterial suspension.
-
Incubate the plates at 37°C for 18-36 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (no turbidity or pellet formation). This can be assessed visually or by using a microplate reader to measure absorbance.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cells cultured in a 96-well plate.
-
This compound solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in DMF and acetic acid).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to a final concentration of 0.45-0.5 mg/mL.
-
Incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Antiviral Plaque Assay
This assay is used to quantify the number of infectious virus particles in a sample.
-
Materials:
Methodological & Application
Application Notes and Protocols: Auranofin Treatment in 3D Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Auranofin is a gold-containing compound approved for the treatment of rheumatoid arthritis. It is currently being repurposed for oncology applications due to its potent anticancer properties. The primary mechanism of action involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis. Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), causing oxidative stress and subsequent cell death, often through apoptosis. This compound has also been shown to modulate several critical signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR, NF-κB, and STAT3 pathways.
Three-dimensional (3D) cell culture models, such as spheroids, more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures. These models are invaluable for assessing the efficacy of anticancer agents. This document provides detailed protocols for the treatment of cancer cell spheroids with this compound, including methods for spheroid generation, viability assessment, and analysis of apoptosis and ROS production.
Key Signaling Pathways and Mechanisms
This compound exerts its anticancer effects through a multi-faceted mechanism of action. The central event is the induction of oxidative stress, which triggers downstream signaling cascades leading to cell death.
Application Notes and Protocols for Auranofin Dosage Calculation in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the determination and application of auranofin dosages in preclinical in vivo mouse models. The information compiled herein is intended to facilitate experimental design and ensure the accurate and reproducible administration of this compound for various research applications, including oncology, immunology, and infectious disease.
Introduction
This compound is a gold-containing compound initially approved by the U.S. Food and Drug Administration (FDA) for the treatment of rheumatoid arthritis.[1] Its mechanism of action involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox control.[2][3] This inhibition leads to increased oxidative stress and apoptosis in target cells, making this compound a subject of investigation for various other indications, particularly cancer.[3][4] The effective and safe use of this compound in mouse models requires careful consideration of dosage, administration route, and vehicle for delivery.
Quantitative Data Summary
The following tables summarize the dosages of this compound used in various in vivo mouse models as reported in the scientific literature. This data is intended to serve as a starting point for dose-finding studies.
Table 1: this compound Dosage and Administration in Cancer Mouse Models
| Mouse Model Strain & Type | Cancer Type | Dosage | Administration Route | Frequency & Duration | Vehicle/Solvent | Key Findings | Reference |
| C57BL/6J (Syngeneic) | Glioblastoma (SB28) | 10-15 mg/kg | Oral Gavage | Daily for 14 days | 50% DMSO, 40% PEG300, 10% ethanol | Most suitable route for high doses, no toxicity observed. | [1][5] |
| 129S2/SvPasCrl (Syngeneic) | Non-Small Cell Lung Cancer (344SQ) | 10-15 mg/kg | Oral Gavage | Daily for 14 days | 50% DMSO, 40% PEG300, 10% ethanol | Well-tolerated high-dose administration. | [1][5] |
| Nude Mice (Xenograft) | Non-Small Cell Lung Cancer (Calu3) | 10 mg/kg | Intraperitoneal (i.p.) | Daily | 2% DMSO, 8.5% ethanol, 5% PEG-400 | Significant tumor growth suppression. | [6] |
| Nude Mice (Xenograft) | Mantle Cell Lymphoma (JeKo-1) | 10 mg/kg | Intraperitoneal (i.p.) | 5 days/week for 4 weeks | Normal Saline | Significant therapeutic effect, well-tolerated. | [7] |
| Nude Mice (Xenograft) | Small Cell Lung Cancer (DMS273) | 4 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | Not Specified | 50% inhibition of TrxR activity in tumors. | [8] |
| TCL-1 Transgenic Mice | Chronic Lymphocytic Leukemia | 10 mg/kg | Not Specified | 5 days/week for 2 weeks | Not Specified | Markedly reduced tumor cell burden and improved survival. | [9] |
| Apc1638N Mice | Desmoid Fibromatosis | 1.0 mg/kg/day | Oral | From 5 weeks to 6 months of age | Not Specified | Reduced number of tumors. | [10] |
| Apc1638N Mice | Desmoid Fibromatosis | 1 mg/kg | Intraperitoneal (i.p.) | 3 times a week | Not Specified | Reduced number of tumors. | [10] |
Table 2: this compound Dosage and Administration in Other Disease Models
| Mouse Model Strain | Disease Model | Dosage | Administration Route | Frequency & Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Not Specified | Clostridioides difficile Infection | 0.125 mg/kg and 0.25 mg/kg | Not Specified | Not Specified | Protected mice against CDI and prevented recurrence. |[11] | | Wild-type on High-Fat Diet | Obesity/Diabetes | 1 mg/kg | Intraperitoneal (i.p.) | 3 days/week for 4 weeks | Improved insulin sensitivity. |[12] | | C3H Mice | Radiation-Induced Intestinal Injury | 10 mg/kg | Oral | 5 times with 24h interval before irradiation | Aggravated radiation-induced injury. |[13] |
Experimental Protocols
This compound is poorly soluble in aqueous solutions.[3] Proper solubilization is critical for consistent and effective delivery in vivo.
-
For Oral Gavage: A recommended solvent is a mixture of 50% DMSO, 40% PEG300, and 10% ethanol.[1][5] This vehicle has been shown to effectively dissolve this compound for oral administration in mice at high concentrations.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of the DMSO, PEG300, and ethanol mixture.
-
Vortex or sonicate until the this compound is completely dissolved.
-
Prepare fresh daily before administration.
-
-
For Intraperitoneal Injection: A common vehicle is a solution of 2% DMSO, 8.5% ethanol, and 5% PEG-400 in a suitable buffer or saline.[6]
-
Dissolve this compound in DMSO first.
-
Add ethanol and PEG-400.
-
Bring to the final volume with sterile saline or phosphate-buffered saline (PBS).
-
Ensure the final concentration of DMSO is well-tolerated by the animals.
-
-
Oral Gavage:
-
Use a proper gauge feeding needle suitable for the size of the mouse.
-
Ensure the mouse is properly restrained to avoid injury.
-
Gently insert the feeding needle into the esophagus and deliver the this compound solution directly into the stomach.
-
The volume administered should be appropriate for the mouse's weight (typically 5-10 mL/kg).
-
-
Intraperitoneal (i.p.) Injection:
-
Use a sterile 25-27 gauge needle.
-
Inject into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
The injection volume should be appropriate for the mouse's weight.
-
-
Toxicity Monitoring: Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and signs of gastrointestinal distress.[1][12]
-
Efficacy Assessment: Tumor growth can be monitored by caliper measurements.[6] For other disease models, relevant biomarkers or clinical signs should be assessed.
-
Pharmacodynamic Analysis: To confirm target engagement, TrxR activity in tumor or tissue lysates can be measured using commercially available kits.[1]
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through the modulation of several key signaling pathways.
This compound's primary mechanism of action is the inhibition of thioredoxin reductase (TrxR).[2] This leads to an increase in reactive oxygen species (ROS) and downstream effects on inflammatory signaling.
References
- 1. Optimization of the Solvent and In Vivo Administration Route of this compound in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C20H34AuO9PS | CID 16667669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Optimization of the Solvent and In Vivo Administration Route of this compound in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. The rheumatoid arthritis drug this compound exerts potent anti-lymphoma effect by stimulating TXNRD-mediated ROS generation and inhibition of energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Induces Lethal Oxidative and Endoplasmic Reticulum Stress and Exerts Potent Preclinical Activity against Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, at clinically achievable dose, protects mice and prevents recurrence from Clostridioides difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The rheumatoid arthritis drug this compound lowers leptin levels and exerts anti-diabetic effects in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound, an Anti-rheumatic Gold Drug, Aggravates the Radiation-Induced Acute Intestinal Injury in Mice [frontiersin.org]
Application Notes and Protocols for Quantifying Thioredoxin Reductase (TrxR) Activity Post-Auranofin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thioredoxin reductase (TrxR) is a crucial enzyme in maintaining cellular redox homeostasis by reducing thioredoxin (Trx).[1][2] The thioredoxin system plays a vital role in various cellular processes, including antioxidant defense, cell proliferation, and regulation of transcription factors.[3] Elevated levels of TrxR are often observed in cancer cells, making it an attractive target for anticancer drug development.[1][3] Auranofin, an FDA-approved gold-containing compound used for treating rheumatoid arthritis, is a potent inhibitor of TrxR.[3][4][5] By inhibiting TrxR, this compound disrupts the redox balance within cells, leading to increased oxidative stress and apoptosis, particularly in cancer cells.[3][4] These application notes provide detailed protocols for quantifying the inhibitory effect of this compound on TrxR activity.
Mechanism of this compound Action on the Thioredoxin System
This compound irreversibly inhibits thioredoxin reductase by targeting its thiol and selenol groups.[1] This inhibition disrupts the thioredoxin system, leading to an accumulation of oxidized thioredoxin and an increase in reactive oxygen species (ROS), ultimately triggering cellular apoptosis.[1][4]
Caption: this compound inhibits TrxR, disrupting the redox cycle and leading to oxidative stress.
Quantitative Data on this compound-Mediated TrxR Inhibition
The following table summarizes quantitative data from preclinical studies on the inhibition of TrxR activity by this compound in cancer models.
| Model System | This compound Dose | Treatment Duration | TrxR Inhibition (%) | Reference |
| DMS273 SCLC Xenografts | 4 mg/kg (daily, IP) | 14 days | 50% | [6] |
| DMS273 SCLC Xenografts | 4 mg/kg (daily, IP) | 5 days | >75% | [7] |
| DMS273 SCLC Xenografts | 2 mg/kg (twice daily, IP) | 5 days | ~50% | [8] |
| DMS273 SCLC Xenografts | 4 mg/kg (twice daily, IP) | 5 days | ~50% | [8] |
| B16-F10 Cells | 3 µM | 1 hour | ~80% | [9] |
| SW 620 Cells | 500 nM | Not Specified | Significant Inhibition | [10] |
Experimental Protocols
Protocol 1: Colorimetric Assay for Thioredoxin Reductase Activity
This protocol is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR, which produces the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm.[7][11] To determine TrxR-specific activity, parallel assays are run with and without a specific TrxR inhibitor.[11][12]
A. Materials and Reagents
-
This compound
-
TrxR Assay Buffer (e.g., 100 mM potassium phosphate, 10 mM EDTA, pH 7.4)[13]
-
NADPH solution (e.g., 40 mg/mL in ultrapure water)[13]
-
DTNB solution (e.g., in assay buffer)[14]
-
TrxR Inhibitor (e.g., Aurothioglucose or a specific inhibitor provided in a commercial kit)[7]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Cell or tissue lysates
-
Protease Inhibitor Cocktail[12]
B. Sample Preparation
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysate Preparation:
-
Harvest approximately 2 x 10^6 cells by centrifugation. For adherent cells, use a cell scraper.[11][15]
-
Wash the cell pellet with cold PBS.
-
Homogenize the cells in 100-200 µL of cold TrxR Assay Buffer containing a protease inhibitor cocktail.[11][12]
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.[12]
-
Collect the supernatant (cytosolic extract) and keep it on ice.[12]
-
-
Tissue Lysate Preparation:
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).[12]
C. Assay Procedure
The following workflow outlines the steps for the colorimetric TrxR assay.
Caption: Experimental workflow for the colorimetric TrxR activity assay.
-
Reaction Setup: For each sample (control and this compound-treated), prepare two sets of reactions in a 96-well plate.
-
Reaction Initiation: Prepare a Reaction Mix containing NADPH and DTNB according to the manufacturer's instructions (a typical mix for 100 assays might contain 820 µL Assay Buffer, 40 µL DTNB solution, and 40 µL NADPH solution).[12]
-
Add 40 µL of the Reaction Mix to each well.[14]
-
Measurement: Immediately start measuring the absorbance at 412 nm in kinetic mode at 25°C or 37°C for 20-40 minutes, taking readings every minute.[12]
D. Data Analysis and Calculations
-
Calculate the Rate of Reaction: For each well, determine the rate of TNB formation by calculating the change in absorbance per minute (ΔA412/min) from the linear portion of the kinetic curve.
-
Calculate TrxR-Specific Activity:
-
ΔA_Total = ΔA412/min for the sample with Assay Buffer.
-
ΔA_Background = ΔA412/min for the sample with TrxR Inhibitor.
-
ΔA_TrxR = ΔA_Total - ΔA_Background
-
-
The activity is often expressed in U/mg, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute.[7] The calculation, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹), will depend on the specific kit's instructions.
-
Calculate Percent Inhibition by this compound:
-
% Inhibition = [1 - (TrxR Activity_this compound / TrxR Activity_Control)] * 100
-
Troubleshooting
-
High Background Activity: This may indicate high levels of other DTNB-reducing enzymes like glutathione reductase. Ensure the specific TrxR inhibitor is active and used at the correct concentration.
-
Low Signal: The amount of protein in the lysate may be too low. Increase the amount of lysate per well or prepare a more concentrated lysate.
-
Non-linear Kinetics: The enzyme concentration may be too high, leading to substrate depletion. Dilute the sample lysate and repeat the assay.
These protocols and notes provide a comprehensive framework for researchers to accurately quantify the inhibitory effects of this compound on thioredoxin reductase activity, facilitating further investigation into its therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abcam.com [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. assaygenie.com [assaygenie.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Auranofin in In Vitro Assays
Introduction
Auranofin is a gold(I)-containing compound initially approved by the U.S. Food and Drug Administration (FDA) for treating rheumatoid arthritis.[1][2] In recent years, its potential has been explored in a variety of other therapeutic areas, including cancer, parasitic infections, and viral diseases.[1][2][3] this compound's primary mechanism of action involves the potent inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox control.[3][4][5] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), oxidative stress, and subsequent induction of apoptosis or other forms of cell death.[2][6] Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro studies due to its lipophilic nature and poor aqueous solubility.[1][5]
These application notes provide detailed protocols for the solubilization and preparation of this compound for use in various in vitro assays, along with a summary of its solubility in common laboratory solvents and an overview of its key signaling pathways.
This compound Solubility Data
This compound is a crystalline solid that is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents.[7] For in vitro experiments, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in aqueous buffers or cell culture media.[7]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | ~147.4 mM | Use of fresh, moisture-free DMSO is recommended. Ultrasonic treatment may be needed. | [8][9] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 73.69 mM | Ultrasonic treatment may be needed. | [8] |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | 7.37 mM | - | [3][7] |
| Ethanol | 4 mg/mL | 5.90 mM | The solvent should be purged with an inert gas. | [3][7] |
| Aqueous Solutions | Sparingly soluble | - | Dilution from an organic stock solution is necessary to enhance aqueous solubility. | [7] |
Molecular Weight of this compound: 678.48 g/mol [8]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is the most common solvent for this compound.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Weighing: Tare a sterile, pre-weighed microcentrifuge tube or vial on an analytical balance. Carefully weigh the desired amount of this compound solid into the container.
-
Solvent Addition: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the this compound solid.
-
Purging (Optional but Recommended): To prevent oxidation, gently purge the headspace of the tube with an inert gas like argon or nitrogen.[7]
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, sonication in a water bath for 5-10 minutes may be required to achieve complete solubility.[8]
-
Sterilization: If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots tightly sealed at -20°C or -80°C. This compound is stable as a solid for at least two years at -20°C.[7] Stock solutions in DMSO should be used within 1 month when stored at -20°C, or up to 6 months at -80°C.[4]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the concentrated stock solution into cell culture medium or aqueous buffer for direct application to cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, sterile cell culture medium or aqueous buffer
-
Sterile polypropylene tubes
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the concentrated this compound stock solution from the freezer and thaw it at room temperature.
-
Intermediate Dilution (Recommended): To avoid precipitation, it is often best to perform a serial or intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in pre-warmed culture medium to create a 100 µM intermediate solution. Mix gently by inversion.
-
Final Dilution: From the intermediate solution, perform the final dilution to achieve the desired working concentration (e.g., 0.1 µM to 10 µM) directly in the cell culture plate or in a separate tube of medium that will be added to the cells.
-
Solvent Control: It is critical to prepare a vehicle control by adding the same final concentration of the organic solvent (e.g., DMSO) to control cells. Ensure the final concentration of DMSO is non-toxic to the cells, typically well below 0.5% (v/v).
-
Immediate Use: this compound is sparingly soluble and may be unstable in aqueous solutions.[7] Therefore, it is recommended to prepare fresh working solutions for each experiment and use them immediately. Do not store aqueous solutions of this compound for more than one day.[7]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for preparing this compound from a solid compound to a final working solution for cell-based assays.
Caption: Workflow for this compound Solution Preparation.
This compound's Mechanism of Action: Key Signaling Pathways
This compound exerts its biological effects by targeting multiple cellular pathways, primarily initiated by the inhibition of thioredoxin reductase (TrxR).
Caption: this compound's Primary Signaling Pathways.
This compound's primary target is TrxR, an essential enzyme for maintaining cellular redox balance.[3][5] By inhibiting TrxR, this compound disrupts the thioredoxin system, leading to a buildup of reactive oxygen species (ROS) and inducing oxidative stress, which can trigger apoptosis and other forms of cell death like ferroptosis.[2][7] Additionally, this compound has been shown to modulate several other critical signaling pathways involved in cell proliferation, inflammation, and survival, including:
-
PI3K/AKT/mTOR Pathway: this compound can inhibit the phosphorylation of multiple key components of this pathway, which is frequently deregulated in cancer.[10]
-
NF-κB Pathway: It can prevent the nuclear translocation of NF-κB, a key transcription factor involved in inflammation and cell survival.[7]
-
JAK/STAT Pathway: this compound has been observed to reduce the activation of JAK1 and JAK2, thereby inhibiting STAT3 signaling.[7][11]
References
- 1. Optimization of the Solvent and In Vivo Administration Route of this compound in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of Thioredoxin-Reductase by this compound as a Pro-Oxidant Anticancer Strategy for Glioblastoma: In Vitro and In Vivo Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis in Auranofin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auranofin, a gold-containing compound initially approved for the treatment of rheumatoid arthritis, has demonstrated potent anti-cancer properties by inducing programmed cell death, or apoptosis, in various cancer cell lines.[1][2][3] Its primary mechanism of action involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox homeostasis.[1][3][4][5] Inhibition of TrxR by this compound leads to an accumulation of reactive oxygen species (ROS), triggering oxidative stress, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction, ultimately culminating in apoptosis.[3][6] Flow cytometry is an indispensable tool for the quantitative analysis of apoptosis in response to this compound treatment. This document provides detailed protocols for key flow cytometric assays to assess apoptosis in this compound-treated cells.
Mechanism of this compound-Induced Apoptosis
This compound's pro-apoptotic effects are multifaceted. The primary event is the inhibition of both cytosolic (TrxR1) and mitochondrial (TrxR2) thioredoxin reductases.[1] This leads to a cascade of downstream events:
-
Increased Reactive Oxygen Species (ROS): Inhibition of TrxR disrupts the cellular antioxidant defense system, leading to a significant increase in intracellular ROS levels.[2][6]
-
Mitochondrial Dysfunction: Elevated ROS levels contribute to the loss of mitochondrial membrane potential (ΔΨm), a critical step in the intrinsic apoptotic pathway.[6][7] This is often accompanied by the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: this compound treatment leads to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).[7][8] Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the execution of apoptosis.[6][7]
-
Modulation of Apoptotic Regulators: this compound can influence the expression of Bcl-2 family proteins, leading to a higher ratio of pro-apoptotic (e.g., BAX) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[7][8]
-
Inhibition of Pro-Survival Signaling: this compound has been shown to inhibit pro-survival signaling pathways such as STAT3, NF-κB, and PI3K/Akt, further sensitizing cancer cells to apoptosis.[1][9][10]
Below is a diagram illustrating the signaling pathway of this compound-induced apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
A comprehensive analysis of this compound-induced apoptosis can be achieved using a panel of flow cytometry-based assays.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This is the most common method for detecting apoptotic cells.[11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Experimental Workflow:
Caption: Workflow for Annexin V & PI staining.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 2, 4, 8 µM) and appropriate vehicle controls for the desired time period (e.g., 24 hours).[6]
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
For suspension cells, simply collect the cells.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Mitochondrial Membrane Potential (ΔΨm) Assay
The loss of mitochondrial membrane potential is a key indicator of apoptosis. Dyes such as JC-1 or DiOC6 can be used to measure ΔΨm by flow cytometry.[6][13] JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Protocol:
-
Cell Preparation and Treatment: Follow the same procedure as for the Annexin V/PI assay.
-
Staining:
-
Harvest and wash the cells as described above.
-
Resuspend the cells in pre-warmed cell culture medium at 1 x 10^6 cells/mL.
-
Add JC-1 staining solution to a final concentration of 2 µM.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis: Analyze the samples using both green (e.g., FITC) and red (e.g., PE) fluorescence channels. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.
Intracellular Reactive Oxygen Species (ROS) Detection
This compound's primary mechanism involves the induction of ROS. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe to measure intracellular ROS. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Preparation and Treatment: Prepare and treat cells as previously described.
-
Staining:
-
Harvest and wash the cells.
-
Resuspend the cells in serum-free medium containing 10 µM DCFH-DA.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Resuspend the cells in PBS for analysis.
-
-
Flow Cytometry Analysis: Measure the fluorescence intensity in the green channel (e.g., FITC). An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Caspase Activity Assay
The activation of caspases is a hallmark of apoptosis. Fluorogenic substrates can be used to detect caspase activity in single cells by flow cytometry.[14][15] For example, a substrate for caspase-3/7 containing the DEVD peptide sequence is linked to a DNA-binding dye. Upon cleavage by active caspase-3/7, the dye is released and binds to DNA, emitting a fluorescent signal.
Protocol:
-
Cell Preparation and Treatment: Prepare and treat cells as previously described.
-
Staining:
-
Add the cell-permeant caspase-3/7 reagent directly to the cell culture medium.
-
Incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
Harvest the cells.
-
-
Flow Cytometry Analysis: Analyze the cells in the appropriate fluorescence channel (e.g., green for FITC-DEVD-FMK). An increase in fluorescence indicates caspase-3/7 activation.
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in clear and structured tables for easy comparison between different treatment groups.
Table 1: Percentage of Apoptotic Cells after this compound Treatment (Annexin V/PI Assay)
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (2 µM) | 70.1 ± 3.5 | 15.8 ± 1.2 | 14.1 ± 2.0 |
| This compound (4 µM) | 45.6 ± 4.2 | 30.2 ± 2.5 | 24.2 ± 3.1 |
| This compound (8 µM) | 20.3 ± 2.8 | 45.7 ± 3.1 | 34.0 ± 2.9 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Analysis of Mitochondrial Membrane Potential (ΔΨm) and Intracellular ROS
| Treatment Group | % Cells with Low ΔΨm (JC-1 Green) | Mean Fluorescence Intensity (ROS - DCF) |
| Vehicle Control | 5.1 ± 0.8 | 100 ± 5 |
| This compound (4 µM) | 48.3 ± 3.9 | 350 ± 25 |
Data are presented as mean ± SD from three independent experiments. ROS levels are normalized to the vehicle control.
Table 3: Caspase-3/7 Activity
| Treatment Group | % Caspase-3/7 Positive Cells |
| Vehicle Control | 3.2 ± 0.6 |
| This compound (4 µM) | 55.9 ± 4.7 |
Data are presented as mean ± SD from three independent experiments.
Conclusion
The protocols and application notes provided here offer a comprehensive guide for researchers to effectively utilize flow cytometry for the analysis of apoptosis in this compound-treated cells. By employing a combination of assays to assess key apoptotic events such as phosphatidylserine externalization, mitochondrial dysfunction, ROS production, and caspase activation, a thorough understanding of this compound's mechanism of action can be achieved. This information is crucial for the ongoing development and evaluation of this compound as a potential anti-cancer therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound induces apoptosis and necrosis in HeLa cells via oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Enhancement of this compound-Induced Apoptosis in MCF-7 Human Breast Cells by Selenocystine, a Synergistic Inhibitor of Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the proliferation of lung cancer cells via necrosis and caspase‑dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound promotes mitochondrial apoptosis by inducing annexin A5 expression and translocation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Enhances Sulforaphane-Mediated Apoptosis in Hepatocellular Carcinoma Hep3B Cells through Inactivation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. redoxscience.com [redoxscience.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. This compound Induces Lethal Oxidative and Endoplasmic Reticulum Stress and Exerts Potent Preclinical Activity against Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Measuring Intracellular Reactive Oxygen Species (ROS) Levels Following Auranofin Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auranofin, a gold-containing compound initially approved for the treatment of rheumatoid arthritis, is gaining significant attention for its potential as an anticancer agent.[1][2] Its primary mechanism of action involves the inhibition of the thioredoxin reductase (TrxR) antioxidant system, leading to an accumulation of intracellular reactive oxygen species (ROS).[2][3] This induction of oxidative stress can trigger various downstream signaling pathways, ultimately leading to cancer cell death.[3][4][5] The ability to accurately measure intracellular ROS levels after this compound exposure is therefore critical for researchers studying its efficacy and mechanism of action.
These application notes provide detailed protocols for the quantification of intracellular ROS using common fluorescent probes, a summary of this compound's effects on ROS production in various cell lines, and visual representations of the key signaling pathways and experimental workflows.
Data Presentation: this compound-Induced ROS Production
The following tables summarize quantitative data on the effects of this compound on different cancer cell lines, including concentrations used to induce ROS and the impact on cell viability.
Table 1: this compound Concentrations for ROS Induction and Effects on Cell Viability
| Cell Line | Cancer Type | This compound Concentration | Exposure Time | Observed Effect on ROS | Effect on Cell Viability | Reference |
| PEO1, PEO4 | High-Grade Serous Ovarian Cancer | 8 µM | 4 hours | Increased superoxide levels | - | [3] |
| Calu-6, A549, SK-LU-1, NCI-H460, NCI-H1299 | Lung Cancer | 0-5 µM | 24 hours | Increased ROS (including O₂•⁻) | Decreased cell proliferation | [1] |
| BGC-823, SGC-7901 | Gastric Cancer | 4 µM | 24 hours | Increased ROS accumulation | Dose-dependent apoptosis | [5][6] |
| ARPE-19 | Retinal Pigment Epithelium | 0-3.0 µM | 12 hours | Increased ROS production | - | [7] |
| MEC-1, Primary CLL cells | Chronic Lymphocytic Leukemia | 1.0 µmol/L | 1-8 hours | Increased ROS levels | Induces apoptosis | [8] |
| EW8, TC71 | Ewing Sarcoma | 5 µM | 24 hours | Increased ROS | - | [9] |
Table 2: Reagents for ROS Detection and Control Experiments
| Reagent | Function | Typical Concentration | Reference |
| 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) | General intracellular ROS indicator | 10 µM | [5][6] |
| Dihydroethidium (DHE) | Superoxide (O₂•⁻) indicator | - | [1][3] |
| MitoSOX™ Red | Mitochondrial superoxide indicator | 1-5 µM | [10][11] |
| N-acetyl cysteine (NAC) | Antioxidant (ROS scavenger) | 2-5 mM | [1][3][5] |
| L-buthionine sulfoximine (L-BSO) | Glutathione (GSH) synthesis inhibitor | 5-10 µM | [1][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound-induced ROS production and the general workflow for its measurement.
Caption: this compound inhibits TrxR, leading to increased ROS and subsequent cell death pathways.
Caption: A streamlined workflow for the detection and quantification of intracellular ROS.
Experimental Protocols
Protocol 1: Measurement of General Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe.[12][13] Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Materials:
-
Cells of interest
-
This compound
-
DCFH-DA (prepare a stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
N-acetyl cysteine (NAC) (for control)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for flow cytometry, or plates with coverslips for microscopy) and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO) and a positive control (e.g., H₂O₂). To confirm ROS-dependency, pre-treat a set of cells with 5 mM NAC for 2 hours before adding this compound.[5]
-
Staining: After treatment, remove the medium and wash the cells once with warm PBS.
-
Add DCFH-DA solution (typically 10 µM in serum-free medium or PBS) to the cells and incubate for 30 minutes at 37°C in the dark.[5][6]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Flow Cytometry: Detach the cells (e.g., with trypsin), resuspend them in PBS, and analyze immediately on a flow cytometer. DCF fluorescence is typically detected in the green channel (Excitation/Emission ≈ 495/529 nm).[1]
-
Fluorescence Microscopy: Mount the coverslips on slides and observe under a fluorescence microscope. Capture images using appropriate filters for green fluorescence.[7]
-
-
Data Quantification: For flow cytometry, calculate the mean fluorescence intensity. For microscopy, quantify the fluorescence intensity of multiple cells per condition using image analysis software.
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
Principle: MitoSOX™ Red is a cell-permeable fluorescent probe that specifically targets mitochondria.[14][15] It is oxidized by superoxide, but not by other ROS, to a product that binds to mitochondrial nucleic acids, emitting a strong red fluorescence.[14] This allows for the specific detection of superoxide in the mitochondria.
Materials:
-
Cells of interest
-
This compound
-
MitoSOX™ Red (prepare a stock solution in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment: Treat cells with this compound and controls as described in Protocol 1.
-
Staining: After treatment, remove the medium and wash the cells once with warm PBS or HBSS.
-
Add MitoSOX™ Red working solution (typically 1-5 µM in warm PBS or HBSS) to the cells and incubate for 10-30 minutes at 37°C, protected from light.[10][11]
-
Washing: Gently wash the cells three times with warm PBS or HBSS.
-
Analysis:
-
Flow Cytometry: Prepare the cells as described for DCFH-DA and analyze using a flow cytometer. The oxidized MitoSOX™ Red product has an excitation/emission maximum of approximately 510/580 nm.[14][15]
-
Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope using a red filter set.
-
-
Data Quantification: Quantify the red fluorescence intensity as described in Protocol 1.
Concluding Remarks
The protocols and data presented here provide a comprehensive guide for researchers investigating the role of ROS in the anticancer effects of this compound. By accurately measuring intracellular ROS levels, scientists can better understand the drug's mechanism of action, evaluate its efficacy in different cancer models, and develop more effective therapeutic strategies. The use of appropriate controls, such as the antioxidant NAC, is crucial for validating that the observed cellular effects are indeed mediated by oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Induces Lethal Oxidative and Endoplasmic Reticulum Stress and Exerts Potent Preclinical Activity against Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound and reactive oxygen species inhibit protein synthesis and regulate the level of the PLK1 protein in Ewing sarcoma cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. glpbio.com [glpbio.com]
Auranofin: A Chemical Probe for Interrogating Redox Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Auranofin, an orally bioavailable gold(I)-containing compound, has a long history of clinical use in the treatment of rheumatoid arthritis.[1] Beyond its anti-inflammatory properties, this compound has emerged as a powerful chemical probe for studying redox biology.[2] Its primary mechanism of action involves the potent and irreversible inhibition of thioredoxin reductase (TrxR), a key selenoenzyme in the thioredoxin (Trx) system.[2][3] This system, comprising TrxR, Trx, and NADPH, is a central regulator of cellular redox homeostasis, antioxidant defense, and various signaling pathways.[2] By disrupting the Trx system, this compound induces oxidative stress and elicits a range of cellular responses, making it an invaluable tool for investigating the roles of redox signaling in health and disease, particularly in cancer biology.[4][5]
This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to study redox biology. It is intended for researchers, scientists, and drug development professionals interested in exploring the intricacies of cellular redox regulation.
Mechanism of Action
This compound's primary molecular target is thioredoxin reductase (TrxR).[2] The gold(I) ion in this compound has a high affinity for the selenocysteine residue in the active site of TrxR, forming a stable and irreversible adduct.[2][3] This covalent modification inactivates the enzyme, preventing the reduction of oxidized thioredoxin.[2] The inhibition of TrxR disrupts the entire thioredoxin system, leading to a cascade of downstream effects:
-
Increased Reactive Oxygen Species (ROS): Inhibition of TrxR impairs the cell's ability to scavenge ROS, leading to their accumulation and a state of oxidative stress.[5][6]
-
Induction of Apoptosis: The elevated oxidative stress can trigger the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and activation of caspases.[7][8]
-
Induction of Ferroptosis: this compound has also been shown to induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][9][10]
-
Inhibition of Glutathione Peroxidase (GPx): While TrxR is the primary target, this compound can also inhibit other selenoproteins, including glutathione peroxidase, further compromising the cell's antioxidant capacity.[11]
Quantitative Data
The following tables summarize key quantitative data regarding the activity of this compound.
| Parameter | Value | Target | Source |
| IC50 | ~88 nM | Thioredoxin Reductase (purified) | [7] |
| IC50 | ~2 µM | HeLa cells (24h) | [8] |
| IC50 | 1-5 µM | Lung cancer cell lines (24h) | [12] |
| IC50 | 1-10 µM | Ovarian cancer cell lines (72h) | [13] |
| Cell Line | IC50 (24h) | Reference |
| Calu-6 | ~3 µM | [12] |
| A549 | ~5 µM | [12] |
| SK-LU-1 | ~5 µM | [12] |
| NCI-H460 | ~4 µM | [12] |
| NCI-H1299 | ~1 µM | [12] |
| Parameter | Concentration | Effect | Reference |
| GPx Inhibition | ≥ 10 µM | Significant inhibition in Swan-71 cells | [11] |
Signaling Pathways and Experimental Workflows
This compound's Impact on Cellular Redox Homeostasis
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thioredoxin Reductase Inhibition by this compound - ChemistryViews [chemistryviews.org]
- 4. Novel Insights into Redox-Based Mechanisms for this compound-Induced Rapid Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. This compound Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-formyl-utp.com [5-formyl-utp.com]
- 8. This compound induces apoptosis and necrosis in HeLa cells via oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thno.org [thno.org]
- 10. This compound resensitizes ferroptosis-resistant lung cancer cells to ferroptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chemical Modification of this compound Yields a New Family of Anticancer Drug Candidates: The Gold(I) Phosphite Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes for Novel Auranofin Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel auranofin analogs. This compound, a gold(I)-based drug, has been repurposed for various therapeutic applications beyond its original use in rheumatoid arthritis, including as an antimicrobial and anticancer agent.[1][2] The development of novel analogs aims to enhance its efficacy, selectivity, and pharmacokinetic properties.[1] The following sections detail synthetic strategies, experimental protocols, and quantitative data for promising this compound derivatives.
Strategies for this compound Analog Synthesis
The chemical structure of this compound, (1-thio-β-D-glucopyranosato)(triethylphosphine)gold(I) 2,3,4,6-tetraacetate, offers several sites for modification. The primary strategies for creating novel analogs involve modifications of the:
-
Thiol Ligand: Replacing the tetraacetylthioglucose moiety with other thio-sugars, aromatic or aliphatic thiols.[3][4]
-
Phosphine Ligand: Substituting the triethylphosphine group with other phosphines or phosphites to modulate lipophilicity and electronic properties.[5][6][7]
-
Gold Core: Synthesizing gold nanoclusters with this compound-like ligands to potentially improve drug delivery and activity.[8]
These modifications have led to the development of analogs with enhanced activity against various pathogens and cancer cell lines.[3][9]
Experimental Protocols
This section provides detailed protocols for the synthesis of representative this compound analogs.
Synthesis of this compound Analogs with Modified Thio-Sugar Ligands
This protocol describes a one-pot synthesis for analogs with unprotected thio-sugar ligands.[3]
Materials:
-
Peracylated thio-sugar analog
-
Sodium methoxide (NaOMe) in methanol (MeOH)
-
(Triethylphosphine)gold(I) chloride (Et₃PAuCl)
-
Solvents: Methanol (MeOH), Dichloromethane (DCM)
Procedure:
-
Dissolve the peracylated thio-sugar analog in methanol.
-
Add a solution of sodium methoxide in methanol to the reaction mixture.
-
Stir the reaction at room temperature to facilitate deacetylation.
-
After completion of the deacetylation (monitored by TLC), add (triethylphosphine)gold(I) chloride (Et₃PAuCl) to the reaction mixture.
-
Continue stirring at room temperature for 1.5 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired this compound analog.
Synthesis of this compound Analogs with Modified Phosphine Ligands
This protocol outlines the synthesis of this compound analogs with a trimethylphosphite ligand, which can lead to compounds with lower lipophilicity.[5][6]
Materials:
-
Chloro(dimethylsulfide)gold(I)
-
Trimethylphosphite (P(OCH₃)₃)
-
1-Thio-β-D-glucose tetraacetate (SAtg)
-
Potassium carbonate (K₂CO₃)
-
Solvents: Dichloromethane (DCM), Water (H₂O)
Procedure for AuP(OCH₃)₃Cl:
-
React chloro(dimethylsulfide)gold(I) with trimethylphosphite in a suitable solvent like dichloromethane.
-
This ligand exchange reaction yields AuP(OCH₃)₃Cl.[6]
Procedure for AuP(OCH₃)₃SAtg:
-
Dissolve AuP(OCH₃)₃Cl and 1-thio-β-D-glucose tetraacetate in a biphasic solvent system of dichloromethane and water.
-
Add potassium carbonate to the mixture to act as a base.
-
Stir the reaction vigorously at room temperature.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
Synthesis of Triazole-Based this compound Analogs
This protocol describes the synthesis of triazole-containing analogs, which can be achieved using click chemistry.[10][11]
Materials:
-
5'-Azido-deoxyadenosine scaffold
-
Terminal alkyne
-
Sodium ascorbate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Solvents: Water (H₂O), Dimethyl sulfoxide (DMSO) for hydrophobic alkynes
Procedure:
-
Dissolve sodium ascorbate and copper(II) sulfate pentahydrate in water.
-
Add a solution of the 5'-azido-deoxyadenosine scaffold to the catalyst solution.
-
Add 2 equivalents of the desired terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours.
-
For hydrophobic alkynes, a 2:1 DMSO:H₂O solvent system can be used.[11]
-
Upon completion, purify the product using reverse-phase high-performance liquid chromatography (HPLC).
-
Lyophilize the purified fractions to obtain the final triazole-adenosine analog as a solid.
Quantitative Data Summary
The following tables summarize the biological activities of various novel this compound analogs compared to the parent drug.
Table 1: Antimicrobial Activity of this compound Analogs [3]
| Compound | Ligand Modification | Test Organism | MIC (μg/mL) | MBC (μg/mL) |
| This compound | - | S. aureus | 0.25 | 0.5 |
| Analog 37 | Trimethylphosphine | E. coli | 2 | 4 |
| Analog 38 | Trimethylphosphine | K. pneumoniae | 4 | 8 |
| Analog 39 | Triethylphosphine | A. baumannii | 1 | 2 |
| Analog 40 | Triethylphosphine | P. aeruginosa | 8 | 16 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Anticancer Activity of Gold(I) Phosphite Analogs [9]
| Compound | Cell Line | IC₅₀ (μM) |
| This compound | A2780 (Ovarian) | ~1-10 |
| AuP(OCH₃)₃Cl | A2780 (Ovarian) | ~1-10 |
| AuP(OCH₃)₃Br | A2780 (Ovarian) | ~1-10 |
| AuP(OCH₃)₃I | A2780 (Ovarian) | ~1-10 |
| AuP(OCH₃)₃SAtg | A2780 (Ovarian) | ~1-10 |
IC₅₀: Half-maximal Inhibitory Concentration
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound and its analogs is believed to be the inhibition of thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox balance.[12]
Signaling Pathway of this compound-mediated TrxR Inhibition
Caption: this compound analog inhibits TrxR, leading to oxidative stress and cell death.
General Workflow for Synthesis and Evaluation of this compound Analogs
Caption: Iterative workflow for the development of novel this compound analogs.
References
- 1. Strategies for the design of analogs of this compound endowed with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its analogs as prospective agents for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure–Activity Relationship Study of Antimicrobial this compound against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sugar-modified analogs of this compound are potent inhibitors of the gastric pathogen Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Evaluations of the Effects of this compound Triethylphosphine Replacement with a Trimethylphosphite Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Chemical Modification of this compound Yields a New Family of Anticancer Drug Candidates: The Gold(I) Phosphite Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel Triazole-based Peptide Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Activity of Triazole-Adenosine Analogs as Protein Arginine Methyltransferase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Identifying Auranofin Binding Partners Using Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auranofin, a gold(I)-containing compound, has been repurposed for various therapeutic applications beyond its original use in treating rheumatoid arthritis, including in anticancer therapy.[1][2][3] Understanding the molecular mechanisms of this compound's action is crucial for its clinical development and for identifying potential biomarkers for patient stratification. A key aspect of this is the identification of its direct and indirect protein binding partners. Proteomics has emerged as a powerful and unbiased approach to globally characterize the interactions of this compound with the cellular proteome.[1][2][3][4]
These application notes provide an overview and detailed protocols for utilizing various chemical proteomics strategies to identify the cellular targets of this compound. The described methods, including Thermal Proteome Profiling (TPP), Functional Identification of Target by Expression Proteomics (FITExP), and Redox Proteomics, offer complementary insights into the drug's mechanism of action.[1][2][5]
Key this compound Binding Partners and Affected Pathways
Proteomic studies have consistently identified Thioredoxin Reductase 1 (TXNRD1) as a primary and high-affinity binding partner of this compound.[1][2][6] this compound's gold(I) ion directly interacts with the selenocysteine residue in the active site of TXNRD1, leading to its inhibition.[7] This disruption of the thioredoxin system leads to an increase in cellular oxidative stress.[4][8]
Beyond TXNRD1, proteomics has revealed other potential direct and indirect targets, expanding our understanding of this compound's polypharmacology.
Table 1: Summary of this compound Binding Partners and Affected Proteins Identified by Proteomics
| Protein Target | Method of Identification | Functional Consequence | Reference |
| Direct Targets | |||
| Thioredoxin Reductase 1 (TXNRD1) | TPP, Redox Proteomics, Metallomics | Inhibition of reductase activity, increased oxidative stress | [1][2][3][6] |
| NFKB2 (p100) | Chemical Proteomics | Altered NF-κB signaling | [1][3][4] |
| CHORDC1 | Chemical Proteomics | Potential role in cellular stress response | [1][3][4] |
| Indirectly Affected Proteins/Pathways | |||
| PI3K/AKT/mTOR pathway proteins (S6, 4EBP1, Rictor, p70S6K, mTOR, TSC2, AKT, GSK3) | Reverse Phase Protein Array (RPPA) | Inhibition of cell growth, proliferation, and survival | [9][10] |
| Ribosome and Spliceosome components | Redox Proteomics | Altered protein synthesis and RNA processing | [2] |
| Glycolysis/Gluconeogenesis pathway proteins | Redox Proteomics | Metabolic reprogramming | [2] |
| DNA replication and Cell cycle proteins | Redox Proteomics | Inhibition of cell cycle progression | [2] |
| Endoplasmic Reticulum (ER) redox folding proteins | Metallomics, Redox Proteomics | Induction of ER stress | [4][11][12] |
Experimental Workflows and Protocols
A multi-pronged proteomics approach provides a comprehensive view of this compound's interactions with the proteome. The following diagram illustrates a general workflow combining complementary techniques.
Caption: A comprehensive workflow for identifying this compound binding partners.
Protocol 1: Thermal Proteome Profiling (TPP)
Principle: TPP is based on the principle that the thermal stability of a protein changes upon ligand binding. By heating cell lysates or intact cells to a range of temperatures, followed by quantification of the soluble protein fraction, one can identify proteins that are stabilized or destabilized by this compound treatment.[1][2]
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture human cancer cells (e.g., HCT116) to ~80% confluency.
-
Treat cells with a desired concentration of this compound (e.g., 3 µM) or DMSO as a vehicle control for a specified duration (e.g., 1-4 hours).
-
-
Cell Lysis and Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Lyse cells in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors) using mechanical disruption (e.g., sonication or freeze-thaw cycles).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Temperature Gradient and Protein Precipitation:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C in 2-3°C increments) for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
-
Protein Digestion and TMT Labeling:
-
Collect the supernatant containing the soluble proteins.
-
Perform a standard proteomics sample preparation workflow including reduction, alkylation, and tryptic digestion.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap Fusion or Q Exactive).
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins.
-
For each protein, plot the relative soluble fraction as a function of temperature to generate a melting curve.
-
Identify proteins with a significant shift in their melting temperature (Tm) between this compound- and DMSO-treated samples.
-
Protocol 2: Redox Proteomics
Principle: Redox proteomics aims to identify and quantify changes in the oxidation state of cysteine residues in proteins. This compound is known to induce oxidative stress, and this method can pinpoint proteins that are directly or indirectly affected by this redox perturbation.[2][4]
Detailed Methodology:
-
Cell Culture and Treatment:
-
As described in Protocol 1.
-
-
Cell Lysis and Cysteine Blocking:
-
Lyse cells in a buffer containing a cysteine-alkylating agent (e.g., N-ethylmaleimide, NEM) to block free reduced cysteines.
-
-
Reduction and Biotinylation of Oxidized Cysteines:
-
Reduce the disulfide bonds of oxidized cysteines using a reducing agent (e.g., TCEP).
-
Label the newly exposed thiol groups with a cysteine-reactive biotin probe (e.g., iodoacetyl-biotin).
-
-
Protein Digestion and Enrichment of Biotinylated Peptides:
-
Perform tryptic digestion of the protein sample.
-
Enrich the biotinylated peptides using streptavidin-coated beads.
-
-
LC-MS/MS Analysis:
-
Elute the enriched peptides and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the biotinylated peptides to determine the sites of cysteine oxidation.
-
Compare the relative abundance of oxidized peptides between this compound- and DMSO-treated samples to identify proteins with altered redox states.
-
This compound's Impact on Cellular Signaling
Proteomic analyses have revealed that this compound significantly impacts key signaling pathways involved in cancer cell proliferation and survival. A notable example is the inhibition of the PI3K/AKT/mTOR pathway.[9][10]
Caption: this compound-mediated inhibition of the PI3K/AKT/mTOR pathway.
Unbiased proteomic analysis has demonstrated that this compound treatment leads to the inhibition of phosphorylation of several key proteins in the PI3K/AKT/mTOR pathway, including S6, 4EBP1, Rictor, p70S6K, mTOR, TSC2, AKT, and GSK3.[9][10] This broad-spectrum inhibition highlights a novel mechanism of this compound's anti-cancer activity. Ectopic expression of TXNRD1 can partially reverse this inhibition, suggesting a link between the thioredoxin system and the PI3K/AKT/mTOR pathway.[10]
Conclusion
The application of advanced proteomics techniques has been instrumental in deconvoluting the complex mechanism of action of this compound. By providing a global and unbiased view of drug-protein interactions, these methods have confirmed TXNRD1 as a primary target and have unveiled a network of other proteins and pathways that are modulated by the drug. The protocols and information provided herein serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this compound and to discover novel drug targets.
References
- 1. Comprehensive chemical proteomics for target deconvolution of the redox active drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive chemical proteomics for target deconvolution of the redox active drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redox proteome analysis of this compound exposed ovarian cancer cells (A2780) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ProteomeXchange Dataset PXD016776 [proteomecentral.proteomexchange.org]
- 7. This compound reveals therapeutic anticancer potential by triggering distinct molecular cell death mechanisms and innate immunity in mutant p53 non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Auranofin in High-Throughput Combination Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auranofin, an FDA-approved gold-containing compound traditionally used for the treatment of rheumatoid arthritis, has garnered significant interest for drug repurposing in oncology. Its primary mechanism of action involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[1] Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering cancer cell death.[1] High-throughput screening (HTS) of compound libraries in combination with this compound has emerged as a powerful strategy to identify synergistic drug pairings that enhance its anticancer activity. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in high-throughput combination drug screening campaigns.
Key Synergistic Combinations
High-throughput screening has identified several drugs that act synergistically with this compound across various cancer types. Two prominent examples are:
-
This compound and Celecoxib in Colorectal Cancer: A large-scale screen of FDA-approved drugs identified the anti-inflammatory drug celecoxib as a potent potentiator of this compound's anticancer effects in colorectal cancer cells.[2][3]
-
This compound and Cisplatin in Small Cell Lung Cancer: An HTS campaign to find sensitizers to the chemotherapy drug cisplatin in small cell lung cancer (SCLC) identified this compound as a synergistic partner.[1][4]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| DLD-1 | Colorectal Cancer | ~2.0 | [2] |
| HCT-116 | Colorectal Cancer | Not explicitly stated, but sensitive | [2] |
| HT-29 | Colorectal Cancer | Not explicitly stated, but sensitive | [2] |
| H69 | Small Cell Lung Cancer | Not explicitly stated, but sensitive | [1] |
| H196 | Small Cell Lung Cancer | Not explicitly stated, but sensitive | [1] |
| Calu-6 | Non-Small Cell Lung Cancer | 3 | [5] |
| A549 | Non-Small Cell Lung Cancer | 5 | [5] |
| SK-LU-1 | Non-Small Cell Lung Cancer | 5 | [5] |
| NCI-H460 | Non-Small Cell Lung Cancer | 4 | [5] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 1 | [5] |
| MCF-7 | Breast Cancer | 3.37 | [6] |
| OVCAR3 | Ovarian Cancer | 1.7-12 | [7] |
| HT 1376 | Urothelial Carcinoma | 2.78 (24h) | [8] |
| BFTC 909 | Urothelial Carcinoma | 3.93 (24h) | [8] |
Table 2: Synergistic Combinations with this compound
| Combination Drug | Cancer Type | Cell Line(s) | Synergy Metric | Finding | Citation |
| Celecoxib | Colorectal Cancer | DLD-1, HCT-116, HT-29 | Combination Index (CI) | CI values < 1 indicate synergy.[9] | [2] |
| Cisplatin | Small Cell Lung Cancer | H69, H196 | Combination Index (CI) | CI values < 1 indicate synergy.[10] | [1] |
| Cisplatin | Ovarian Cancer | OVCAR3 | Combination Index (CI) | CI values < 1 at ED25, ED50, ED75, and ED90. | [7] |
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mechanism of action.
Caption: High-throughput combination screening workflow.
Experimental Protocols
Protocol 1: High-Throughput Screening for Synergistic Compounds with this compound
Objective: To identify compounds that synergistically enhance the anticancer activity of this compound.
Materials:
-
Cancer cell line of interest (e.g., DLD-1 for colorectal cancer)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Compound library (e.g., FDA-approved drug library)
-
384-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in 384-well plates at a predetermined density (e.g., 1,000-3,000 cells/well) in a final volume of 40 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a sub-toxic concentration of this compound in complete medium. A preliminary dose-response curve should be established to determine a concentration that causes minimal (~10-20%) cell death on its own (e.g., 1 µM for DLD-1 cells).[2]
-
Add 5 µL of the this compound solution to each well (except for control wells which receive medium only).
-
Using an automated liquid handler, add a fixed concentration of each compound from the library to individual wells (e.g., 5 µM final concentration).[2] Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement (MTS Assay):
-
Hit Selection:
-
Calculate the percentage of cell growth inhibition for each compound alone and in combination with this compound.
-
Identify "hits" as compounds that show a significant increase in growth inhibition when combined with this compound compared to the compound alone (e.g., >60% increase in inhibition).[2]
-
Protocol 2: Synergy Analysis using the Checkerboard Assay and Combination Index (CI) Calculation
Objective: To validate and quantify the synergistic interaction between this compound and a "hit" compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
"Hit" compound
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
-
Synergy analysis software (e.g., CompuSyn or CalcuSyn)
Procedure:
-
Assay Setup (Checkerboard):
-
Prepare serial dilutions of this compound and the hit compound in complete medium.
-
In a 96-well plate, add the drugs in a matrix format, with concentrations of this compound varying along the rows and concentrations of the hit compound varying along the columns. Include wells with each drug alone and a vehicle control.
-
Seed cells into each well at the same density as the primary screen.
-
-
Incubation and Viability Assay:
-
Incubate the plate for 72 hours.
-
Perform an MTS assay as described in Protocol 1.
-
-
Data Analysis and CI Calculation:
-
Enter the dose-response data for each drug alone and in combination into the synergy analysis software.
-
The software will calculate the Combination Index (CI) based on the Chou-Talalay method.[9]
-
Interpret the CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if the synergistic drug combination increases intracellular ROS levels.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound and synergistic compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound alone, the synergistic compound alone, the combination, or vehicle (DMSO) for a specified time (e.g., 2-24 hours).
-
-
DCFH-DA Staining:
-
Flow Cytometry Analysis:
-
Trypsinize and resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.[13]
-
An increase in fluorescence intensity indicates an increase in intracellular ROS.
-
Protocol 4: Thioredoxin Reductase (TrxR) Activity Assay
Objective: To confirm that this compound and its synergistic combination inhibit TrxR activity in cells.
Materials:
-
Treated cell lysates
-
TrxR activity assay kit (commercially available, typically based on the reduction of DTNB)
-
TE buffer (Tris-EDTA)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
NADPH
-
Spectrophotometer
Procedure:
-
Cell Lysate Preparation:
-
Treat cells as described in Protocol 3.
-
Lyse the cells in a suitable lysis buffer and quantify the protein concentration.
-
-
TrxR Activity Assay:
-
In a 96-well plate, add the cell lysate to a reaction mixture containing TE buffer, DTNB, and NADPH.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of increase is proportional to the TrxR activity.
-
Calculate the TrxR activity as a percentage of the activity in untreated control cells.
-
Conclusion
This compound's well-defined mechanism of action as a TrxR inhibitor makes it an excellent candidate for combination therapies. The high-throughput screening and validation protocols outlined in these application notes provide a robust framework for identifying and characterizing novel synergistic drug combinations with this compound. These approaches are critical for advancing the repurposing of this compound as a promising anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergy between this compound and Celecoxib against Colon Cancer In Vitro and In Vivo through a Novel Redox-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy between this compound and Celecoxib against Colon Cancer In Vitro and In Vivo through a Novel Redox-Mediated Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high-throughput drug screen identifies this compound as a potential sensitizer of cisplatin in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Effects of this compound in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Synergizes with Cisplatin in Reducing Tumor Burden of NOTCH-Dependent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces urothelial carcinoma cell death via reactive oxygen species production and synergy with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Auranofin stability issues in long-term experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during long-term experiments with auranofin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound in experimental settings?
This compound is known to be unstable under certain conditions, which can significantly impact experimental outcomes. The primary concerns are:
-
Aqueous Instability: this compound is sparingly soluble and unstable in aqueous solutions. It is recommended not to store aqueous solutions for more than one day[1].
-
Sensitivity to Thiols and Selenols: this compound's gold(I) center has a high affinity for thiol and selenol groups[2]. This reactivity is fundamental to its mechanism of action, primarily the inhibition of thioredoxin reductase (TrxR), but it also makes it susceptible to degradation in the presence of thiol-containing molecules commonly found in experimental systems (e.g., serum albumin, glutathione, cysteine in cell culture media)[3][4][5][6][7][8].
-
Light and Heat Sensitivity: this compound powder can darken when exposed to strong light or temperatures of 60°C or warmer, indicating chemical degradation[2].
-
Ligand Exchange Reactions: In biological media, this compound can undergo ligand exchange reactions, where the tetraacetylthioglucose (TATG) moiety is displaced by other thiols, forming a more reactive Au(PEt3)+ species[3][6]. This can lead to the formation of various adducts and alter the compound's activity.
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of stock solutions are critical for maintaining this compound's integrity.
-
Solvent: this compound is soluble in organic solvents like DMSO and ethanol[1]. For in vitro experiments, DMSO is the most commonly used solvent.
-
Concentration: High-concentration stock solutions (e.g., 10-50 mM in DMSO) are recommended to minimize the volume of organic solvent added to your experimental system.
-
Storage of Stock Solutions:
-
Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation[1].
-
Protect from light by using amber vials or wrapping vials in foil.
-
-
Working Solutions:
-
Prepare aqueous working solutions fresh for each experiment by diluting the DMSO stock into your final buffer or cell culture medium immediately before use.
-
Avoid storing aqueous dilutions for extended periods, ideally for no more than one day[1].
-
Q3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results, such as variable IC50 values, are often linked to this compound's stability. Here are common causes:
-
Degradation of Stock Solution: Repeated freeze-thaw cycles or improper storage of your DMSO stock can lead to degradation.
-
Instability in Aqueous Media: The stability of this compound in your experimental buffer or cell culture medium can vary depending on the composition (e.g., pH, presence of thiols).
-
Interaction with Serum Proteins: If you are using serum in your cell culture, serum albumin can bind to this compound and reduce its effective concentration[3][7]. The concentration of serum can therefore significantly impact the apparent activity of this compound[7][9].
-
Cell Density: The density of cells in culture can affect the observed potency of this compound. Higher cell densities may lead to higher IC50 values due to increased metabolism or binding of the drug[10].
-
Light Exposure: Exposure of this compound solutions to light during preparation or incubation can cause degradation.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| This compound Degradation in Media | Prepare fresh this compound working solutions immediately before each experiment. Minimize the time between dilution and addition to cells. |
| Variability in Serum Concentration | Maintain a consistent serum concentration across all experiments. If possible, consider reducing the serum concentration or using serum-free media, being mindful that this will likely increase this compound's potency. |
| Inconsistent Cell Seeding Density | Standardize your cell seeding protocol to ensure consistent cell numbers across experiments. Be aware that IC50 values can be dependent on cell density[10]. |
| Degraded Stock Solution | Prepare a fresh stock solution of this compound from a new powder vial. Aliquot the new stock into single-use vials and store at -80°C. |
Issue 2: Precipitate Formation in Aqueous Working Solutions
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | This compound has poor solubility in water. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but low enough to not affect your experimental system (typically <0.5%). |
| Interaction with Buffer Components | Certain buffer components may promote precipitation. If you suspect this, try a different buffer system. |
| pH Effects | The stability and solubility of this compound can be pH-dependent. Ensure your buffer pH is appropriate and consistent for your experiment. |
Issue 3: Loss of this compound Activity Over Time in Long-Term Experiments
| Possible Cause | Troubleshooting Step |
| Degradation in Culture Media | For experiments lasting several days, consider replenishing the media with freshly prepared this compound at regular intervals to maintain a consistent concentration. |
| Metabolism by Cells | Cells can metabolize this compound over time. Account for this possibility when designing long-term studies. |
| Binding to Cellular Components | This compound can bind to intracellular and extracellular proteins, reducing its free concentration. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Temperature | Duration | Recommendations |
| DMSO | -20°C | Up to 1 month | Store in small, single-use aliquots. Protect from light and moisture. |
| DMSO | -80°C | Up to 6 months | Store in small, single-use aliquots. Protect from light and moisture. |
| Ethanol | -20°C | Not specified | Similar precautions as with DMSO are advisable. |
| Aqueous Solutions | 4°C or 37°C | Not recommended for more than one day | Prepare fresh immediately before use[1]. |
Table 2: Factors Influencing this compound Stability and Activity in Experiments
| Factor | Effect | Recommendation |
| Thiols (e.g., in serum, media) | Ligand exchange, reduced activity | Be consistent with serum concentration. Consider serum-free conditions if appropriate. |
| pH | Can affect degradation kinetics | Maintain a consistent and appropriate pH in your experimental buffer. |
| Light | Degradation | Protect stock and working solutions from light. |
| Temperature | Degradation at elevated temperatures | Store stock solutions at -20°C or -80°C. Prepare working solutions at room temperature and use promptly. |
| Cell Density | Higher density can increase IC50 | Standardize cell seeding density. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Inert gas (e.g., argon or nitrogen)
-
Sterile cell culture medium or buffer
-
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the this compound powder vial to come to room temperature before opening to prevent condensation.
-
Weigh out the required amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Briefly purge the headspace of the vial with inert gas.
-
Aliquot into single-use, amber microcentrifuge tubes.
-
Store at -80°C for up to 6 months.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions in your final experimental medium or buffer to achieve the desired working concentrations.
-
Ensure the final DMSO concentration in your experiment is low and consistent across all conditions (typically ≤ 0.5%).
-
Use the working solutions immediately after preparation.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Stability Analysis
This protocol is a general guideline and may require optimization for your specific application.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
-
Mobile Phase (example):
-
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile with 0.05% TFA
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a specified time (e.g., 50 minutes) can be used to elute this compound and its degradation products[11].
-
-
Sample Preparation:
-
Incubate this compound in the aqueous solution of interest (e.g., cell culture medium, buffer) under the desired experimental conditions (e.g., 37°C, protected from light).
-
At various time points, take an aliquot of the solution.
-
If the sample contains proteins (e.g., from serum), perform a protein precipitation step (e.g., with cold acetonitrile) and centrifuge to pellet the protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm)[11].
-
The peak corresponding to intact this compound will decrease over time if degradation occurs, and new peaks corresponding to degradation products may appear.
-
Quantify the peak areas to determine the rate of degradation.
-
Mandatory Visualizations
Caption: this compound degradation and reaction pathway.
Caption: Recommended experimental workflow for this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C20H34AuO9PS | CID 16667669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Speciation analysis of the antirheumatic agent this compound and its thiol adducts by LC/ESI-MS and LC/ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Speciation Analysis Highlights the Interactions of this compound with the Cytoskeleton Proteins of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular association, intracellular distribution, and efflux of this compound via sequential ligand exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand supplementation restores the cancer therapy efficacy of the antirheumatic drug this compound from serum inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serum gold concentrations during treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Insights into Redox-Based Mechanisms for this compound-Induced Rapid Cancer Cell Death [mdpi.com]
- 11. researchgate.net [researchgate.net]
troubleshooting Auranofin precipitation in stock solutions
For researchers, scientists, and drug development professionals, encountering precipitation in Auranofin stock solutions can be a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address and resolve issues of this compound precipitation, ensuring the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution, prepared in DMSO, has formed a precipitate after storage. What could be the cause?
A1: this compound precipitation in DMSO stock solutions can be triggered by several factors:
-
Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of the hydrophobic this compound, leading to precipitation. Always use anhydrous, high-purity DMSO from a freshly opened bottle.[1]
-
Low Temperature Storage: While storing stock solutions at low temperatures (-20°C or -80°C) is a common practice to maintain compound stability, this compound's solubility in DMSO may decrease at these temperatures, causing it to precipitate out of solution.
-
Concentration Exceeding Solubility Limit: The concentration of your stock solution might be too high for the storage temperature. While this compound is highly soluble in DMSO at room temperature, its solubility can decrease at lower temperatures.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can introduce moisture and create conditions favorable for precipitation. It is recommended to aliquot stock solutions into smaller, single-use volumes.
Q2: I observed a precipitate after diluting my this compound DMSO stock into an aqueous buffer or cell culture medium. Why did this happen?
A2: This is a common issue known as anti-solvent precipitation. This compound is sparingly soluble in aqueous solutions.[2] When a concentrated DMSO stock is introduced into an aqueous environment, the DMSO rapidly disperses, and the localized concentration of this compound exceeds its solubility limit in the mixed solvent system, causing it to precipitate. To mitigate this, consider the following:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of the buffer with vigorous vortexing to ensure rapid mixing. Then, add this intermediate dilution to the final volume.
-
Lowering the Final DMSO Concentration: While reducing the DMSO concentration is often necessary to minimize toxicity in cell-based assays, a very low final DMSO concentration may not be sufficient to keep this compound in solution. An optimal balance needs to be found for your specific experimental setup.
-
Use of Pluronic F-68: For cellular assays, the addition of a small amount of Pluronic F-68 to the culture medium can sometimes help to increase the solubility of hydrophobic compounds.
Q3: Can I use the this compound stock solution if it has a visible precipitate?
A3: It is strongly advised not to use a stock solution with a visible precipitate. The presence of solid particles indicates that the actual concentration of this compound in the solution is lower than intended, which will lead to inaccurate and unreliable experimental results. The precipitate should be redissolved before use.
Q4: How can I redissolve precipitated this compound in my stock solution?
A4: To redissolve precipitated this compound, you can follow these steps:
-
Warm the Solution: Gently warm the vial containing the precipitated stock solution in a water bath set to 37-50°C.
-
Vortex/Sonicate: While warming, intermittently vortex the solution vigorously or place it in an ultrasonic bath for 5-10 minute intervals.[3][4]
-
Visual Inspection: Continue this process until the solution becomes clear and all visible precipitate has dissolved.
-
Cool to Room Temperature: Allow the solution to cool to room temperature before use. If the precipitate reappears upon cooling, the solution may be supersaturated at that temperature. In this case, you may need to prepare a fresh, less concentrated stock solution.
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Solvent | Solubility | Storage Recommendations | Stability of Stock Solution |
| This compound | DMSO | ~5 mg/mL[2], up to 100 mg/mL with sonication[1] | Store at -20°C or -80°C in tightly sealed vials. Use anhydrous DMSO.[3] | Stable for up to 3 months at -20°C.[1] |
| Ethanol | ~4 mg/mL[2] | Store at -20°C in tightly sealed vials. | Information not readily available. | |
| Aqueous Solutions | Sparingly soluble[2] | Not recommended for storage for more than one day.[2] | Prone to precipitation and potential degradation. |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Equilibrate the this compound powder and anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the this compound does not fully dissolve, place the vial in an ultrasonic water bath for 10-15 minutes. Gentle warming in a 37°C water bath can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Redissolving Precipitated this compound
-
Materials:
-
Vial of this compound stock solution with precipitate
-
Water bath
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Retrieve the vial of precipitated this compound stock solution from storage.
-
Allow the vial to equilibrate to room temperature.
-
Set a water bath to a temperature between 37°C and 50°C.
-
Place the sealed vial in the water bath for 5-10 minutes.
-
Remove the vial and vortex vigorously for 30-60 seconds.
-
If the precipitate persists, place the vial in an ultrasonic water bath for 10-15 minutes.
-
Repeat the warming and vortexing/sonicating steps as needed until the solution is clear.
-
Once the precipitate is fully dissolved, allow the solution to cool to room temperature before use.
-
If the precipitate returns upon cooling, consider preparing a fresh, less concentrated stock solution.
-
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
This compound Signaling Pathway Inhibition
Caption: this compound's primary mechanism of action.
References
optimizing Auranofin IC50 determination in different cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the determination of Auranofin's half-maximal inhibitory concentration (IC50) in various cell lines.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound IC50 values vary between experiments?
A1: Variability in IC50 values is a common issue and can stem from several factors:
-
Cell Seeding Density: The initial number of cells plated can significantly impact the final IC50 value. Lower cell densities and longer treatment durations tend to reduce the IC50.[1][2] It is crucial to maintain consistent seeding density across all experiments.
-
Cell Passage Number: Cells at different passage numbers can exhibit altered sensitivity to drugs. It is recommended to use cells within a consistent and narrow passage range.
-
Reagent Stability: Ensure your this compound stock solution is properly stored, protected from light, and has not degraded. Prepare fresh dilutions for each experiment.
-
Incubation Time: The duration of drug exposure directly affects the IC50. Longer incubation times generally result in lower IC50 values.[1][2] Standardize the incubation period (e.g., 24, 48, or 72 hours) for all comparative experiments.
Q2: My cells appear resistant to this compound, yielding a very high IC50. What could be the reason?
A2: Intrinsic or acquired resistance can be attributed to the cell line's specific molecular characteristics:
-
High Thioredoxin Reductase (TrxR) Expression: this compound's primary mechanism is the inhibition of TrxR.[3][4][5] Cell lines with high endogenous levels or enzymatic activity of TrxR may require higher concentrations of this compound to achieve a cytotoxic effect.[6]
-
Cellular Redox State: The glutathione (GSH) system can compensate for TrxR inhibition. High intracellular GSH levels can confer resistance. Co-treatment with a GSH synthesis inhibitor, such as L-buthionine sulfoximine (BSO), can increase sensitivity to this compound.[7][8]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased drug export, reducing the effective intracellular concentration of this compound. However, this compound has been shown to inhibit the function of some transporters, like ABCG2, by depleting cellular ATP.[9]
Q3: Can the type of cell viability assay affect the IC50 outcome?
A3: Yes. Different assays measure different aspects of cell health, which can lead to variations in the calculated IC50. For example, an MTS assay measures mitochondrial metabolic activity, while a flow cytometry-based assay using Annexin V/PI staining directly quantifies apoptosis and necrosis.[10] It is important to choose an appropriate assay and consistently use the same one for comparable results.
Q4: What is the primary mechanism of action of this compound that I should be aware of when designing my experiments?
A4: this compound is a potent inhibitor of the enzyme thioredoxin reductase (TrxR).[3][11] This inhibition disrupts the cellular redox balance, leading to a significant increase in intracellular reactive oxygen species (ROS).[7][9] The resulting oxidative stress triggers downstream events, including apoptosis and necrosis, leading to cell death.[12] This ROS-dependent mechanism can be confirmed by co-treating cells with an antioxidant like N-acetyl cysteine (NAC), which should rescue the cells from this compound-induced death.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in replicates | - Inconsistent cell seeding in the 96-well plate.- "Edge effect" in outer wells of the plate.- Pipetting errors during drug dilution or reagent addition. | - Use a multichannel pipette for cell seeding and reagent addition.- Avoid using the perimeter wells of the plate; fill them with sterile PBS or media instead.[13]- Ensure thorough mixing of drug dilutions. |
| No dose-response curve (all cells alive or all dead) | - Incorrect concentration range tested (too low or too high).- Inactive this compound due to improper storage or degradation. | - Perform a broad-range dose-finding experiment first (e.g., 0.01 µM to 50 µM).- Prepare fresh this compound dilutions from a validated stock solution for each experiment. |
| Precipitate forms in media after adding this compound | - this compound solubility limit exceeded in the culture medium. | - Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically <0.5%).- Gently warm and vortex the stock solution before diluting. |
| MTT/MTS assay: Low signal or inconsistent color development | - Insufficient incubation time with the MTT/MTS reagent.- Incomplete solubilization of formazan crystals (for MTT assay).- Cell number is too low. | - Incubate with the reagent for 2-4 hours, or until a visible color change occurs.- For MTT, ensure complete dissolution of crystals by shaking the plate for at least 10-15 minutes after adding the solubilizing agent.[14]- Optimize the initial cell seeding density to ensure a linear relationship between cell number and absorbance. |
Data Presentation: this compound IC50 Values in Various Cell Lines
The cytotoxic effect of this compound varies significantly across different cell lines and is dependent on the duration of treatment.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| Calu-6 | Lung Cancer | 24 h | ~3.0[7][12] |
| A549 | Lung Cancer | 24 h | ~5.0[7] |
| A549 | Lung Cancer | 72 h | 0.75[10] |
| NCI-H1299 | Lung Cancer | 24 h | ~1.0[7] |
| NCI-H460 | Lung Cancer | 24 h | ~4.0[7] |
| MCF-7 | Breast Cancer | 24 h | 3.37[10] |
| MCF-7 | Breast Cancer | 72 h | 0.98[10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 h | ~3.0[1][2] |
| PEO1 | High-Grade Serous Ovarian Cancer | 72 h | 0.53[8] |
| PEO4 | High-Grade Serous Ovarian Cancer | 72 h | 2.8[8] |
| IGROV-1 | Ovarian Cancer | Not Specified | More sensitive than OVCAR-5[15] |
| Various | Colorectal Cancer | Not Specified | Nanomolar (nM) range[16] |
| HL-60 | Leukemia | 72 h | 0.23[10] |
Note: IC50 values are approximate and can vary based on specific experimental conditions.
Experimental Protocols & Visualizations
Protocol: Determining IC50 using MTT Assay
This protocol provides a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[13]
Materials:
-
Cells in logarithmic growth phase
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[17]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)[13]
Procedure:
-
Cell Seeding: Harvest and count cells. Dilute the cell suspension to the predetermined optimal concentration. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well.[14]
-
Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Visualized Experimental Workflow
Caption: Workflow for IC50 determination using an MTT assay.
This compound's Primary Signaling Pathway
Caption: this compound inhibits TrxR, leading to ROS accumulation and cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Insights into Redox-Based Mechanisms for this compound-Induced Rapid Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. X-ray structures of thioredoxin and thioredoxin reductase from Entamoeba histolytica and prevailing hypothesis of the mechanism of this compound action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Effects of this compound in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The gold complex this compound: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchhub.com [researchhub.com]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. ovid.com [ovid.com]
- 16. oaepublish.com [oaepublish.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Auranofin In Vitro Research
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers investigating the off-target effects of Auranofin in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells show minimal or no response to this compound treatment. What are the potential reasons?
A1: Several factors can contribute to a lack of cellular response to this compound:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivity to this compound. For instance, some cancer cell lines may have higher intrinsic antioxidant capacities or lower expression of this compound's primary target, thioredoxin reductase (TrxR).[1] The susceptibility of non-small cell lung cancer (NSCLC) cells to this compound was found to be inversely correlated with the expression of TXNRD1 (the gene encoding TrxR1).[1]
-
Drug Concentration and Purity: Ensure the this compound used is of high purity and the correct concentration. It is advisable to perform a dose-response curve to determine the optimal concentration (typically in the low micromolar range) for your specific cell line. IC50 values can range from less than 1 µM to over 10 µM depending on the cell type and exposure time.[1][2][3]
-
Culture Conditions: High cell density or the presence of serum components can sometimes interfere with drug activity. Standardize your seeding density and consider the potential impact of media components.
-
Drug Stability: this compound solutions should be freshly prepared. The thiol ligand in this compound has a high affinity for thiol and selenol groups, which can affect its stability and activity over time.[4]
Q2: I am observing high variability in my experimental replicates. What are the common causes?
A2: High variability can stem from several sources:
-
Inconsistent Cell Health: Ensure cells are in the logarithmic growth phase and have a consistent passage number. Over-confluent or stressed cells can respond differently to treatment.
-
Drug Preparation: Prepare this compound stock solutions in a suitable solvent like DMSO and aliquot for single use to avoid repeated freeze-thaw cycles. Ensure thorough mixing when diluting to the final working concentration in culture media.
-
Assay Timing: The effects of this compound, such as ROS production, can be rapid, occurring within hours.[5][6] In contrast, apoptosis may require longer incubation times (e.g., 24 hours).[5][7] Adhere to a strict timeline for treatment and sample collection.
Q3: How can I confirm that this compound is inducing oxidative stress in my cells?
A3: The primary mechanism of this compound involves the inhibition of thioredoxin reductase (TrxR), leading to an accumulation of reactive oxygen species (ROS).[4][6] To confirm this:
-
Measure ROS Levels: Use fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels via flow cytometry or fluorescence microscopy.[5][6][7] An increase in fluorescence indicates higher ROS levels.
-
Use an Antioxidant Rescue: Pre-treating cells with an antioxidant like N-acetylcysteine (NAC) before this compound exposure should rescue the cells from its cytotoxic effects.[5][7][8] If NAC prevents cell death, it strongly suggests the involvement of ROS.
Q4: What is the primary mechanism of this compound-induced cell death, and how can I measure it?
A4: this compound primarily induces apoptosis and, at higher concentrations, necrosis.[2][3] This is often mediated by ROS-induced endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[5][9]
-
Apoptosis Assays: Use Annexin V and Propidium Iodide (PI) double staining followed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5][7]
-
Western Blot Analysis: Probe for key apoptosis markers such as cleaved caspase-3 and cleaved PARP.[2][5] An increase in the cleaved forms of these proteins is a hallmark of apoptosis.
-
Mitochondrial Membrane Potential: Assess the mitochondrial membrane potential (ΔΨm) using dyes like JC-1 or TMRE. A loss of ΔΨm is an early indicator of apoptosis.[2]
Q5: I suspect off-target effects beyond TrxR inhibition. What are the other known molecular targets of this compound?
A5: While TrxR is a primary target, this compound has several well-documented off-target effects:
-
NF-κB Pathway Inhibition: this compound can inhibit the NF-κB signaling pathway at multiple levels. It has been shown to inhibit IκB kinase (IKK) by modifying Cys-179 of the IKKβ subunit, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[10][11][12][13] It can also suppress the homodimerization of Toll-like receptor 4 (TLR4).[14]
-
Proteasome Inhibition: this compound can inhibit the deubiquitinase (DUB) activity associated with the 19S proteasome, leading to the accumulation of polyubiquitinated proteins and inducing proteotoxic stress.[4][15]
-
Other Kinase Inhibition: It has been shown to inhibit the IL-6-induced phosphorylation of JAK1 and STAT3.[10] At lower doses, it can induce the downregulation of VEGFR3, a key receptor in lymphangiogenesis.[16]
-
Glutathione Peroxidase (GPx) Inhibition: As a thiol-reactive compound, this compound can also inhibit other selenoproteins like glutathione peroxidase.[17]
Q6: Can I reverse the effects of this compound in my experiment?
A6: Yes, to a certain extent. The ROS-dependent effects of this compound can be reversed or mitigated by pre-treating cells with antioxidants. N-acetylcysteine (NAC) and Glutathione (GSH) have been shown to effectively block this compound-induced ROS generation and subsequent apoptosis.[2][5][8] This "rescue" experiment is a standard method to confirm that the observed cytotoxicity is mediated by oxidative stress.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (24h Treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~2 µM | [2] |
| BGC-823 | Gastric Cancer | ~3.5 µM | [5] |
| SGC-7901 | Gastric Cancer | ~3.2 µM | [5] |
| Calu-6 | Lung Cancer | ~3-4 µM | [3] |
| A549 | Lung Cancer | ~3-4 µM | [3] |
| MCF7 | Breast Cancer | >10 µM (at 6h) | [18] |
| PC3 | Prostate Cancer | >10 µM (at 6h) | [18] |
Note: IC50 values are highly dependent on the assay conditions, cell line, and incubation time.
Table 2: Common Working Concentrations of this compound for In Vitro Assays
| Assay Type | Typical Concentration Range | Purpose | Reference(s) |
| Apoptosis Induction | 1 - 5 µM | To induce and measure programmed cell death | [3][5][7] |
| ROS Generation | 2 - 5 µM | To measure acute increases in oxidative stress | [5][7] |
| TrxR Inhibition | 1 - 10 µM | To measure direct inhibition of enzyme activity | [8][19] |
| NF-κB Pathway Inhibition | 5 - 10 µM | To study effects on inflammatory signaling | [11] |
| VEGFR3 Downregulation | ≤ 0.5 µM | To study anti-lymphangiogenic effects | [16] |
Experimental Protocols
Protocol 1: Thioredoxin Reductase (TrxR) Activity Assay
This protocol is based on the spectrophotometric measurement of the reduction of 5,5'-dithiobis(2-nitrobenzoic) acid (DTNB) by TrxR.
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for the specified time.
-
Harvest cells and wash with cold PBS.
-
Lyse cells using a suitable lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent).[19]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.[19]
-
-
Assay Reaction:
-
Prepare a reaction mixture in a 96-well plate containing NADPH, DTNB, and your cell lysate (equal protein amounts for each condition).
-
Include a control condition with a known TrxR inhibitor (e.g., aurothioglucose) to determine the TrxR-specific activity.[20]
-
Initiate the reaction.
-
-
Measurement:
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS.
-
Cell Treatment:
-
Staining:
-
Data Acquisition:
Protocol 3: Apoptosis Assessment by Annexin V/PI Staining
This protocol distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).[7]
-
-
Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions (e.g., from an Annexin V-FITC Apoptosis Detection Kit).[7]
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Data Acquisition:
-
Analyze the stained cells by flow cytometry within one hour.
-
Four populations will be distinguishable:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Visualizations
Caption: this compound's primary mechanism via Thioredoxin Reductase (TrxR) inhibition.
Caption: Key off-target signaling pathways inhibited by this compound.
Caption: Experimental workflow for characterizing this compound's effects in vitro.
References
- 1. This compound-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induces Lethal Oxidative and Endoplasmic Reticulum Stress and Exerts Potent Preclinical Activity against Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The FDA-approved drug this compound has a dual inhibitory effect on SARS-CoV-2 entry and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gold compound this compound inhibits IkappaB kinase (IKK) by modifying Cys-179 of IKKbeta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gold compound this compound inhibits IkappaB kinase (IKK) by modifying Cys-179 of IKKbeta subunit. | Semantic Scholar [semanticscholar.org]
- 14. This compound, as an anti-rheumatic gold compound suppresses LPS-induced homodimerization of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The gold complex this compound: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel action and mechanism of this compound in inhibition of vascular endothelial growth factor receptor-3-dependent lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective inhibition of endogenous antioxidants with this compound causes mitochondrial oxidative stress which can be countered by selenium supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and in vitro characterization of [198Au]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. This compound Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
Technical Support Center: Auranofin Experimental Guidelines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize Auranofin-induced toxicity in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity in normal and cancer cells?
This compound's primary mechanism of action involves the potent inhibition of thioredoxin reductase (TrxR), a key enzyme in the thioredoxin (Trx) antioxidant system.[1][2][3] Both the cytosolic (TrxR1) and mitochondrial (TrxR2) isoforms of the enzyme are targeted.[1] Inhibition of TrxR disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS), such as superoxide anions (O₂•−) and hydrogen peroxide (H₂O₂).[4][5][6] This surge in intracellular ROS induces oxidative stress, which can trigger various cell death pathways, including apoptosis and necrosis.[6][7][8] Additionally, this compound has been shown to inhibit proteasome-associated deubiquitinases (DUBs), which can also contribute to its cytotoxic effects.[1][9]
Q2: Why do cancer cells often exhibit higher sensitivity to this compound compared to normal cells?
Cancer cells typically have a higher metabolic rate and exist in a state of persistent pro-oxidative stress compared to their normal counterparts.[1][6] To survive, they become more reliant on antioxidant systems, such as the thioredoxin system, to manage these elevated ROS levels.[1] By inhibiting TrxR, this compound effectively disables a critical defense mechanism in cancer cells, pushing their already high intracellular ROS levels beyond a toxic threshold, leading to cell death.[6] Normal cells, having lower baseline ROS and a less stressed redox state, are often better able to tolerate the partial inhibition of the TrxR system.[5] This differential sensitivity forms the basis of the therapeutic window for this compound as an anticancer agent.
Troubleshooting Guides
Problem 1: I am observing high levels of toxicity in my normal (non-cancerous) control cell line after this compound treatment. How can I reduce this off-target toxicity?
Solution: Co-administration with N-acetylcysteine (NAC).
High toxicity in normal cells suggests that the concentration of this compound is overwhelming their endogenous antioxidant capacity. The most common strategy to counteract this is to supplement the culture medium with an antioxidant. N-acetylcysteine (NAC) is a well-documented ROS scavenger that has been shown to effectively rescue normal and cancer cells from this compound-induced cell death.[5][7][10][11]
Suggested Actions:
-
Introduce an NAC Control: Pre-treat your normal cells with NAC for 1-2 hours before adding this compound. This allows NAC to bolster the cells' antioxidant defenses.
-
Dose Titration: Perform a dose-response experiment with varying concentrations of NAC (e.g., 1 mM, 2 mM, 5 mM) to find the optimal protective concentration for your specific cell line without interfering with the experimental objectives.[7][12]
-
Confirm the Mechanism: Use the NAC co-treatment as a tool to confirm that the observed toxicity is indeed mediated by ROS. A significant reduction in cell death in the presence of NAC points to an oxidative stress-dependent mechanism.[8][10]
The diagram below illustrates the workflow for troubleshooting off-target toxicity.
Problem 2: My in vivo study is showing signs of systemic toxicity. Are there strategies to protect normal tissues in animal models?
Solution: Differential Modulation of Cell-Cycle Arrest and Apoptosis.
While systemic toxicity can be a challenge, research suggests this compound may have a differential effect on normal versus malignant tissues, particularly in the context of combination therapies like radiotherapy. One preclinical study found that this compound protected the normal gastrointestinal epithelium from radiation injury while simultaneously sensitizing colon tumors to radiation.[9]
Key Findings from the Study:
-
In Normal Tissue (mouse intestine & non-malignant human organoids): this compound induced a reversible, p53/p21-mediated cell-cycle arrest, which is a protective mechanism against DNA damage. This prevented radiation-induced toxicity and improved survival.[9]
-
In Malignant Tissue (colon tumors & malignant organoids): this compound inhibited tumor growth by inducing endoplasmic reticulum stress and apoptosis, thereby enhancing the effects of radiation.[9]
Suggested Experimental Approach: If your in vivo model involves abdominal malignancies, consider pairing this compound with radiotherapy. The this compound dose used in the cited mouse model was 10 mg/kg administered intraperitoneally.[9] This approach could potentially improve the therapeutic ratio by protecting dose-limiting normal tissues like the intestine. Always conduct preliminary dose-finding and toxicity studies for your specific animal model.
The signaling pathway below conceptualizes the dual role of this compound in normal versus tumor cells.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound inhibition of thioredoxin reductase sensitizes lung neuroendocrine tumor cells (NETs) and small cell lung cancer (SCLC) cells to sorafenib as well as inhibiting SCLC xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Effects of this compound in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Lethal Oxidative and Endoplasmic Reticulum Stress and Exerts Potent Preclinical Activity against Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis and necrosis in HeLa cells via oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. oncotarget.com [oncotarget.com]
- 11. The gold complex this compound: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
addressing Auranofin experimental variability and reproducibility
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address experimental variability and reproducibility when working with Auranofin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Question: My IC50 values for this compound vary significantly between experiments, even with the same cell line. What could be the cause?
Answer: Several factors can contribute to variability in IC50 values. Consider the following:
-
Cellular Density: The number of cells seeded per well can impact the effective concentration of this compound. Lower cell density can lead to lower IC50 values.[1] It is crucial to determine the optimal seeding density for each cell line to ensure exponential growth throughout the assay duration.[2]
-
Treatment Duration: The length of exposure to this compound directly affects cell viability. Longer incubation times generally result in lower IC50 values.[1][3]
-
Assay Type: Different viability assays measure different cellular parameters. For instance, an MTS assay measures mitochondrial activity, while a caspase activity assay via FACS measures apoptosis. These different endpoints can yield different IC50 values.[4]
-
Solvent and Stability: this compound is soluble in organic solvents like DMSO and ethanol.[5] Ensure the final concentration of the organic solvent is low and consistent across experiments, as it can have physiological effects.[5] Aqueous solutions of this compound are not recommended for storage for more than a day.[5] this compound powder can degrade when exposed to strong light or temperatures of 60°C or warmer.[6]
-
Cell Line Specifics: Different cancer cell lines exhibit varying sensitivity to this compound.[1][4][7] For example, in non-small cell lung cancer lines, NCI-H1299 cells are more sensitive than A549 and SK-LU-1 cells.[8]
Issue 2: Variable Inhibition of Thioredoxin Reductase (TrxR) Activity
Question: I am observing inconsistent inhibition of TrxR in my cellular assays. What should I check?
Answer: Reproducible TrxR inhibition requires careful control of several experimental parameters:
-
This compound Concentration and Incubation Time: TrxR inhibition is dose- and time-dependent. Ensure precise and consistent concentrations and incubation periods are used. In some cell lines, TrxR activity can be fully depleted within six hours of treatment with both cytostatic (1 μM) and cytotoxic (5 μM) concentrations.[2]
-
Redox State of the Cells: The intracellular redox environment can influence this compound's efficacy. Co-treatment with antioxidants like N-acetyl-L-cysteine (NAC) can prevent the decrease in TrxR activity induced by this compound.[8] Conversely, depleting glutathione (GSH) with buthionine sulfoximine (BSO) can enhance the reduction in TrxR activity.[8]
-
Cell Lysis and Sample Preparation: The method of cell lysis and subsequent handling of the protein lysate can affect enzyme activity. Follow a standardized protocol for sample preparation to minimize variability.
Issue 3: Unexpected Effects on Signaling Pathways
Question: I'm seeing conflicting results in the downstream signaling pathways affected by this compound. Why might this be happening?
Answer: this compound impacts multiple signaling pathways, and the observed effect can depend on the cellular context and experimental conditions.
-
Dose-Dependent Effects: this compound can have different effects at different concentrations. For example, at high doses (≥1 μM), it can lead to apoptosis by decreasing TrxR2 and NF-κB and increasing p38MAPK signaling.[9] At lower doses (≤0.5 μM), it may specifically induce the downregulation of VEGFR3.[9]
-
Cell Type-Specific Responses: The signaling network of a particular cell line will dictate its response to this compound. For instance, the presence of mutant p53 has been identified as a sensitizer for this compound in NSCLC cells.[2]
-
Crosstalk Between Pathways: this compound inhibits multiple key nodes in the PI3K/AKT/mTOR pathway.[10][11] Inhibition of one pathway can lead to feedback activation of another, such as the MAPK pathway.[10][11]
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action of this compound? A1: this compound's primary mechanism is the inhibition of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[12][13][14] By inhibiting TrxR, this compound disrupts the cellular redox balance, leading to increased reactive oxygen species (ROS), oxidative stress, and subsequent cell death.[12][13]
Q2: How should this compound be stored? A2: this compound powder should be stored at -20°C and is stable for at least two years.[5] It is sensitive to light and heat, which can cause slight darkening and chemical degradation.[6] Commercially available capsules should be stored in tight, light-resistant containers at 15-30°C.[6] Stock solutions in organic solvents like DMSO or ethanol should be stored at -20°C, and aqueous solutions should be used within a day.[5][15]
Q3: In which solvents is this compound soluble? A3: this compound is soluble in organic solvents such as ethanol and DMSO (approximately 4 and 5 mg/ml, respectively).[5] It is sparingly soluble in aqueous solutions.[5]
Experimental Design
Q4: What are some key signaling pathways modulated by this compound? A4: this compound has been shown to inhibit several critical signaling pathways involved in cell survival and inflammation, including:
-
p38 MAPK pathway[22]
Q5: Are there known mechanisms of resistance to this compound? A5: Resistance to this compound can be associated with the baseline expression levels of thioredoxin reductase 1 (TXNRD1).[10] Higher levels of NRF2, a key regulator of the antioxidant response, have also been positively correlated with higher this compound IC50 values, suggesting a role in resistance.[2]
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Assay |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~3 | 24 | MTT |
| MCF-7 | Breast Cancer | 3.37 | 24 | MTS |
| MCF-7 | Breast Cancer | 5.1 | 24 | FACS (Apoptosis) |
| MCF-7 | Breast Cancer | 0.98 | 72 | Not Specified |
| Calu-6 | Lung Cancer | ~3 | 24 | Not Specified |
| A549 | Lung Cancer | ~5 | 24 | Not Specified |
| SK-LU-1 | Lung Cancer | ~5 | 24 | Not Specified |
| NCI-H460 | Lung Cancer | ~4 | 24 | Not Specified |
| NCI-H1299 | Lung Cancer | ~1 | 24 | Not Specified |
| HeLa | Cervical Cancer | ~2 | 24 | MTT |
| HeLa | Cervical Cancer | ~1.5 | 48 | MTT |
| HeLa | Cervical Cancer | ~1 | 72 | MTT |
| HL-60 | Promyelocytic Leukemia | 0.23 | 72 | Not Specified |
| A375 | Melanoma | 0.34 | 72 | Not Specified |
| HCT-15 | Colon Cancer | 0.11 | 72 | Not Specified |
Note: IC50 values can vary based on experimental conditions as detailed in the troubleshooting guide.[1][3][4][8][23]
Experimental Protocols
Protocol 1: Thioredoxin Reductase (TrxR) Activity Assay (DTNB Reduction Method)
This protocol is adapted from commercially available kits and published literature.[3][24][25]
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound at desired concentrations for the specified duration.
-
Wash cells with PBS and lyse them in a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a Bradford assay.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing NADPH and 5,5'-dithiobis(2-nitrobenzoic) acid (DTNB).
-
Add a standardized amount of protein lysate (e.g., 30 µg) to the reaction mixture.
-
Monitor the increase in absorbance at 412 nm, which corresponds to the formation of 5-thio-2-nitrobenzoic acid (TNB).
-
To determine specific TrxR activity, subtract the rate of absorbance change in the presence of a TrxR inhibitor (e.g., aurothioglucose) from the total activity.
-
One unit of activity is typically defined as 1 µmol of TNB formed per minute per mg of protein.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This is a general protocol for assessing cell viability based on mitochondrial activity.[3][7][26]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound's multifaceted mechanism of action.
References
- 1. Novel Insights into Redox-Based Mechanisms for this compound-Induced Rapid Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reveals therapeutic anticancer potential by triggering distinct molecular cell death mechanisms and innate immunity in mutant p53 non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | C20H34AuO9PS | CID 16667669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Novel action and mechanism of this compound in inhibition of vascular endothelial growth factor receptor-3-dependent lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Antiproliferative effect of gold(I) compound this compound through inhibition of STAT3 and telomerase activity in MDA-MB 231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The gold complex this compound: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thioredoxin Reductase Inhibition by this compound - ChemistryViews [chemistryviews.org]
- 15. glpbio.com [glpbio.com]
- 16. researchgate.net [researchgate.net]
- 17. redoxscience.com [redoxscience.com]
- 18. The FDA-approved drug this compound has a dual inhibitory effect on SARS-CoV-2 entry and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-Inflammatory Effect of this compound on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound, an antirheumatic drug, shows anticancer stem cell potential via suppression of the Stat3 signal -BMB Reports | Korea Science [koreascience.kr]
- 21. This compound, an antirheumatic drug, shows anticancer stem cell potential via suppression of the Stat3 signal - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The role of p38 MAPK activation in this compound-induced apoptosis of human promyelocytic leukaemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound inhibits the proliferation of lung cancer cells via necrosis and caspase‑dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Investigating Acquired Resistance to Auranofin
Welcome to the technical support center for researchers investigating acquired resistance to the thioredoxin reductase inhibitor, Auranofin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to this compound?
A1: Acquired resistance to this compound in cancer cells is multifactorial. The most predominantly cited mechanisms include:
-
Upregulation of the NRF2 pathway: The transcription factor NRF2 is a master regulator of the antioxidant response.[1][2] Mutations in KEAP1 or NFE2L2 (which encodes NRF2) can lead to constitutive activation of NRF2 and overexpression of its target genes.[1][2] These target genes are involved in glutathione and thioredoxin metabolism, which helps cells counteract the oxidative stress induced by this compound.[1][2]
-
Alterations in the Thioredoxin System: this compound's primary target is thioredoxin reductase (TrxR).[3][4][5] While mutations in the TrxR gene itself are not commonly reported as a resistance mechanism in cancer cells, overexpression of TrxR can counteract the inhibitory effects of this compound.[3]
-
Modulation of Ferroptosis: Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation.[6][7][8] Resistance to this compound can be associated with the cell's ability to resist ferroptosis, potentially through the regulation of key mediators like GPX4.[9] this compound has been shown to resensitize ferroptosis-resistant lung cancer cells to ferroptosis inducers.[6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of this compound from the cell, reducing its intracellular concentration and efficacy.[10][11]
Q2: My this compound-resistant cell line does not show mutations in KEAP1 or NFE2L2. What other mechanisms could be at play?
A2: While KEAP1 and NFE2L2 mutations are strongly associated with an this compound resistance signature, other mechanisms can contribute to NRF2 pathway activation.[1][2] These can include epigenetic modifications or alterations in upstream signaling pathways that regulate NRF2 activity. Additionally, resistance may be driven by mechanisms independent of the NRF2 pathway, such as alterations in drug metabolism, increased drug efflux, or changes in downstream apoptosis or ferroptosis pathways.[12][13][14]
Q3: I am not observing the expected increase in reactive oxygen species (ROS) in my resistant cells upon this compound treatment. Why might this be?
A3: this compound-resistant cells often develop enhanced mechanisms to abate oxidative stress.[15] This can be due to the upregulation of antioxidant systems, such as those controlled by NRF2, which include enzymes involved in glutathione synthesis and recycling (e.g., GCLC, GSR) and the thioredoxin system (e.g., TXN, TXNRD1).[1][2] Therefore, the resistant cells may be more efficient at neutralizing the ROS generated by this compound's inhibition of TrxR.
Q4: Can this compound resistance be overcome?
A4: Several strategies are being explored to overcome this compound resistance. These include:
-
Combination Therapies: Using this compound in combination with other agents can be effective. For example, combining this compound with ferroptosis inducers like sulfasalazine has shown promise in overcoming resistance in lung cancer.[6] Similarly, this compound can enhance the sensitivity of pancreatic cancer cells to gemcitabine by inducing ferroptosis.[8]
-
Targeting Resistance Pathways: Directly inhibiting the pathways that contribute to resistance, such as the NRF2 pathway, could potentially resensitize cells to this compound.
Troubleshooting Guides
Problem: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell seeding density across all experiments. Higher cell densities can sometimes lead to apparent resistance. For longer treatment durations, use a lower initial seeding density to avoid confluence.[16] |
| Drug Stability | Prepare fresh this compound solutions for each experiment. This compound can be unstable in solution over time. |
| Cell Line Authenticity and Passage Number | Verify the authenticity of your cell line using short tandem repeat (STR) profiling. Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. |
| Serum Concentration | Variations in serum concentration in the culture medium can affect drug-protein binding and availability. Maintain a consistent serum concentration across all assays. |
Problem: Difficulty in detecting changes in the thioredoxin system.
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody for Western Blot | Validate your primary antibody for thioredoxin reductase (TrxR) to ensure it is specific and provides a strong signal. Consider trying antibodies from different vendors. |
| Timing of Analysis | The cellular response to this compound is dynamic. Perform a time-course experiment to determine the optimal time point to observe changes in TrxR expression or activity after this compound treatment. |
| TrxR Activity Assay Issues | Ensure the components of your TrxR activity assay are fresh and properly prepared. Include appropriate positive and negative controls. Consider using a commercially available kit for consistency. |
Quantitative Data Summary
Table 1: this compound Resistance Signature Genes
This table lists a subset of the 29 genes identified as part of an this compound resistance signature, many of which are targets of the NRF2 transcription factor.[1][2]
| Gene Category | Gene Symbol | Function |
| Glutathione Metabolism | GCLC | Rate-limiting enzyme in glutathione synthesis |
| GSR | Reduces glutathione disulfide (GSSG) to glutathione (GSH) | |
| SLC7A11 | Imports cystine for glutathione synthesis | |
| Thioredoxin System | TXN | Thioredoxin |
| TXNRD1 | Thioredoxin Reductase 1 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a general method for generating this compound-resistant cancer cell lines through continuous exposure to the drug.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Seeding: Seed the parental cancer cell line at a low density in a T-75 flask.
-
Initial this compound Treatment: After 24 hours, replace the medium with fresh medium containing this compound at a concentration equal to the IC25 (the concentration that inhibits 25% of cell growth).
-
Monitoring and Medium Changes: Monitor the cells daily. Replace the medium with fresh this compound-containing medium every 3-4 days. Initially, a significant amount of cell death is expected.
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the this compound concentration in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat Dose Escalation: Allow the cells to adapt and resume proliferation at each new concentration before the next dose escalation.
-
Isolation of Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), resistant clones can be isolated by single-cell cloning or maintained as a polyclonal population.
-
Characterization: Regularly characterize the resistant cell line by determining its IC50 for this compound and comparing it to the parental cell line. Also, perform molecular analyses to investigate the mechanisms of resistance.
Protocol 2: Thioredoxin Reductase (TrxR) Activity Assay
This protocol provides a general method for measuring TrxR activity in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagent for protein quantification
-
TrxR activity assay buffer (e.g., containing potassium phosphate, EDTA)
-
NADPH
-
Insulin
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
96-well plate
-
Plate reader capable of measuring absorbance at 412 nm
Procedure:
-
Cell Lysate Preparation: Lyse the cells (both parental and this compound-resistant) and collect the supernatant after centrifugation.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the Bradford assay.
-
Assay Reaction: In a 96-well plate, add the following in order:
-
TrxR activity assay buffer
-
NADPH
-
Cell lysate (equal amounts of protein for each sample)
-
Insulin
-
-
Initiate Reaction: Start the reaction by adding DTNB to each well.
-
Kinetic Measurement: Immediately place the plate in a plate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes. The increase in absorbance is due to the reduction of DTNB.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each sample. TrxR activity is proportional to this rate. Normalize the activity to the protein concentration of the lysate.
Visualizations
Caption: this compound resistance via the NRF2 signaling pathway.
Caption: Workflow for generating and characterizing this compound-resistant cells.
References
- 1. Omics-based identification of an NRF2-related this compound resistance signature in cancer: Insights into drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of thioredoxin reductase by this compound induces apoptosis in cisplatin-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound resensitizes ferroptosis-resistant lung cancer cells to ferroptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound facilitates gemcitabine sensitivity by regulating TXNRD1-related ferroptosis in pancreatic ductal adenocarcinoma [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reveals therapeutic anticancer potential by triggering distinct molecular cell death mechanisms and innate immunity in mutant p53 non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of acquired tumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms and insights into drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Resistance in Toxoplasma gondii Decreases the Accumulation of Reactive Oxygen Species but Does Not Target Parasite Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Refining Auranofin Treatment Protocols for Primary Patient Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Auranofin on primary patient samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary mechanism of action is the inhibition of thioredoxin reductase (TrxR), an essential enzyme in maintaining the intracellular redox balance.[1][2][3][4][5] By inhibiting TrxR, this compound disrupts this balance, leading to an increase in reactive oxygen species (ROS), which in turn induces oxidative stress and triggers apoptosis (cell death) in cancer cells.[2][3][4][6]
Q2: How does this compound's activity in primary patient samples differ from established cancer cell lines?
Primary patient samples often exhibit greater heterogeneity and potentially different sensitivity profiles compared to immortalized cell lines. This can be due to patient-specific genetic backgrounds and tumor microenvironment factors. Therefore, it is crucial to determine the optimal this compound concentration for each primary sample through dose-response experiments.
Q3: What are the key signaling pathways affected by this compound treatment?
This compound has been shown to modulate several critical signaling pathways in cancer cells, including:
-
Inhibition of the NF-κB pathway: By preventing the activation of NF-κB, this compound can reduce the expression of pro-inflammatory and anti-apoptotic genes.[5][7][8][9]
-
Inhibition of the PI3K/AKT/mTOR pathway: This pathway is crucial for cell growth, proliferation, and survival, and its inhibition by this compound contributes to its anti-cancer effects.[8][9][10]
-
Inhibition of the JAK/STAT pathway: this compound can inhibit the IL-6-induced phosphorylation of JAK1 and STAT3, further disrupting cancer cell signaling.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity between different primary patient samples. | Patient-to-patient heterogeneity is expected. Genetic differences, tumor microenvironment, and prior treatments can all influence sensitivity to this compound. | Perform individual dose-response curves for each primary sample to determine the specific IC50 value. Stratify patient samples based on relevant biomarkers if possible. |
| Low or no cytotoxicity observed at expected concentrations. | 1. Drug Inactivation: this compound can be inactivated by components in the culture medium or by high cellular thiol content. 2. Drug Resistance: The primary cells may have intrinsic or acquired resistance mechanisms. | 1. Minimize the use of serum in the culture medium where possible, as serum proteins can bind to and inactivate this compound.[11] 2. Consider co-treatment with agents that deplete glutathione, such as buthionine sulfoximine (BSO), to enhance this compound's efficacy.[2] |
| Significant death of untreated control primary cells. | Primary cells are often more sensitive to culture conditions than cell lines. Extended culture times, inappropriate media, or suboptimal cell density can lead to cell death. | Optimize culture conditions for your specific primary cell type. Use appropriate growth factors and ensure the correct seeding density. Minimize the duration of the experiment if possible. |
| Inconsistent results in downstream assays (e.g., Western blot, flow cytometry). | Insufficient cell numbers from primary samples can lead to variability. Protein degradation or loss of viability during sample processing can also be a factor. | Pool samples from the same patient if feasible. Ensure rapid and efficient sample processing on ice with protease and phosphatase inhibitors.[8] |
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT 1376 | Urothelial Carcinoma | 2.72 (48h) | [6] |
| BFTC 909 | Urothelial Carcinoma | 2.72 (48h) | [6] |
| MCF7 | Breast Adenocarcinoma | 17.68 (6h) | [12] |
| PC3 | Prostate Adenocarcinoma | 14.33 (6h) | [12] |
| SKOV3 | Ovarian Cancer | Not specified | [8][13] |
| A2780 | Ovarian Cancer | Not specified | [8][13] |
| A2780Cis | Ovarian Cancer (Cisplatin-resistant) | Not specified | [8][13] |
Note: IC50 values can vary depending on the assay used and the specific experimental conditions.
Key Experimental Protocols
Cytotoxicity Assay (MTT/SRB)
-
Cell Seeding: Seed primary patient cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1][8]
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours).[1][8][13]
-
MTT Assay:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
SRB Assay:
-
Fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.
-
Stain with 0.1% sulforhodamine B (SRB) solution.[14]
-
Wash with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read the absorbance at the appropriate wavelength (e.g., 510 nm).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat primary cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[8]
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against the proteins of interest overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL detection system.[8]
Visualizations
Caption: this compound's primary signaling pathways.
Caption: General experimental workflow for this compound treatment of primary samples.
Caption: Troubleshooting decision tree for low this compound efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Anticancer Activity of this compound [jstage.jst.go.jp]
- 4. Potential Anticancer Activity of this compound [jstage.jst.go.jp]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessing this compound for Second‐Line Use in Chemoresistant Ovarian Cancer: Effects on Tumour Spheroid and Primary Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing this compound for Second-Line Use in Chemoresistant Ovarian Cancer: Effects on Tumour Spheroid and Primary Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand supplementation restores the cancer therapy efficacy of the antirheumatic drug this compound from serum inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro characterization of [198Au]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound reveals therapeutic anticancer potential by triggering distinct molecular cell death mechanisms and innate immunity in mutant p53 non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Auranofin Degradation in Biological Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Auranofin in biological media.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in biological systems?
A1: this compound is known to be highly reactive in biological media, primarily undergoing ligand exchange reactions with endogenous thiol-containing molecules. The main degradation products identified are:
-
[Au(PEt₃)]⁺-Thiol Adducts: The most common degradation pathway involves the displacement of the 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose (TATG) ligand by biological thiols. In blood plasma, this compound readily reacts with serum albumin to form an albumin-[Au(PEt₃)] adduct.[1][2] It also forms adducts with other thiols like glutathione.
-
Triethylphosphine Oxide: The triethylphosphine (PEt₃) ligand of this compound can be oxidized, forming triethylphosphine oxide.[1][2][3]
-
Aurocyanide: In the presence of cyanide, which can be found in trace amounts in biological systems, this compound can be metabolized to the stable and pharmacologically active metabolite, aurocyanide.[4]
Q2: How stable is this compound in typical cell culture media?
A2: The stability of this compound in cell culture media is highly dependent on the composition of the media, particularly the concentration of serum and other thiol-containing components. In the presence of fetal bovine serum (FBS), this compound can be rapidly inactivated through binding to serum albumin.[5] For experiments where the intact form of this compound is required to interact with cells, it is advisable to minimize the serum concentration or use serum-free media for the duration of the treatment, if experimentally feasible.
Q3: What is the primary cellular target of this compound and how does this relate to its degradation?
A3: The primary cellular target of this compound is the seleno-thiol containing enzyme thioredoxin reductase (TrxR).[6][7] this compound inhibits TrxR by reacting with the selenocysteine residue in its active site.[8] This interaction is a key part of its mechanism of action and can be considered a form of targeted degradation or inactivation of the drug, where the [Au(PEt₃)]⁺ moiety forms a covalent adduct with the enzyme.
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
-
Possible Cause: Degradation of this compound in the experimental medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound solutions immediately before use. This compound is unstable in aqueous solutions for extended periods.[9]
-
Minimize Serum Exposure: If possible, reduce the concentration of serum in your cell culture medium or use serum-free medium during the this compound treatment period. If serum is necessary, ensure the concentration and incubation times are consistent across all experiments.
-
Control for Ligand Exchange: Be aware that other thiol-containing reagents in your experimental setup (e.g., DTT, β-mercaptoethanol) will react with this compound.
-
Issue 2: Difficulty in detecting and quantifying this compound and its degradation products.
-
Possible Cause: Inappropriate analytical methodology.
-
Troubleshooting Steps:
-
Method Selection: For identifying and quantifying this compound and its thiol adducts, liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique. Specifically, LC-ESI-MS can be used for speciation analysis.[1][2] For total gold quantification, inductively coupled plasma mass spectrometry (ICP-MS) is highly sensitive.[10][11] Pyrolysis gas chromatography-mass spectrometry (Py-GC-MS) has been used to detect triethylphosphine and triethylphosphine oxide in blood samples.[3]
-
Sample Preparation: Proper sample preparation is critical. For plasma samples, this may involve protein precipitation followed by solid-phase extraction. Refer to established protocols for metabolite extraction from plasma/serum for metabolomics analysis.
-
Use of Internal Standards: Employing an appropriate internal standard during quantification is crucial for accuracy and reproducibility.
-
Quantitative Data Summary
| Degradation Product/Metabolite | Biological Matrix | Typical Concentration Range | Analytical Method | Reference |
| Aurocyanide | Mouse Plasma | Cmax: 119.3 ng/mL (after 10 mg/kg oral this compound) | LC-MS/MS | [4] |
| Triethylphosphine | Human Blood (spiked) | Detectable at ng/mL levels | Pyrolysis GC-MS | [3] |
| Triethylphosphine Oxide | Human Blood (spiked) | Detectable at ng/mL levels | Pyrolysis GC-MS | [3] |
Experimental Protocols
Protocol 1: Quantification of Aurocyanide in Plasma by LC-MS/MS
This protocol is adapted from the methodology used to quantify aurocyanide in mouse plasma.[4]
-
Sample Collection: Collect blood samples at desired time points after this compound administration.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation: To 20 µL of plasma, add 180 µL of acetonitrile containing a suitable internal standard.
-
Vortexing: Vortex the mixture for 5 minutes at 15,000 rpm.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Analysis: Subject the supernatant to LC-MS/MS analysis for the quantification of aurocyanide.
Protocol 2: Analysis of this compound and its Thiol Adducts by LC/ESI-MS
This protocol is based on methods for the speciation analysis of this compound and its adducts.[1][2]
-
Sample Preparation: Incubate this compound in the biological matrix of interest (e.g., plasma, cell lysate) for the desired time.
-
Chromatographic Separation: Use a suitable reversed-phase HPLC column (e.g., C18) to separate this compound and its degradation products. A gradient elution with a mobile phase consisting of water and acetonitrile with a small percentage of formic or trifluoroacetic acid is typically used.[12]
-
Mass Spectrometric Detection: Couple the HPLC system to an electrospray ionization mass spectrometer (ESI-MS) to identify the compounds based on their mass-to-charge ratio (m/z).
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: Key signaling pathways affected by this compound.
References
- 1. Speciation analysis of the antirheumatic agent this compound and its thiol adducts by LC/ESI-MS and LC/ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. remedypublications.com [remedypublications.com]
- 4. Anti-fibrotic effect of aurocyanide, the active metabolite of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand supplementation restores the cancer therapy efficacy of the antirheumatic drug this compound from serum inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Thioredoxin Reductase Inhibition by this compound - ChemistryViews [chemistryviews.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Speciation Analysis Highlights the Interactions of this compound with the Cytoskeleton Proteins of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Auranofin and N-acetylcysteine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the cytotoxic effects of Auranofin and the cytoprotective role of N-acetylcysteine (NAC).
Troubleshooting Guides
Common issues encountered during in vitro experiments involving this compound and NAC are addressed below.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays (e.g., MTT, CCK-8) | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media. | |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly test cell cultures for contamination. Practice sterile techniques. | |
| Unexpectedly low this compound cytotoxicity | Incorrect drug concentration or degradation. | Prepare fresh this compound stock solutions. Verify the concentration and store aliquots at -20°C or -80°C. |
| Cell line is resistant to this compound. | Check the literature for reported IC50 values for your cell line. Consider using a more sensitive cell line for initial experiments. | |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| NAC does not rescue cells from this compound-induced death | Suboptimal NAC concentration. | Titrate NAC concentration (e.g., 1-10 mM) to find the optimal protective dose for your cell line and this compound concentration. |
| Timing of NAC treatment is incorrect. | Pre-incubate cells with NAC (e.g., 1-2 hours) before adding this compound to allow for cellular uptake and GSH synthesis. | |
| This compound concentration is too high, causing overwhelming toxicity. | Use this compound at a concentration around its IC50 value to observe a clear rescue effect by NAC. | |
| Inconsistent ROS measurements (e.g., using DCF-DA) | Dye instability or photo-oxidation. | Protect the dye from light. Perform the assay in a dark environment. |
| Interference from media components. | Wash cells with warm PBS before adding the dye. Use phenol red-free media during the assay. | |
| Cell density is too high or too low. | Optimize cell density to ensure a linear response of the dye. | |
| Difficulty in detecting apoptosis (e.g., Annexin V/PI staining) | Apoptosis is occurring at a different time point. | Perform a time-course experiment to identify the peak of apoptosis. |
| Incorrect compensation settings in flow cytometry. | Use single-stained controls to set up proper compensation. | |
| Cells are detaching and being lost during washing steps. | Be gentle during washing steps. Collect the supernatant containing detached cells and pool it with the adherent cells before staining. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound's primary mechanism of action is the inhibition of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant defense system.[1][2][3] This inhibition leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress.[1][4] The elevated ROS levels can trigger a cascade of events including mitochondrial dysfunction, DNA damage, and ultimately, apoptosis (programmed cell death).[1][5]
Q2: How does N-acetylcysteine (NAC) counteract this compound's effects?
A2: N-acetylcysteine is a precursor to L-cysteine, which is a building block for glutathione (GSH), a major intracellular antioxidant.[6][7] By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize ROS.[8] NAC can also act as a direct ROS scavenger.[7][9] This reduction in oxidative stress prevents the downstream events of this compound's cytotoxic pathway, such as caspase activation and DNA damage.[1]
Q3: What are typical concentrations of this compound and NAC to use in cell culture experiments?
A3: The effective concentration of this compound is cell-line dependent. IC50 values (the concentration that inhibits 50% of cell growth) typically range from 0.2 µM to 10 µM for a 24-72 hour treatment.[4][10][11] It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line. For NAC, a concentration of 1-5 mM is commonly used for cytoprotection.[1][12] Pre-incubation with NAC for 1-2 hours before this compound treatment is a standard practice.[12]
Q4: Can NAC completely reverse the effects of this compound?
A4: In many cases, NAC can significantly, and sometimes almost completely, reverse this compound-induced cytotoxicity, especially at this compound concentrations around the IC50 value.[1][13] However, at very high concentrations of this compound, the cellular damage may be too severe for NAC to fully rescue the cells.
Q5: Are there alternative antioxidants I can use to rescue cells from this compound?
A5: While NAC is the most commonly used antioxidant in these studies, other antioxidants could potentially have a similar effect by reducing ROS levels. However, NAC's role as a GSH precursor makes it particularly effective in replenishing the specific antioxidant system targeted by this compound's mechanism.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound and its modulation by NAC.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| PEO1 | Ovarian Cancer | 72 | 0.53 |
| PEO4 | Ovarian Cancer | 72 | 2.8 |
| NCI-H1299 | Lung Cancer | 24 | 1 |
| Calu-6 | Lung Cancer | 24 | 3 |
| NCI-H460 | Lung Cancer | 24 | 4 |
| A549 | Lung Cancer | 24 | 5 |
| SK-LU-1 | Lung Cancer | 24 | 5 |
| MCF-7 | Breast Cancer | 24 | 3.37 |
| HeLa | Cervical Cancer | 24 | ~2 |
| HT 1376 | Urothelial Carcinoma | 24 | 2.78 |
| BFTC 909 | Urothelial Carcinoma | 24 | 3.93 |
Data compiled from multiple sources.[4][10][11][12][14]
Table 2: Effect of NAC on this compound-Induced Changes in Cell Viability and ROS Levels
| Cell Line | This compound (µM) | NAC (mM) | Change in Cell Viability | Change in ROS Levels |
| PEO1 | 2 | 5 | Viability decrease prevented | ROS increase prevented |
| PEO4 | 4 | 5 | Viability decrease prevented | ROS increase prevented |
| MEC-1 | Varies | Varies | Apoptosis inhibited | ROS increase inhibited |
| Primary CLL cells | Varies | Varies | Apoptosis inhibited | ROS increase inhibited |
| Calu-6 | 3 | 2 | Growth inhibition prevented | ROS increase decreased |
| A549 | 5 | 2 | Growth inhibition prevented | ROS increase decreased |
| HeLa | 2 | 2 | Growth inhibition recovered | - |
| Thyroid cancer cells | 3 | 1 | Apoptosis prevented | ROS increase prevented |
This table provides a qualitative summary based on findings from multiple studies.[1][8][12][15][16]
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound and NAC on cell viability.
-
Materials:
-
Cells in culture
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
NAC stock solution (e.g., 100 mM in water)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
For NAC rescue experiments, pre-incubate cells with the desired concentration of NAC for 1-2 hours.
-
Add various concentrations of this compound to the wells. Include appropriate controls (untreated, vehicle-only, NAC-only).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[17]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]
-
Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Measurement of Intracellular ROS (DCF-DA Assay)
This protocol measures intracellular ROS levels.
-
Materials:
-
Cells in culture
-
6-well plates or black, clear-bottom 96-well plates
-
This compound and NAC stock solutions
-
2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) stock solution (e.g., 10 mM in DMSO)
-
Phenol red-free medium or PBS
-
Fluorometer or fluorescence microscope
-
-
Procedure:
-
Seed cells and treat with NAC and/or this compound as described in the cell viability protocol.
-
After the treatment period, remove the medium and wash the cells once with warm PBS.
-
Load the cells with 5-10 µM DCF-DA in phenol red-free medium or PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
-
Normalize the fluorescence intensity to the cell number or protein concentration if necessary.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies apoptosis and necrosis.
-
Materials:
-
Cells in culture
-
6-well plates
-
This compound and NAC stock solutions
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with NAC and/or this compound.
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Visualizations
Caption: this compound-induced cytotoxicity signaling pathway.
References
- 1. This compound Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reveals therapeutic anticancer potential by triggering distinct molecular cell death mechanisms and innate immunity in mutant p53 non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Cancer Effects of this compound in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine, reactive oxygen species and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces urothelial carcinoma cell death via reactive oxygen species production and synergy with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Clinically used antirheumatic agent this compound is a proteasomal deubiquitinase inhibitor and inhibits tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Auranofin xenograft models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Auranofin xenograft experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during your this compound xenograft studies, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing high variability in tumor growth between animals in the same treatment group?
Answer:
High variability in tumor growth is a common challenge in xenograft models and can be attributed to several factors:
-
Tumor Cell Heterogeneity: The cancer cell line itself may not be entirely homogeneous, with different subclones possessing varying growth rates.
-
Animal Health and Stress: The overall health, age, and stress levels of the mice can significantly impact tumor engraftment and growth.
-
Injection Technique: Inconsistent cell numbers, injection volumes, or injection sites can lead to variable tumor establishment.
-
Tumor Microenvironment: Differences in the tumor microenvironment, such as vascularization, can affect tumor growth.[1][2][3]
Solutions:
-
Cell Line Quality Control: Ensure you are using a low-passage, mycoplasma-free cell line. Consider single-cell cloning to establish a more homogeneous population.
-
Standardize Animal Cohorts: Use mice of the same age, sex, and from the same vendor. Allow for an acclimatization period before tumor cell injection.
-
Refine Injection Protocol: Practice consistent subcutaneous or orthotopic injection techniques. Using a consistent volume of cell suspension and injecting into the same anatomical location for all animals is crucial. The use of Matrigel can sometimes improve tumor take rates.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual animal variability on the overall results.
Question 2: My this compound-treated group shows initial tumor regression, but then the tumors start to regrow. What could be the reason for this?
Answer:
This phenomenon, often referred to as tumor relapse or acquired resistance, can be due to several biological mechanisms:
-
Development of Drug Resistance: Cancer cells can develop resistance to this compound over time. One known mechanism is the upregulation of Thioredoxin Reductase 1 (TXNRD1), the primary target of this compound.[4]
-
Tumor Heterogeneity and Clonal Selection: The initial tumor may consist of a mixed population of this compound-sensitive and resistant cells. The treatment eliminates the sensitive cells, allowing the resistant clones to proliferate and repopulate the tumor.[1][2]
-
Pharmacokinetic Issues: The dosing schedule or administration route may not be optimal to maintain a therapeutically effective concentration of this compound in the tumor tissue over the entire treatment period.
Solutions:
-
Analyze Resistant Tumors: At the end of the study, excise the relapsed tumors and analyze them for markers of resistance, such as TXNRD1 expression, to confirm the mechanism of resistance.
-
Combination Therapy: Consider combining this compound with other anti-cancer agents that have a different mechanism of action to target multiple pathways and prevent the emergence of resistance.
-
Optimize Dosing Regimen: Experiment with different dosing schedules (e.g., more frequent administration) or administration routes (e.g., oral gavage vs. intraperitoneal injection) to improve drug exposure.[5]
Question 3: I am not observing a significant anti-tumor effect with this compound, even at doses reported in the literature. What should I check?
Answer:
A lack of efficacy can be frustrating. Here are several factors to investigate:
-
This compound Preparation and Administration:
-
Solubility: this compound has poor water solubility. Ensure it is completely dissolved in the appropriate vehicle before administration. Incomplete dissolution will lead to inaccurate dosing. One study found a solvent of 50% DMSO, 40% PEG300, and 10% ethanol to be effective for oral administration.[5]
-
Stability: Prepare the this compound solution fresh before each administration, as it may not be stable in solution for extended periods.
-
-
Inactivation by Serum Proteins: this compound can be inactivated by binding to serum proteins, particularly albumin.[6] This can reduce its bioavailability and anti-tumor activity in vivo.
-
Cell Line Sensitivity: The cancer cell line you are using may be inherently resistant to this compound. Check the IC50 value of this compound for your specific cell line in vitro before proceeding with in vivo studies.
-
Mouse Strain: Although less common for this specific issue, the mouse strain could potentially influence drug metabolism and efficacy.
Solutions:
-
Verify Drug Formulation: Double-check your solvent composition and ensure this compound is fully dissolved. Sonication may aid in dissolution.
-
Consider Co-administration with Ligands: One study has shown that co-administering this compound with its own thiol ligand (TGTA) can help prevent inactivation by serum albumin and enhance its anti-cancer efficacy.[6]
-
In Vitro Sensitivity Testing: Perform a dose-response curve and determine the IC50 of this compound for your cell line to confirm its sensitivity.
-
Literature Review for Your Cell Line: Search for published studies that have used this compound with your specific xenograft model to see if there are any model-specific considerations.
Question 4: The mice in my this compound treatment group are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?
Answer:
Toxicity is a critical concern in in vivo studies. It's important to distinguish between tumor-related morbidity and drug-induced toxicity.
-
Dose-Related Toxicity: The dose of this compound may be too high for the specific mouse strain or the health status of your animals.
-
Vehicle Toxicity: The solvent used to dissolve this compound could be causing toxicity, especially with repeated administrations.
-
Gastrointestinal Issues: this compound is known to sometimes cause gastrointestinal side effects.[5]
Solutions:
-
Monitor Animal Health Closely: Regularly monitor body weight, food and water intake, and general appearance. A weight loss of more than 15-20% is often a humane endpoint.
-
Dose De-escalation: If toxicity is observed, reduce the dose of this compound in subsequent cohorts.
-
Vehicle Control Group: Always include a control group that receives the vehicle alone to assess its potential toxicity.
-
Change Administration Route: Oral gavage may be better tolerated than intraperitoneal injections in some cases.[5]
-
Consult with Veterinary Staff: Your institution's veterinary staff are a valuable resource for managing animal health and welfare.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: The primary and most studied mechanism of action of this compound is the inhibition of the enzyme thioredoxin reductase (TrxR).[7] This enzyme is a key component of the thioredoxin system, which plays a crucial role in maintaining the cellular redox balance. By inhibiting TrxR, this compound leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and ultimately inducing apoptosis (programmed cell death) in cancer cells.[8][9]
Q2: What are some common cancer cell lines that are sensitive to this compound?
A2: this compound has shown efficacy against a range of cancer cell lines. Sensitivity can vary, so it is always recommended to determine the IC50 for your specific cell line. The following table summarizes some reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Calu-6 | Lung Cancer | 3 | [10] |
| A549 | Lung Cancer | 5 | [10] |
| SK-LU-1 | Lung Cancer | 5 | [10] |
| NCI-H460 | Lung Cancer | 4 | [10] |
| NCI-H1299 | Lung Cancer | 1 | [10] |
| MCF-7 | Breast Cancer | 3.37 | [11] |
| HL-60 | Leukemia | 0.23 | [11] |
| A375 | Melanoma | 0.34 | [11] |
| HCT-15 | Colon Cancer | 0.11 | [11] |
| HeLa | Cervical Cancer | 0.15 | [11] |
Q3: What is a typical starting dose for this compound in a mouse xenograft model?
A3: The in vivo dose of this compound reported in the literature varies, typically ranging from 1 mg/kg to 15 mg/kg.[5][12] A common starting dose for efficacy studies is 10 mg/kg, administered daily via intraperitoneal injection or oral gavage.[13] However, it is crucial to perform a pilot study to determine the maximum tolerated dose (MTD) in your specific mouse strain and experimental conditions.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound is poorly soluble in aqueous solutions. A common method for preparing this compound for in vivo use is to first dissolve it in a small amount of dimethyl sulfoxide (DMSO) and then dilute it with other vehicles like polyethylene glycol (PEG) and saline. One published solvent formulation for oral gavage is 50% DMSO, 40% PEG300, and 10% ethanol.[5] For intraperitoneal injections, a solvent of 2% DMSO, 8.5% ethanol, and 5% PEG-400 has been used.[13] Always prepare the solution fresh before each use.
Q5: What are the key parameters to monitor in an this compound xenograft study?
A5: The following parameters should be monitored throughout the study:
-
Tumor Volume: Measure tumors with calipers at regular intervals (e.g., 2-3 times per week).
-
Body Weight: Monitor animal body weight at the same frequency as tumor measurements to assess toxicity.
-
Animal Well-being: Observe the animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Endpoint Analysis: At the end of the study, tumors can be excised for weight measurement, histopathological analysis, and molecular analysis (e.g., Western blotting for target proteins).
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model
-
Cell Culture: Culture the cancer cell line of interest under sterile conditions in the recommended growth medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with sterile phosphate-buffered saline (PBS) and detach them using a suitable enzyme (e.g., trypsin-EDTA).
-
Cell Counting and Viability: Neutralize the trypsin, pellet the cells by centrifugation, and resuspend them in a serum-free medium or PBS. Perform a cell count and assess viability using a method like trypan blue exclusion. Viability should be >95%.
-
Cell Suspension Preparation: Centrifuge the required number of cells and resuspend them in the appropriate ice-cold sterile vehicle (e.g., PBS or a 1:1 mixture of PBS and Matrigel) to the desired final concentration (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice until injection.
-
Animal Preparation: Anesthetize the immunocompromised mice (e.g., nude or SCID mice) using an approved method.
-
Subcutaneous Injection: Using a 27-gauge needle and a tuberculin syringe, inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitoring: Return the mice to their cages and monitor them for recovery from anesthesia. Begin monitoring for tumor growth a few days after injection.
Protocol 2: Preparation and Administration of this compound
A. Intraperitoneal (IP) Injection
-
Stock Solution Preparation: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Vortex or sonicate until the this compound is completely dissolved.
-
Working Solution Preparation: On the day of injection, dilute the stock solution with a sterile vehicle such as a mixture of ethanol and PEG-400 to the final desired concentration. A final vehicle composition could be 2% DMSO, 8.5% ethanol, and 5% PEG-400 in saline.[13] Ensure the final DMSO concentration is low to minimize toxicity.
-
Administration: Draw the appropriate volume of the this compound working solution into a sterile syringe with a 27-gauge needle. Gently restrain the mouse and perform the intraperitoneal injection.
B. Oral Gavage (PO)
-
Solution Preparation: Prepare the this compound solution in a vehicle suitable for oral administration. A reported effective solvent is 50% DMSO, 40% PEG300, and 10% ethanol.[5]
-
Administration: Use a proper-sized, ball-tipped gavage needle. Gently restrain the mouse and carefully insert the gavage needle into the esophagus. Slowly administer the this compound solution. Ensure proper training in this technique to avoid injury to the animal.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the Solvent and In Vivo Administration Route of this compound in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Insights into Redox-Based Mechanisms for this compound-Induced Rapid Cancer Cell Death [mdpi.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Cancer Effects of this compound in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of the Solvent and In Vivo Administration Route of this compound in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of Auranofin and Other Gold Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of the repurposed antirheumatic drug Auranofin against other classes of gold-based compounds. It summarizes key experimental data, details common methodologies, and visualizes the primary mechanisms of action to support further research and development in the field of metallodrugs.
Introduction: Gold Compounds in Oncology
The success of platinum-based drugs like cisplatin spurred interest in other metal-based therapeutics. Gold compounds, initially used in medicine for their anti-inflammatory properties in treating rheumatoid arthritis, have emerged as a promising class of anticancer agents.[1][2] They offer distinct mechanisms of action that can overcome resistance to conventional platinum drugs.[2][3] This guide focuses on comparing the well-studied Gold(I) compound this compound with other Gold(I) and Gold(III) complexes.
This compound: The Thioredoxin Reductase Inhibitor
This compound is an FDA-approved Gold(I) complex that has been extensively repurposed for cancer therapy.[4][5] Its primary mechanism of action is the potent and selective inhibition of the enzyme thioredoxin reductase (TrxR).[5][6][7]
-
Mechanism of Action: TrxR is a key component of the thioredoxin system, which protects cells from oxidative stress.[5] Cancer cells often have an upregulated TrxR system to cope with high levels of intrinsic oxidative stress, making it an attractive therapeutic target.[5][6] By inhibiting TrxR, this compound disrupts the cellular redox homeostasis, leading to a massive accumulation of reactive oxygen species (ROS).[8][9] This surge in ROS induces mitochondrial-dependent apoptosis and cell death.[8][10] The process involves the oxidation of mitochondrial peroxiredoxin 3 (Prx3) and is dependent on the pro-apoptotic proteins Bax/Bak.[10]
Other Gold Compounds: Expanding the Arsenal
Beyond this compound, medicinal chemists have developed a diverse range of gold compounds with significant anticancer potential. These are broadly classified into Gold(I) and Gold(III) complexes.
Other Gold(I) Complexes
Like this compound, many Gold(I) complexes feature a linear geometry and target thiol-containing proteins.
-
N-Heterocyclic Carbene (NHC) Complexes: Gold(I)-NHC complexes have shown very promising anticancer activity, often exceeding that of this compound and cisplatin.[4][11] Their stability and tunable electronic properties make them versatile candidates. Some have demonstrated potent TrxR inhibition and cytotoxicity in cisplatin-resistant ovarian cancer cells.[4]
-
Phosphine and Thiolate Complexes: Systematic modifications of the phosphine and thiolate ligands on the gold center have produced numerous analogs.[2][12] Some of these compounds have shown efficacy against lung, breast, and colon cancer cell lines, with mitochondria being a key intracellular target.[1][12]
Gold(III) Complexes
Gold(III) compounds are of particular interest because they are isoelectronic and isostructural with Platinum(II), suggesting potentially similar DNA-targeting mechanisms to cisplatin.[3][13] However, their high reactivity and instability under physiological conditions have been a major hurdle.[13] The use of multidentate ligands helps stabilize the Gold(III) center.[3][13]
-
Mechanism of Action: While some Gold(III) complexes interact with DNA, many exhibit different mechanisms, including the inhibition of proteasomes and protein kinases.[14] A key advantage is their ability to overcome cisplatin resistance mechanisms.[3]
-
Ligand Systems: Porphyrins, N-heterocyclic carbenes (NHCs), and dithiocarbamates are common ligands used to create stable and highly cytotoxic Gold(III) complexes.[13][15] These compounds have demonstrated potent activity against a range of cancer cell lines, sometimes proving more effective than cisplatin.[15][16]
Data Presentation: Comparative Cytotoxicity
The following tables summarize the in vitro anticancer activity (IC₅₀ values) of this compound and representative examples of other gold compounds against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.
Table 1: Cytotoxicity (IC₅₀ in µM) of this compound vs. Other Gold(I) Complexes
| Compound/Complex Type | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| This compound | A549 (Lung) | ~2.0 | [12] |
| Calu-6 (Lung) | ~1.5 - 3.0 | [9] | |
| B16F10 (Melanoma) | ~0.5 (48h) | [17] | |
| OVCAR-8 (Ovarian, Cis-Resistant) | >10 | [4] | |
| Gold(I)-NHC Complex 15 | A549 (Lung) | 0.14 | [4] |
| Gold(I)-NHC-Thiocarboxylate 9 | OVCAR-8 (Ovarian, Cis-Resistant) | <10 | [4] |
| Gold(I)-Sulfur-Phosphine 9 | A549 (Lung) | Significant inhibition at various conc. | [12] |
Table 2: Cytotoxicity (IC₅₀ in µM) of Gold(III) Complexes vs. Cisplatin
| Compound/Complex Type | Cell Line (Cancer Type) | IC₅₀ (µM) | Cisplatin IC₅₀ (µM) | Reference |
| [Au(terpy)Cl]Cl₂ | A2780 (Ovarian) | 0.23 | 1.1 | [3] |
| A2780/R (Ovarian, Cis-Resistant) | 0.30 | 11.5 | [3] | |
| Gold(III)-Porphyrin 1 | A549 (Lung) | 0.3 | >50 | [13] |
| HeLa (Cervical) | 0.2 | 16 | [13] | |
| Gold(III)-Dithiocarbamate 1 | A549 (Lung) | 0.20 | 12.18 | [15] |
| HeLa (Cervical) | 0.16 | 9.38 | [15] | |
| Cycloaurated Gold(III) 2 | HeLa (Cervical) | 0.17 | 10.2 | [16] |
| A549 (Lung) | 0.28 | 15.6 | [16] |
Mandatory Visualizations: Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental processes.
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a common colorimetric assay to determine the viability of cancer cells after treatment with gold compounds.[18][19][20]
1. Cell Seeding:
- Culture human cancer cell lines (e.g., A549, HeLa, MCF-7) under standard conditions (37°C, 5% CO₂).
- Trypsinize and count the cells.
- Seed the cells into 96-well plates at a density of 4,000-10,000 cells per well in 100 µL of culture medium.
- Incubate for 24 hours to allow for cell attachment.[21]
2. Compound Treatment:
- Prepare stock solutions of the gold compounds in a suitable solvent (e.g., DMSO).
- Perform serial dilutions in culture medium to achieve the desired final concentrations.
- Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[12]
3. MTT Addition and Incubation:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[20]
4. Solubilization and Measurement:
- Carefully remove the medium from each well.
- Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the percentage of viability against the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the antitumor efficacy of a lead gold compound in an animal model.[22][23][24] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Animal Model and Cell Implantation:
- Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.[23]
- Prepare a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) in 100 µL of a mixture of PBS and Matrigel (1:1).[24]
- Inject the cell suspension subcutaneously into the flank of each mouse.[22]
2. Tumor Growth and Treatment Initiation:
- Monitor the mice regularly for tumor formation.
- Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) two to three times per week.
- Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
3. Compound Administration:
- Administer the gold compound to the treatment group via a clinically relevant route (e.g., intraperitoneal injection, oral gavage). The dosage and schedule should be determined from prior toxicology studies.
- Administer the vehicle solution to the control group following the same schedule.
- Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
4. Efficacy Evaluation:
- Continue to measure tumor volumes throughout the treatment period.
- At the end of the study (due to tumor size limits or a set time point), euthanize the mice.
- Excise the tumors, weigh them, and photograph them.
5. Analysis:
- Compare the average tumor volume and weight between the treatment and control groups to determine the percentage of tumor growth inhibition (TGI).
- Tumor tissue can be preserved for further analysis, such as immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).
Conclusion and Future Perspectives
This compound's established mechanism as a TrxR inhibitor provides a strong rationale for its repurposing in oncology.[5][6] However, newer generations of gold compounds, particularly Gold(I)-NHC and stabilized Gold(III) complexes, often demonstrate superior potency and the ability to overcome clinical resistance to platinum-based therapies.[3][4][15] Gold(III) complexes, in particular, show outstanding cytotoxicity, with IC₅₀ values frequently in the nanomolar range, significantly lower than both this compound and cisplatin.[3][13][15][16]
The primary challenge for Gold(III) compounds remains their physiological stability and potential for off-target toxicity.[13] Future research should focus on developing sophisticated ligand systems and drug delivery strategies (e.g., nanoformulations) to improve the therapeutic index of these highly potent agents.[13] The diverse mechanisms of action within the family of gold compounds suggest they are not just alternatives to platinum drugs but represent a distinct and versatile class of metallodrugs with the potential to address significant unmet needs in cancer therapy.
References
- 1. Gold-Based Medicine: A Paradigm Shift in Anti-Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Searching for New Gold(I)-Based Complexes as Anticancer and/or Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Anticancer Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Thioredoxin-Reductase by this compound as a Pro-Oxidant Anticancer Strategy for Glioblastoma: In Vitro and In Vivo Studies [mdpi.com]
- 7. Potential Anticancer Activity of this compound [jstage.jst.go.jp]
- 8. oncotarget.com [oncotarget.com]
- 9. Anti-Cancer Effects of this compound in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The thioredoxin reductase inhibitor this compound triggers apoptosis through a Bax/Bak-dependent process that involves peroxiredoxin 3 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Organometallic gold(I) and gold(III) complexes for lung cancer treatment [frontiersin.org]
- 13. Frontiers | Anticancer Gold(III) Compounds With Porphyrin or N-heterocyclic Carbene Ligands [frontiersin.org]
- 14. Synthesis and Anticancer Activity of Gold(I)-Chloroquine Complexes [scielo.org.mx]
- 15. Anticancer Activity and Apoptosis Induction of Gold(III) Complexes Containing 2,2′-Bipyridine-3,3′-dicarboxylic Acid and Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
A Comparative Analysis of Auranofin and Novel Thioredoxin Reductase Inhibitors in Cancer Therapy
Auranofin, a gold-containing compound initially approved for rheumatoid arthritis, has garnered significant attention for its potential as an anticancer agent due to its potent inhibition of thioredoxin reductase (TrxR).[1][2] This enzyme is a critical component of the thioredoxin antioxidant system, which is often upregulated in cancer cells to cope with increased oxidative stress.[3] In recent years, novel TrxR inhibitors have been developed with the aim of improving efficacy and reducing off-target effects compared to this compound.[4] This guide provides a comparative overview of the efficacy of this compound and emerging TrxR inhibitors, supported by experimental data and detailed methodologies.
The thioredoxin system plays a pivotal role in maintaining cellular redox homeostasis and is crucial for cancer cell survival, making its components, particularly TrxR, attractive targets for therapeutic intervention.[3][5] this compound irreversibly inhibits TrxR by targeting a selenocysteine residue in the enzyme's active site.[1] This inhibition leads to an accumulation of reactive oxygen species (ROS), induction of oxidative stress, and ultimately, apoptotic cell death in cancer cells.[1][6] However, this compound is known to have multiple targets beyond TrxR, which may contribute to both its therapeutic effects and potential side effects.[4][6]
Novel TrxR inhibitors, such as TRi-1 and TRi-2, have been designed to offer more specific targeting of TrxR with potentially lower toxicity.[4] These compounds have demonstrated comparable anticancer efficacy to this compound in preclinical studies.[4] This comparison guide will delve into the quantitative measures of efficacy, the experimental methods used to assess these inhibitors, and the signaling pathways they modulate.
Quantitative Comparison of Inhibitor Efficacy
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a drug. The following tables summarize the IC50 values for this compound and novel TrxR inhibitors against various cancer cell lines and the TrxR enzyme itself.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | B16-F10 (Melanoma) | 3 | [4] |
| TRi-1 | B16-F10 (Melanoma) | 20 | [4] |
| TRi-2 | B16-F10 (Melanoma) | 3 | [4] |
| This compound | LLC2 (Lung Carcinoma) | Not Specified | [4] |
| TRi-1 | LLC2 (Lung Carcinoma) | Not Specified | [4] |
| TRi-2 | LLC2 (Lung Carcinoma) | Not Specified | [4] |
| This compound | Calu-6 (Lung Cancer) | ~3 | [7] |
| This compound | A549 (Lung Cancer) | 3-4 | [7] |
| This compound | SK-LU-1 (Lung Cancer) | 3-4 | [7] |
| This compound | Breast Cancer Cells | 2-10 | [8] |
| IQ9 | Breast Cancer Cells | 0.2-2 | [8] |
| Inhibitor | Enzyme | IC50 (µM) | Reference |
| This compound | TrxR | 0.2 | [9] |
Table 1: Comparative IC50 values of this compound and novel TrxR inhibitors in various cancer cell lines.
| Compound | Parameter | Value | Cell Line | Reference |
| This compound | TrxR Inhibition | 50% at 4 mg/kg | DMS273 SCLC xenografts | [10] |
| This compound | Plasma Gold Concentration | 18 µM at 4 mg/kg | DMS273 SCLC xenografts | [10] |
Table 2: In vivo efficacy of this compound.
Experimental Protocols
The evaluation of TrxR inhibitors involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.
1. Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the inhibitors on cancer cells.
-
Cell Seeding: Cancer cells (e.g., Calu-6, A549) are seeded in 96-well plates at a density of 3 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of the TrxR inhibitor (e.g., this compound at 1-5 µM) for a specified duration (e.g., 24 hours).
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
2. Thioredoxin Reductase (TrxR) Activity Assay
This assay measures the enzymatic activity of TrxR in the presence of inhibitors.
-
Sample Preparation: Cell lysates or tissue homogenates are prepared in a cold assay buffer. For in vivo studies, tumors from treated and control animals are excised and homogenized.
-
Reaction Mixture: A reaction mixture is prepared containing assay buffer, DTNB (5,5'-dithiobis(2-nitrobenzoic acid)), and NADPH.
-
Assay Procedure:
-
Samples are added to a 96-well plate. For determining TrxR-specific activity, one set of samples is treated with a TrxR-specific inhibitor.
-
The reaction is initiated by adding the reaction mix to each well.
-
The absorbance is measured at 412 nm, which corresponds to the formation of TNB (5-thio-2-nitrobenzoic acid).
-
-
Calculation: The TrxR activity is calculated based on the rate of TNB formation, and the specific activity is determined by subtracting the activity in the presence of the TrxR inhibitor from the total activity.[11]
3. In Vivo Tumor Xenograft Model
This model is used to assess the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Human cancer cells (e.g., DMS273 SCLC cells) are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Animals are treated with the TrxR inhibitor (e.g., this compound at 4 mg/kg, intraperitoneally) or a vehicle control daily for a specified period (e.g., 14 days).[10][12]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as TrxR activity assays and immunohistochemistry.[10][12]
Signaling Pathways and Mechanisms of Action
This compound and novel TrxR inhibitors exert their anticancer effects by modulating several key signaling pathways. The primary mechanism involves the inhibition of TrxR, leading to increased intracellular ROS levels.[9] This oxidative stress can trigger apoptosis through various downstream pathways.
This compound has been shown to affect multiple signaling cascades beyond the thioredoxin system.[4] It can inhibit the NF-κB pathway, STAT3 signaling, and the proteasome.[6][13] These off-target effects may contribute to its broad anticancer activity but also to its toxicity profile. In contrast, novel inhibitors like TRi-1 and TRi-2 are designed to be more specific for TrxR, potentially offering a better therapeutic window.[4] For instance, TRi-2 is noted to be a more specific TrxR inhibitor than this compound but also targets aldo-keto reductases.[4]
Figure 1: Comparative Signaling Pathways
The diagram above illustrates the broader mechanism of this compound, targeting multiple pathways, versus the more focused action of novel TrxR inhibitors.
Experimental Workflow
A typical workflow for the preclinical evaluation of a novel TrxR inhibitor involves a multi-step process, from initial in vitro screening to in vivo efficacy studies.
Figure 2: Preclinical Evaluation Workflow
This workflow ensures a comprehensive assessment of a novel inhibitor's potential as a therapeutic agent.
Conclusion
This compound remains a valuable tool in cancer research and a benchmark for the development of new TrxR inhibitors. Its multi-target nature provides broad efficacy but also poses challenges in terms of specificity and potential side effects. Novel TrxR inhibitors like TRi-1 and TRi-2 represent a promising step towards more targeted cancer therapy.[4] While they have shown comparable efficacy to this compound in some models, further research is needed to fully elucidate their clinical potential. The data and protocols presented in this guide offer a framework for the continued investigation and comparison of these important therapeutic agents. The development of more specific and potent TrxR inhibitors holds the potential to improve outcomes for patients with various types of cancer.
References
- 1. This compound: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Novel Anticancer Drug for Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. immune-system-research.com [immune-system-research.com]
- 10. researchgate.net [researchgate.net]
- 11. abcam.com [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating Thioredoxin Reductase as the Primary Target of Auranofin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate thioredoxin reductase (TrxR) as the primary molecular target of the gold-containing compound, auranofin. It further explores alternative potential targets and presents detailed experimental protocols for key validation assays.
Executive Summary
This compound, a drug historically used for rheumatoid arthritis, is being repurposed for cancer therapy. Its primary mechanism of action is widely attributed to the potent inhibition of thioredoxin reductase (TrxR), a key selenoenzyme in the cellular antioxidant system.[1][2][3] Inhibition of TrxR by this compound leads to an accumulation of reactive oxygen species (ROS), oxidative stress, and subsequent apoptosis in cancer cells.[2][3] While other potential targets have been identified, including components of the ubiquitin-proteasome system and the PI3K/AKT/mTOR signaling pathway, evidence suggests that these are often secondary effects or occur at higher concentrations than required for TrxR inhibition. This guide presents the data supporting TrxR as the primary target and provides the methodologies to independently verify these findings.
Data Presentation: this compound's Potency and Selectivity
The following tables summarize the quantitative data regarding this compound's inhibitory effects on various cellular processes and its correlation with TrxR activity.
Table 1: this compound IC50 Values for Cell Viability in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | This compound IC50 (μM) |
| Calu3 | < 1.0 |
| HCC366 | < 1.0 |
| A549 | > 1.0 |
| H226 | < 1.0 |
| H358 | > 1.0 |
| H460 | > 1.0 |
| H1299 | < 1.0 |
| H1792 | > 1.0 |
| H1975 | > 1.0 |
| H2228 | < 1.0 |
Data compiled from studies on NSCLC cell lines, where this compound's half-maximal inhibitory concentration (IC50) for cell viability was determined.[4][5] A significant correlation has been observed between lower IC50 values and lower expression levels of TrxR1, suggesting that the enzyme's presence is a key determinant of sensitivity to this compound.[2][4]
Table 2: Comparative Inhibition of Thioredoxin Reductase and Other Potential Targets by this compound
| Target | Method | Key Findings | Reference |
| Thioredoxin Reductase (TrxR) | Biochemical Assays | Potent and direct inhibition of both cytosolic (TrxR1) and mitochondrial (TrxR2) isoforms.[3] | [1][2][3] |
| Cellular Assays | Inhibition of TrxR activity in cancer cells at concentrations consistent with cytotoxicity. | [6][7] | |
| Proteasome-Associated Deubiquitinases (DUBs) | In vitro and Cellular Assays | Inhibition of UCHL5 and USP14 at concentrations higher than those required for TrxR inhibition, suggesting an off-target effect.[8][9] | [8][9][10] |
| PI3K/AKT/mTOR Pathway | Proteomic Analysis | Downregulation of key pathway components, but this is likely a downstream consequence of TrxR inhibition and oxidative stress.[1][2] | [1][2][5] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits Thioredoxin Reductase, leading to increased ROS and apoptosis.
Experimental Workflow: Thioredoxin Reductase Activity Assay
Caption: Workflow for measuring Thioredoxin Reductase activity using the DTNB assay.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for validating this compound's target engagement using CETSA.
Experimental Protocols
Thioredoxin Reductase Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.[7][11][12]
Objective: To quantify the enzymatic activity of TrxR in cell lysates following treatment with this compound.
Principle: TrxR catalyzes the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH to 5-thio-2-nitrobenzoic acid (TNB²⁻), which is a yellow-colored compound that can be measured spectrophotometrically at 412 nm. The rate of TNB²⁻ formation is proportional to the TrxR activity. To ensure specificity, a parallel reaction containing a TrxR-specific inhibitor is run to subtract the background reduction of DTNB by other enzymes.[3][7][11]
Materials:
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 412 nm
-
Cell lysis buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5% Triton X-100, and protease inhibitors)
-
NADPH solution (e.g., 4 mg/mL in water)
-
DTNB solution (e.g., 10 mg/mL in ethanol)
-
TrxR inhibitor (e.g., aurothioglucose, provided in some kits)
-
BCA or Bradford protein assay reagents
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells with desired concentrations of this compound for the specified time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Assay Reaction:
-
For each sample, prepare two wells: one for total reductase activity and one for background activity.
-
To the "total activity" wells, add the cell lysate (containing 20-50 µg of protein) and adjust the volume with assay buffer.
-
To the "background" wells, add the cell lysate and the TrxR-specific inhibitor.
-
Prepare a reaction mix containing assay buffer, NADPH, and DTNB.
-
Initiate the reaction by adding the reaction mix to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at 1-minute intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA412/min) for each well.
-
Subtract the rate of the "background" well from the "total activity" well to obtain the TrxR-specific activity.
-
Compare the TrxR activity in this compound-treated samples to untreated controls.
-
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure based on established CETSA methodologies.[13][14][15]
Objective: To demonstrate the direct binding of this compound to TrxR in a cellular context by assessing the thermal stabilization of the protein.
Principle: The binding of a ligand (this compound) to its target protein (TrxR) can increase the protein's thermal stability. When heated, unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures. This difference in solubility can be detected by Western blotting.[13][15]
Materials:
-
Intact cells
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against Thioredoxin Reductase
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the different aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Detection:
-
Collect the supernatant from each sample.
-
Analyze the soluble protein fractions by SDS-PAGE followed by Western blotting.
-
Probe the membrane with a primary antibody specific for TrxR.
-
-
Data Analysis:
-
Quantify the band intensities for TrxR at each temperature for both this compound-treated and control samples.
-
A shift in the melting curve to higher temperatures for the this compound-treated samples indicates thermal stabilization and therefore, direct target engagement.
-
Conclusion
The presented data and experimental protocols strongly support the validation of thioredoxin reductase as the primary target of this compound. The direct inhibition of TrxR at concentrations that correlate with cytotoxicity, coupled with the downstream effects on cellular redox homeostasis, provides a clear mechanism for this compound's anticancer activity. While other cellular pathways are affected, they appear to be secondary to the initial and potent inhibition of TrxR. The detailed experimental workflows provided in this guide offer a robust framework for researchers to independently verify these findings and further explore the therapeutic potential of this compound.
References
- 1. This compound-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. This compound reveals therapeutic anticancer potential by triggering distinct molecular cell death mechanisms and innate immunity in mutant p53 non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]
- 8. Clinically used antirheumatic agent this compound is a proteasomal deubiquitinase inhibitor and inhibits tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinically used antirheumatic agent this compound is a proteasomal deubiquitinase inhibitor and inhibits tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two clinical drugs deubiquitinase inhibitor this compound and aldehyde dehydrogenase inhibitor disulfiram trigger synergistic anti-tumor effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Thioredoxin Reductase Assay Kit 1 kit sufficient for 100 assays (1 mL) | Sigma-Aldrich [sigmaaldrich.com]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Auranofin vs. Standard-of-Care Chemotherapy: An In Vivo Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the repurposed drug auranofin against standard-of-care chemotherapy agents in various cancer models. The data presented is compiled from preclinical studies to offer insights into the therapeutic potential of this compound as an anticancer agent.
Executive Summary
This compound, a gold-containing compound historically used for rheumatoid arthritis, has demonstrated notable anticancer properties in preclinical in vivo studies. Its primary mechanism of action involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis, leading to increased oxidative stress and subsequent cancer cell apoptosis.[1] While direct head-to-head comparative studies of this compound monotherapy against standard-of-care chemotherapy are limited, existing research provides valuable data points for preliminary assessment. This guide synthesizes available data from studies on small cell lung cancer (SCLC) and ovarian cancer, where this compound has been evaluated alongside cisplatin, a cornerstone of standard chemotherapy for these malignancies.
Quantitative Data Comparison
The following tables summarize the quantitative outcomes from in vivo studies that included monotherapy arms for both this compound and a standard-of-care chemotherapeutic agent. It is important to note that in some studies, the monotherapy arms did not show statistically significant tumor growth inhibition alone but were included to evaluate synergistic effects when combined.
Table 1: In Vivo Efficacy of this compound vs. Cisplatin in a Small Cell Lung Cancer (SCLC) Xenograft Model
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (end of study) | Tumor Growth Inhibition | Notes |
| Vehicle Control | DMSO | ~1000 mm³ | - | - |
| This compound | 10 mg/kg, i.p., every two days for 28 days | Not significantly different from control | Not significant | Monotherapy did not show significant tumor growth inhibition at this dose and schedule.[2] |
| Cisplatin | 2 mg/kg, i.p., every two days for 28 days | Not significantly different from control | Not significant | Monotherapy did not show significant tumor growth inhibition at this dose and schedule.[2] |
| This compound + Cisplatin | 10 mg/kg this compound + 2 mg/kg Cisplatin | Significantly reduced vs. control and single agents | Significant | The combination treatment remarkably inhibited tumor growth.[2] |
Data synthesized from a study on H69 SCLC xenografts in nude mice.[2]
Table 2: In Vivo Efficacy of this compound vs. Cisplatin in an Ovarian Cancer Xenograft Model
| Treatment Group | Dosage & Schedule | Normalized Bioluminescence (end of study) | Survival | Notes |
| Placebo | Saline | High | - | - |
| This compound | Not specified | Moderate reduction | Modest increase | Showed some single-agent activity. |
| Cisplatin | Not specified | Significant reduction | Significant increase | Demonstrated potent single-agent efficacy. |
| This compound + Cisplatin | Not specified | Most significant reduction | Longest survival | The combination showed synergistic effects in reducing tumor burden and extending survival.[3][4] |
Data synthesized from a study on OVCAR3-derived xenografts in mice.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.
Small Cell Lung Cancer (SCLC) Xenograft Study Protocol
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: Human SCLC cell line H69.
-
Tumor Implantation: 5 x 10^6 H69 cells were injected subcutaneously into the right flank of each mouse.
-
Treatment Groups:
-
Vehicle control (DMSO).
-
This compound (10 mg/kg).
-
Cisplatin (2 mg/kg).
-
This compound (10 mg/kg) + Cisplatin (2 mg/kg).
-
-
Administration: Intraperitoneal (i.p.) injections every two days for 28 days.
-
Monitoring: Tumor volume was measured twice weekly using calipers. Body weight was monitored as an indicator of toxicity.[2]
-
Endpoint: Tumors were excised and weighed at the end of the study.
Ovarian Cancer Xenograft Study Protocol
-
Animal Model: Female immunodeficient mice.
-
Cell Line: Human ovarian cancer cell line OVCAR3, engineered to express luciferase for bioluminescence imaging.
-
Tumor Implantation: OVCAR3 cells were injected intraperitoneally.
-
Treatment Groups:
-
Placebo control.
-
This compound.
-
Cisplatin.
-
This compound + Cisplatin.
-
-
Administration: Specific dosages and schedules were not detailed in the abstract but were administered systemically.
-
Monitoring: Tumor burden was monitored weekly via in vivo bioluminescent imaging. Survival was monitored daily.[3][4]
-
Endpoint: Humane endpoints were used to determine survival.
Mechanism of Action and Experimental Workflow
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: this compound's primary mechanism of action.
Caption: General workflow for in vivo anticancer drug comparison.
References
Auranofin's Efficacy in Overcoming Resistance in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Auranofin's performance, particularly in overcoming drug resistance in various cancer models. The data presented is compiled from multiple studies, offering an objective overview supported by experimental evidence. This compound, a gold-containing compound initially approved for rheumatoid arthritis, is gaining significant attention for its potential as a repurposed anticancer agent. Its primary mechanism of action involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox control that is often overexpressed in cancer cells and contributes to drug resistance.
Quantitative Performance Analysis
The following tables summarize the cytotoxic effects of this compound, alone and in combination with the standard chemotherapeutic agent cisplatin, in various cancer cell lines, with a focus on cisplatin-resistant models.
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | Cisplatin-Sensitive | ~1.5 - 2.5 | ~1 - 5 | [1] |
| A2780Cis | Ovarian Cancer | Cisplatin-Resistant | ~2.0 - 3.0 | > 25 | [1] |
| SKOV3 | Ovarian Cancer | Cisplatin-Resistant | ~2.0 - 3.5 | ~10 - 20 | [1] |
| PEO1 | Ovarian Cancer | Platinum-Sensitive | Not specified | Not specified | [2] |
| PEO4 | Ovarian Cancer | Platinum-Resistant | Not specified | Not specified | [2] |
| H69 | Small Cell Lung Cancer | Chemo-resistant | Not specified | Not specified | [3][4] |
| HT 1376 | Urothelial Carcinoma | Not specified | Not specified | Not specified | [5][6] |
| BFTC 909 | Urothelial Carcinoma | Not specified | Not specified | Not specified | [5][6] |
Table 1: Comparative IC50 Values of this compound and Cisplatin. This table highlights this compound's effectiveness in cisplatin-resistant ovarian cancer cell lines, where it exhibits significant cytotoxicity even when cisplatin's efficacy is diminished.
| Cell Line | Cancer Type | Combination | Combination Index (CI) | Interpretation | Reference |
| H69 | Small Cell Lung Cancer | This compound + Cisplatin | < 1 | Synergistic | [3][4] |
| HT 1376 | Urothelial Carcinoma | This compound + Cisplatin | 0.232 - 0.302 | Strong Synergism | [6] |
| BFTC 909 | Urothelial Carcinoma | This compound + Cisplatin | 0.642 - 0.822 | Synergism to Moderate Synergism | [6] |
Table 2: Synergistic Effects of this compound with Cisplatin. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The data clearly demonstrates the synergistic potential of combining this compound with cisplatin in resistant cancer models.
Key Experimental Protocols
This section details the methodologies for the key experiments cited in the studies, providing a reproducible framework for further research.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound and/or other compounds for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][8][9][10][11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to dissolve the formazan crystals.[7][8][9][10][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7][8][9][10][11]
Thioredoxin Reductase (TrxR) Activity Assay
This assay measures the enzymatic activity of TrxR, the primary target of this compound.
-
Cell Lysis: Treat cells with this compound, then lyse the cells using a suitable lysis buffer (e.g., CelLytic Buffer) and sonication.[12]
-
Reaction Mixture: In a 96-well plate, combine the cell lysate with a reaction mixture containing NADPH and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[12][13]
-
Kinetic Measurement: Measure the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the TrxR activity.[12][13] One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute.[13]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the detection of intracellular ROS levels using the fluorescent probe CM-H2DCFDA.
-
Cell Treatment: Treat cells with this compound for the specified time.
-
Probe Incubation: Incubate the cells with 5 µM CM-H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Cell Harvesting and Washing: Harvest the cells and wash them with PBS to remove excess probe.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.[5]
Western Blotting for Apoptosis Markers (Cleaved PARP)
Western blotting is used to detect specific proteins and can identify the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cleaved PARP overnight at 4°C.[14][15][16][17][18]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[14][15][16][17][18] The presence of the cleaved PARP fragment (approximately 89 kDa) indicates apoptosis.[16][17]
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflows described.
Caption: this compound's primary mechanism of action in cancer cells.
Caption: General experimental workflow for evaluating this compound's effects.
Conclusion
The presented data strongly supports the potential of this compound as a therapeutic agent for resistant cancers, particularly in combination with existing chemotherapies like cisplatin. Its ability to inhibit thioredoxin reductase and induce oxidative stress provides a clear mechanism for overcoming resistance. The detailed protocols and visual workflows in this guide are intended to facilitate further research and development in this promising area of oncology. Several clinical trials are currently underway to evaluate the efficacy of this compound in various cancer types, and their outcomes are eagerly awaited by the scientific community.[19]
References
- 1. Assessing this compound for Second‐Line Use in Chemoresistant Ovarian Cancer: Effects on Tumour Spheroid and Primary Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput drug screen identifies this compound as a potential sensitizer of cisplatin in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces urothelial carcinoma cell death via reactive oxygen species production and synergy with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. oncotarget.com [oncotarget.com]
- 13. This compound Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. youtube.com [youtube.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. The gold complex this compound: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Repurposing Auranofin: A Comparative Guide to its Antibacterial Activity Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance has spurred the search for novel antimicrobial agents. One promising avenue is the repurposing of existing drugs, such as Auranofin, a gold-containing compound traditionally used for treating rheumatoid arthritis. This guide provides an objective comparison of this compound's antibacterial performance against various clinical isolates, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antibacterial Activity
This compound has demonstrated significant bactericidal activity, particularly against a range of multidrug-resistant Gram-positive bacteria. Its efficacy, as measured by the Minimum Inhibitory Concentration (MIC), is often comparable or superior to standard-of-care antibiotics.
| Pathogen | Strain Type | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.125 - 1 | - | - | [1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.0625 - 1 | 1 | 2 - 4 | [1][2] |
| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 0.0625 - 0.5 | - | - | [3] |
| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | 0.0625 - 0.5 | - | - | [3] |
| Enterococcus faecium | Vancomycin-Sensitive | 0.5 | - | - | [4] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.5 | - | - | [2][4] |
| Enterococcus faecalis | - | 0.5 | - | - | [4] |
| Streptococcus pneumoniae | Multidrug-Resistant | 0.0015 - 0.25 | - | - | [2][5] |
| Streptococcus agalactiae | - | 0.0015 - 0.25 | - | - | [2] |
| Bacillus subtilis | - | Potent Activity | - | - | [4] |
Note: MIC values can vary slightly between studies depending on the specific isolates and testing conditions.
Mechanism of Action: A Multi-Pronged Attack
This compound's primary antibacterial mechanism involves the inhibition of the bacterial enzyme thioredoxin reductase (TrxR).[4][6] This enzyme is crucial for maintaining the thiol-redox balance within the bacterial cell, protecting it from oxidative stress.[4] By inhibiting TrxR, this compound disrupts this balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.[3][6]
Furthermore, studies have revealed that this compound's action is not limited to a single target. It also interferes with other essential biosynthetic pathways, including DNA, protein, and cell wall synthesis, contributing to its potent bactericidal effect.[3][6][7] This multi-target mechanism may also explain the low propensity for resistance development observed in some studies.[1]
Interestingly, this compound's efficacy is largely restricted to Gram-positive bacteria. The outer membrane of Gram-negative bacteria is believed to act as a permeability barrier, preventing the drug from reaching its intracellular targets.[2][7]
Caption: this compound's multi-target mechanism of action in Gram-positive bacteria.
Experimental Protocols
To facilitate the replication and comparison of findings, detailed methodologies for key antibacterial assays are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (and other antibiotics for comparison)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into CAMHB and incubate overnight at 37°C with agitation.
-
Standardization of Inoculum: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: Prepare a serial two-fold dilution of this compound and comparator antibiotics in CAMHB in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Time-Kill Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
Bacterial isolates
-
CAMHB
-
This compound
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar plates
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension in CAMHB (e.g., 1 x 10^6 CFU/mL).
-
Drug Exposure: Add this compound at a specified multiple of its MIC (e.g., 5x MIC) to the bacterial suspension. Include a drug-free control.
-
Incubation and Sampling: Incubate the cultures at 37°C with agitation. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the aliquots in sterile saline or PBS and plate onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time to visualize the killing kinetics.
Biofilm Susceptibility Assay
This assay evaluates the efficacy of an antimicrobial agent against bacteria growing in a biofilm.
Materials:
-
Bacterial isolates
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
This compound
-
96-well flat-bottom microtiter plates
-
Crystal violet stain
-
Ethanol or acetic acid
Procedure:
-
Biofilm Formation: Grow bacteria in TSB with glucose in the wells of a 96-well plate for 24-48 hours at 37°C to allow for biofilm formation.
-
Planktonic Cell Removal: Gently wash the wells with sterile PBS to remove non-adherent (planktonic) cells.
-
Drug Treatment: Add fresh media containing serial dilutions of this compound to the wells with the established biofilms.
-
Incubation: Incubate the plates for a further 24 hours at 37°C.
-
Biofilm Quantification:
-
Wash the wells again to remove dead cells and residual drug.
-
Stain the remaining biofilm with crystal violet.
-
Wash away excess stain and allow the plate to dry.
-
Solubilize the bound stain with ethanol or acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.
-
-
Determination of MBEC/MBIC: The Minimum Biofilm Eradication Concentration (MBEC) or Minimum Biofilm Inhibitory Concentration (MBIC) is determined as the lowest drug concentration that results in a significant reduction in biofilm viability or biomass compared to the untreated control.
Conclusion and Future Perspectives
This compound exhibits potent antibacterial activity against a variety of clinically relevant Gram-positive pathogens, including multidrug-resistant strains.[2][3][4] Its multi-target mechanism of action makes it a promising candidate for repurposing as an antimicrobial agent.[3][6][7] Further research is warranted to explore its efficacy in combination therapies, its potential for topical applications, and strategies to overcome its limited activity against Gram-negative bacteria.[3][8] The well-established safety profile of this compound from its long-term use in treating rheumatoid arthritis could expedite its clinical development for infectious diseases.[4][5]
References
- 1. This compound is an effective agent against clinical isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and mechanism of action of this compound against multi-drug resistant bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of the mechanism of antimicrobial action of the gold(I) compound this compound in Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity and mechanism of action of this compound against multi-drug resistant bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Synergistic Microbicidal Effect of this compound and Antibiotics Against Planktonic and Biofilm-Encased S. aureus and E. faecalis [frontiersin.org]
A Comparative Guide to Auranofin and Other Inhibitors of the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular functions, including proliferation, growth, survival, and metabolism. Its frequent dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. While a variety of direct inhibitors targeting key kinases within this pathway are in development or clinical use, the repurposed antirheumatic drug Auranofin presents a unique, indirect mechanism of pathway modulation. This guide provides an objective comparison between this compound and other specific PI3K/AKT/mTOR inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
Conventional inhibitors of the PI3K/AKT/mTOR pathway are typically small molecules designed to directly bind to the ATP-binding pocket of a specific kinase, thereby inhibiting its function. In contrast, this compound, an orally administered gold(I) compound, exerts its influence on this pathway through a distinct primary target.
Classical PI3K/AKT/mTOR Inhibition
Inhibitors in this class are generally categorized by their primary target:
-
PI3K Inhibitors (e.g., Buparlisib): These agents target the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step for activating downstream signaling.
-
AKT Inhibitors (e.g., MK-2206): These molecules, often allosteric inhibitors, bind to AKT and prevent its conformational activation and subsequent phosphorylation of a multitude of downstream substrates.[1][2][3]
-
mTOR Inhibitors (e.g., Everolimus): These drugs, particularly the rapalogs, target the mTORC1 complex, a key regulator of protein translation and cell growth.[4]
This compound: An Indirect, Multi-pronged Approach
This compound's primary anticancer mechanism involves the potent inhibition of thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox homeostasis.[5] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing significant oxidative stress. This cellular state has profound downstream consequences, including the broad suppression of the PI3K/AKT/mTOR pathway. Proteomic analyses have revealed that this compound treatment leads to a time-dependent decrease in the phosphorylation of multiple key nodes within the pathway, including AKT, mTOR, TSC2, S6, and 4EBP1.[6][7][8] This suggests that this compound's effect is not limited to a single kinase but rather a widespread dampening of the entire signaling axis, partly mediated by its primary effect on TrxR.[6][7]
Comparative Performance: In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following table summarizes reported IC50 values for this compound and other representative PI3K/AKT/mTOR inhibitors in various non-small cell lung cancer (NSCLC) cell lines. It is important to note that IC50 values can vary based on experimental conditions and the specific cell line's genetic background.
| Inhibitor | Primary Target(s) | Cell Line | IC50 Value | Citation(s) |
| This compound | Thioredoxin Reductase (TrxR) | Calu3 | 0.2 µM | [8] |
| HCC366 | 0.4 µM | [8] | ||
| H23 | > 2.0 µM | [8] | ||
| H460 | > 2.0 µM | [8] | ||
| A549 | > 2.0 µM | [8] | ||
| Buparlisib | Pan-PI3K | NSCLC Cell Lines | Activity demonstrated, specific IC50s vary | [9][10][11] |
| MK-2206 | Pan-AKT (Allosteric) | NCI-H460 | 3.4 µM | [1] |
| NCI-H23 | 14.1 µM | [1] | ||
| NCI-H1299 | 27.0 µM | [1] | ||
| HCC827 | 4.3 µM | [1] | ||
| Everolimus | mTORC1 | NCI-H460 | 65.94 nM | [12] |
| NCI-H661 | 23.18 nM | [12] |
Data compiled from multiple sources. Direct comparison should be approached with caution as experimental conditions may differ between studies.
Experimental Protocols
Reproducible and robust experimental design is paramount in drug comparison studies. Below are detailed methodologies for key assays used to evaluate and compare inhibitors of the PI3K/AKT/mTOR pathway.
Cell Viability and IC50 Determination (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the potency (IC50) of an inhibitor.[5][13]
Materials:
-
96-well tissue culture plates
-
NSCLC cell lines (e.g., A549, Calu3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[6][13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[7][14]
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.[7][15]
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitors (this compound, Buparlisib, etc.) in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted inhibitor solutions. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours at 37°C.[5][13] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7][13] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.[6] A reference wavelength of >650 nm can be used to subtract background.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Western Blot Analysis of Pathway Phosphorylation
This technique is used to detect the phosphorylation status of key proteins in the signaling cascade, providing direct evidence of pathway inhibition.[16][17]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer buffer/apparatus.
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBS-T) is recommended for phospho-antibodies.[16][18]
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR (Ser2448), anti-total-mTOR).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Lysis: Culture and treat cells with inhibitors for the specified time. Wash cells with ice-cold PBS and lyse them on ice with supplemented lysis buffer.
-
Protein Quantification: Clear lysates by centrifugation and determine the protein concentration of the supernatant.
-
Gel Electrophoresis: Denature 20-50 µg of protein per sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17][18]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBS-T).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the relative levels of protein phosphorylation.
Thioredoxin Reductase (TrxR) Activity Assay
This assay specifically measures the enzymatic activity of this compound's primary target, TrxR. It is essential for confirming its mechanism of action.
Materials:
-
Cell or tissue lysates prepared in assay buffer.
-
TrxR Assay Buffer.
-
NADPH solution.
-
DTNB (5, 5'-dithiobis (2-nitrobenzoic) acid) solution.
-
TrxR-specific inhibitor (for determining specific activity).
-
96-well plate and microplate reader capable of reading absorbance at 405-412 nm.[19]
Procedure:
-
Sample Preparation: Prepare cell lysates by homogenization in cold assay buffer, followed by centrifugation to collect the supernatant.
-
Assay Setup: In a 96-well plate, prepare two sets of sample wells. One set will measure total activity, and the second set will include a TrxR-specific inhibitor to measure background activity from other enzymes.[20]
-
Reaction Initiation: Prepare a reaction mix containing assay buffer and NADPH. Add this mix to all wells.
-
DTNB Addition: Initiate the reaction by adding DTNB to all wells. TrxR catalyzes the reduction of DTNB by NADPH to form TNB, which is a yellow product.
-
Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every minute for at least 10-20 minutes to obtain the reaction rate (change in absorbance per minute).[19]
-
Data Analysis: Calculate the rate of TNB formation. The TrxR-specific activity is the difference between the rate in the absence and presence of the TrxR inhibitor.
Typical Experimental Workflow
The following diagram illustrates a standard workflow for the comparative evaluation of PI3K/AKT/mTOR pathway inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. This compound-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin and buparlisib synergistically induce apoptosis of non-small lung cancer (NSCLC) cells via Akt/FoxO3a/Puma axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buparlisib with thoracic radiotherapy and its effect on tumour hypoxia: A phase I study in patients with advanced non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTORC1 inhibitor RAD001 (everolimus) enhances non-small cell lung cancer cell radiosensitivity in vitro via suppressing epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. assaygenie.com [assaygenie.com]
Comparative Transcriptomics of Cells Treated with Auranofin: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of Auranofin on various cell types, drawing from several key studies. This compound, a gold-containing compound initially approved for rheumatoid arthritis, is gaining significant attention for its anticancer and antimicrobial properties.[1][2][3] Understanding its impact on gene expression is crucial for elucidating its mechanism of action and identifying potential therapeutic applications and resistance mechanisms.
Executive Summary
This compound treatment induces significant changes in the transcriptomes of diverse cell types, from human cancer cells to pathogenic fungi. A common thread across multiple studies is the induction of oxidative stress response pathways. However, the specific genes and pathways affected, and the magnitude of their modulation, can vary depending on the cell type, genetic background (e.g., p53 status), and the duration and concentration of this compound exposure. This guide synthesizes transcriptomic data from key publications to provide a comparative perspective.
Data Presentation: Comparative Transcriptomic Analysis
The following tables summarize the quantitative data from different studies on the effect of this compound on gene expression.
Table 1: Differentially Expressed Genes in Human Cancer Cells Treated with this compound
| Cell Line/Type | Treatment Conditions | No. of Upregulated Genes | No. of Downregulated Genes | Key Upregulated Genes | Key Downregulated Genes | Reference |
| Chronic Lymphocytic Leukemia (CLL) | 1.0 µmol/L this compound for 4 and 10 hours | 81 genes (total) | 81 genes (total) | HMOX-1, GCLM, CHOP | Not specified | [4] |
| Non-Small Cell Lung Cancer (NSCLC) - NCI-H1299 (p53 Null, p53 R175H, p53 R273H) | 1 µM this compound for 24 hours | Not specified | Not specified | HMOX1, NRF2 | Not specified | [1] |
Table 2: Transcriptomic Response to this compound in Pathogenic Microorganisms
| Organism | Treatment Conditions | Key Upregulated Genes (3 hours) | Key Downregulated Genes (3 hours) | Key Upregulated Genes (6 hours) | Key Downregulated Genes (6 hours) | Reference |
| Histoplasma capsulatum | Not specified | Catalase A, Superoxide dismutase, Thioredoxin reductase, Metallopeptidase, Y20 protein | HSP70, Serine proteinase, Histone 2B, Formamidase, YPS3 | Thioredoxin reductase | Catalase A, HSP70, Superoxide dismutase, Serine proteinase, Cytochrome C peroxidase, Histone 2B, Formamidase, Metallopeptidase, Y20, YPS3 | [5] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published research. Below are generalized methodologies based on the cited studies. For precise protocols, it is imperative to consult the original publications.
RNA Sequencing (RNA-seq) of this compound-Treated NSCLC Cells
This protocol is a composite based on the methodology described for studying NCI-H1299 cells.[1]
-
Cell Culture and Treatment: NCI-H1299 isogenic cell lines (p53 Null, p53 R175H, p53 R273H) are cultured in appropriate media. Cells are treated with a cytostatic concentration of this compound (1 µM) or a vehicle control (e.g., DMSO) for 24 hours.
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Library Preparation: RNA sequencing libraries are prepared using a commercial kit, such as the QuantSeq 3′ mRNA-Seq Library Prep Kit FWD for Illumina. This process typically involves reverse transcription of mRNA, second-strand synthesis, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries are pooled and sequenced on a high-throughput sequencing platform, like the Illumina NextSeq 500.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to the human reference genome using a splice-aware aligner.
-
Differential Expression Analysis: Aligned reads are quantified, and differential gene expression between this compound-treated and control samples is determined using software packages such as DESeq2 in R.
-
Pathway Analysis: Differentially expressed genes are subjected to pathway enrichment analysis using tools like Ingenuity Pathway Analysis (IPA) to identify significantly affected biological pathways.
-
Microarray Analysis of this compound-Treated CLL Cells
This protocol is a generalized representation of the methods used for primary CLL cells.[4]
-
Cell Isolation and Treatment: Primary CLL cells are isolated from patient samples. The cells are then treated in vitro with 1.0 µmol/L of this compound or left untreated for 4 and 10 hours.
-
RNA Extraction and Labeling: Total RNA is extracted from the treated and untreated cells. The RNA is then reverse transcribed into cDNA, and a fluorescent label (e.g., Cy3 or Cy5) is incorporated.
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing probes for a large number of genes.
-
Scanning and Data Acquisition: The microarray is scanned using a laser scanner to detect the fluorescence intensity at each probe spot.
-
Data Analysis:
-
Normalization: The raw intensity data is normalized to account for technical variations.
-
Differential Expression: Genes with a significant change in expression (e.g., >2-fold change and a statistically significant p-value) between the this compound-treated and untreated cells are identified.
-
Clustering and Visualization: The differentially expressed genes are often visualized using a heatmap to show patterns of gene expression changes across different samples and time points.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow for transcriptomic analysis.
Caption: Key signaling pathways modulated by this compound treatment.
Caption: A generalized workflow for comparative transcriptomic analysis.
Concluding Remarks
The transcriptomic studies of this compound-treated cells consistently highlight its role as a potent modulator of cellular redox homeostasis. The induction of the NRF2-mediated oxidative stress response appears to be a hallmark of this compound's mechanism of action.[1][2][6] However, the downstream consequences of this, including the activation of specific cell death pathways like apoptosis and ferroptosis, can be cell-context dependent.[1] Furthermore, in pathogenic microorganisms, this compound's impact on gene expression extends to virulence factors, underscoring its potential as an antimicrobial agent.[5]
For researchers and drug development professionals, these comparative transcriptomic data offer valuable insights into this compound's multifaceted biological activities. Future studies should aim to integrate transcriptomic data with other omics approaches, such as proteomics and metabolomics, to build a more comprehensive understanding of the cellular response to this compound. This will be instrumental in identifying predictive biomarkers for this compound sensitivity and developing novel therapeutic strategies.
References
- 1. The FDA-approved gold drug this compound inhibits novel coronavirus (SARS-COV-2) replication and attenuates inflammation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro characterization of [198Au]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound repurposing for lung and pancreatic cancer: low CA12 expression as a marker of sensitivity in patient-derived organoids, with potentiated efficacy by AKT inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Speciation Analysis Highlights the Interactions of this compound with the Cytoskeleton Proteins of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand supplementation restores the cancer therapy efficacy of the antirheumatic drug this compound from serum inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Auranofin Efficacy in Patient-Derived Organoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Auranofin's performance against other alternatives in patient-derived organoid (PDO) models of cancer, supported by experimental data. It is designed to inform preclinical research and drug development strategies.
Executive Summary
This compound, a gold-containing compound initially approved for rheumatoid arthritis, is being repurposed as an anticancer agent. Its primary mechanism of action involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis. This inhibition leads to increased reactive oxygen species (ROS), inducing oxidative stress and subsequent cancer cell death. Furthermore, this compound has been shown to modulate critical signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, which are frequently dysregulated in cancer. This guide summarizes the available data on this compound's efficacy in PDOs, compares it with standard-of-care chemotherapies, and provides detailed experimental protocols for its evaluation.
Data Presentation: this compound Efficacy in Patient-Derived Organoids
The efficacy of this compound has been evaluated in various patient-derived organoid models, particularly in non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC).
Table 1: this compound Monotherapy Efficacy in NSCLC and PDAC Patient-Derived Organoids
| Organoid Line | Cancer Type | This compound Response Classification | Notes |
| NKI_15_O | NSCLC | Sensitive | Low CA12 expression associated with sensitivity.[1] |
| NKI_21_O | NSCLC | Intermediate | |
| NKI_26_O | NSCLC | Resistant | High CA12 expression associated with resistance.[1] |
| NKI_33_O | NSCLC | Intermediate | |
| PDAC_044_O | PDAC | Sensitive | |
| PDAC_056_O | PDAC | Intermediate | |
| PDAC_087_O | PDAC | Resistant |
Data synthesized from Deben et al., 2024.[1]
Table 2: Comparative IC50 Values of this compound and Combination Therapies in Patient-Derived Organoids
| Cancer Type | Organoid Model | Treatment | IC50 (µM) | Synergy | Reference |
| Ovarian Cancer | Platinum-Sensitive PDOs | This compound + Cisplatin | IC50 of Cisplatin reduced | Synergistic | Not specified in abstract |
| Ovarian Cancer | Platinum-Resistant PDOs | This compound + Cisplatin | Restored platinum sensitivity | Synergistic | Not specified in abstract |
| NSCLC & PDAC | PDOs | This compound + MK2206 (AKT inhibitor) | Not specified | Potent and selective cytotoxic synergy | Deben et al., 2024[1] |
| Pancreatic Cancer | PDX Model | This compound + Gemcitabine | Not specified | Synergistic | Not specified in abstract[2] |
Experimental Protocols
This section provides a detailed methodology for assessing the efficacy of this compound in patient-derived organoids.
Patient-Derived Organoid (PDO) Generation and Culture
A detailed protocol for the generation and maintenance of PDOs can be found in publications by Lee et al. and Tan et al.[2]. The general workflow is as follows:
-
Tissue Acquisition: Obtain fresh tumor tissue from biopsies or surgical resections under sterile conditions.
-
Tissue Dissociation: Mechanically mince the tissue and digest it enzymatically (e.g., using collagenase and dispase) to obtain a single-cell or small-cell-cluster suspension.
-
Organoid Seeding: Embed the cell suspension in a basement membrane extract (e.g., Matrigel) and plate as domes in multi-well plates.
-
Culture Medium: Overlay the domes with a specialized organoid culture medium containing essential growth factors (e.g., EGF, Noggin, R-spondin, FGFs) and inhibitors (e.g., A83-01, SB202190) to support the growth of the specific cancer type.
-
Maintenance: Culture the organoids at 37°C and 5% CO2, with regular medium changes every 2-3 days. Passage the organoids every 7-14 days by mechanically or enzymatically disrupting them and re-seeding in fresh Matrigel.
This compound Treatment and Viability Assessment
-
Organoid Plating for Drug Screening: Dissociate mature organoids into small fragments and seed them in Matrigel in 96-well or 384-well plates. Allow the organoids to reform for 24-48 hours before treatment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound and comparator drugs (e.g., cisplatin, gemcitabine, paclitaxel) in the organoid culture medium.
-
Treatment: Replace the medium in the organoid-containing wells with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the treated organoids for a predefined period, typically 72 to 120 hours.
-
Viability Assay: Assess organoid viability using a suitable assay. A common method is the CellTiter-Glo® 3D Cell Viability Assay (Promega), which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Normalize the viability data to the vehicle control. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each drug using appropriate software (e.g., GraphPad Prism).
-
Synergy Analysis: For combination treatments, assess the synergistic, additive, or antagonistic effects using models such as the Bliss independence model or the Loewe additivity model.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A streamlined workflow for evaluating this compound's efficacy in patient-derived organoids.
Caption: this compound's multifaceted mechanism of action on key cancer signaling pathways.
Conclusion
Patient-derived organoids serve as a powerful preclinical platform for evaluating the efficacy of anticancer agents like this compound. The available data indicates that this compound demonstrates significant cytotoxic effects in a subset of NSCLC and PDAC PDOs, with sensitivity being potentially linked to the expression of biomarkers such as CA12.[1] Importantly, this compound shows strong synergistic effects when combined with standard-of-care chemotherapies and targeted agents, suggesting its potential to overcome drug resistance and enhance therapeutic outcomes. Further research, including head-to-head comparisons with standard monotherapies in a larger number of well-characterized PDOs, is warranted to fully elucidate the clinical potential of this compound in personalized cancer therapy.
References
- 1. This compound repurposing for lung and pancreatic cancer: low CA12 expression as a marker of sensitivity in patient-derived organoids, with potentiated efficacy by AKT inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound facilitates gemcitabine sensitivity by regulating TXNRD1-related ferroptosis in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Auranofin's Dichotomous Dance: A Comparative Analysis of its Impact on Tumor and Stromal Cells
Auranofin, a gold-containing compound initially approved for the treatment of rheumatoid arthritis, has garnered significant attention for its potent anti-cancer properties. This guide provides a detailed comparison of this compound's effects on tumor cells versus stromal cells, the supportive cells within the tumor microenvironment. Understanding this differential impact is crucial for developing targeted and effective cancer therapies.
This compound's primary mechanism of action involves the inhibition of the enzyme thioredoxin reductase (TrxR), a key regulator of cellular redox balance.[1][2] Cancer cells often exhibit higher levels of reactive oxygen species (ROS) and are more dependent on antioxidant systems like the thioredoxin system for survival compared to normal cells.[2][3] This inherent vulnerability makes them particularly susceptible to TrxR inhibitors like this compound.
Quantitative Comparison of Cytotoxicity
Experimental data consistently demonstrates that this compound exhibits selective cytotoxicity against a wide range of cancer cell lines while being less potent against normal, non-malignant cells, including stromal cells.
| Cell Line Type | Cell Line Name | This compound IC50 (µM) | Assay | Study |
| Tumor Cells | ||||
| Mantle Cell Lymphoma | JeKo-1 | < 1 | MTS | [4] |
| Lung Cancer | NCI-H1299 | ~1-2 | Trypan Blue | [5] |
| Breast Cancer | MDA-MB-231 | ~3 (24h) | MTT | [3] |
| Gastric Cancer | SGC-7901 | 1.8 | MTT | [3] |
| Gastric Cancer | BGC-823 | 2.3 | MTT | [3] |
| Gastric Cancer | KATO III | 2.7 | MTT | [3] |
| Lung Cancer | Calu-6 | ~3-4 | Trypan Blue | [5][6] |
| Lung Cancer | A549 | ~4-5 | Trypan Blue | [5][6] |
| Lung Cancer | SK-LU-1 | ~4-5 | Trypan Blue | [5] |
| Breast Cancer | MCF-7 | 3.37 | MTS | [7] |
| Normal/Stromal Cells | ||||
| Normal Lung Fibroblasts | HPF | ~3 | Trypan Blue | [5] |
| Normal Stromal Cells | NKtert | 4 | MTS | [4] |
| Normal Peripheral Blood Mononuclear Cells | PBMCs | > 1 (minimal apoptosis at 1µM) | Annexin V/PI | [4] |
Induction of Apoptosis: A Tale of Two Cell Types
This compound's cytotoxic effects are primarily mediated through the induction of apoptosis, or programmed cell death. Studies comparing the apoptotic response in tumor and normal cells reveal a significantly greater sensitivity in malignant cells.
| Cell Line Type | Cell Line Name | This compound Concentration (µM) | Apoptosis Induction | Study |
| Tumor Cells | ||||
| Mantle Cell Lymphoma | JeKo-1 | 1 | Significant increase in apoptotic cells | [4] |
| Breast Cancer | MDA-MB-231 | 0.5 | Increase in early apoptosis from 8.9% to 37.0% | [1] |
| Normal/Stromal Cells | ||||
| Normal Peripheral Blood Mononuclear Cells | PBMCs | 1 | Minimal apoptosis | [4] |
| Normal Stromal Cells | NKtert | 1 | Minimal apoptosis | [4] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 8 x 10³ cells per well and incubate overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound for 24 to 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Dye Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Cell Lysis & Analysis: Lyse the cells and measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a fluorescence microplate reader or flow cytometer.[3]
Thioredoxin Reductase (TrxR) Activity Assay
-
Cell Lysate Preparation: Treat cells with this compound, then harvest and lyse the cells in a cold buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction mixture containing NADPH and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Absorbance Measurement: Measure the rate of DTNB reduction by TrxR by monitoring the increase in absorbance at 412 nm over time.[1]
Signaling Pathways: A Deeper Dive into this compound's Mechanism
This compound's inhibition of TrxR triggers a cascade of downstream signaling events, predominantly in tumor cells. The resulting increase in intracellular ROS leads to oxidative stress, DNA damage, and ultimately, apoptosis.[2][3]
A key signaling pathway inhibited by this compound in cancer cells is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[9] Proteomic analyses have revealed that this compound treatment leads to a significant reduction in the phosphorylation of key proteins in this pathway, including AKT, mTOR, S6, and 4EBP1.[9] The impact of this compound on these signaling pathways in stromal cells is less well-characterized, but their lower reliance on these pathways for survival likely contributes to their relative resistance to the drug.
Caption: this compound's differential effect on tumor vs. stromal cells.
References
- 1. Anti-Cancer Effects of this compound in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Effects of this compound in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels [mdpi.com]
- 8. This compound reveals therapeutic anticancer potential by triggering distinct molecular cell death mechanisms and innate immunity in mutant p53 non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Auranofin's Anti-Parasitic Effects: A Comparative Guide
Auranofin, a drug historically used for rheumatoid arthritis, is gaining significant attention for its broad-spectrum anti-parasitic properties. This guide provides an objective comparison of this compound's efficacy against various parasites, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in evaluating its potential as a repurposed therapeutic.
This compound, a gold-containing compound, has demonstrated potent activity against a wide range of parasites, including protozoa such as Entamoeba histolytica, Giardia intestinalis, Toxoplasma gondii, and various species of Leishmania and Trypanosoma, as well as helminths like Schistosoma mansoni and filarial worms.[1][2][3][4] Its primary mechanism of action involves the inhibition of the thioredoxin reductase (TrxR) enzyme, a key component of the parasite's antioxidant defense system.[2][5] This inhibition leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and ultimately leading to parasite death.[2][6]
Comparative Efficacy of this compound
Independent studies have consistently demonstrated this compound's potent in vitro and in vivo activity. Notably, a high-throughput screen identified this compound as having a 10-fold lower 50% inhibitory concentration (IC50) against Entamoeba histolytica (0.5 µM) compared to the standard-of-care drug, metronidazole (5.2 µM).[3][7] Furthermore, this compound has shown efficacy against metronidazole-resistant strains of Giardia lamblia.[8][9]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against various parasites as reported in independent studies.
| Parasite | This compound IC50 | Comparator Drug | Comparator IC50 | Reference |
| Entamoeba histolytica | 0.5 µM | Metronidazole | 5.2 µM | [3][7] |
| Giardia lamblia | 4.0 µM | Metronidazole | (Effective) | [10] |
| Toxoplasma gondii | 0.28 µM | Pyrimethamine/Sulfadiazine | (Effective) | [11] |
| Leishmania donovani (amastigotes) | Low µM range | - | - | [1] |
| Brugia spp. (adult worms) | Low µM to nM range | - | - | [5] |
| Onchocerca ochengi (adult worms) | Low µM to nM range | - | - | [5] |
| Schistosoma mansoni (adult worms) | 2.5 µM (100% death in 2 days) | GoPI-sugar | 2.5 µM (100% death in 5 days) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are summarized protocols for key experiments cited in the evaluation of this compound's anti-parasitic effects.
In Vitro Susceptibility Testing (General Protocol)
-
Parasite Culture: Parasites are cultured in their respective appropriate media under standard conditions (e.g., temperature, CO2 levels).
-
Drug Preparation: this compound and comparator drugs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.
-
Drug Exposure: Parasites are seeded in microtiter plates and exposed to the various drug concentrations. Control wells with no drug and solvent-only controls are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Parasite viability is assessed using various methods, such as:
-
Microscopy: Direct counting of viable and non-viable parasites using a hemocytometer and vital dyes (e.g., trypan blue).
-
Metabolic Assays: Use of reagents like resazurin or MTT, which change color in the presence of metabolically active cells.
-
ATP Measurement: Quantification of intracellular ATP levels as an indicator of viability.
-
-
Data Analysis: The results are used to calculate the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50%.
In Vivo Efficacy in a Rodent Model of Amebiasis
-
Animal Model: C57BL/6 mice are used as the animal model for amebic colitis.
-
Infection: Mice are challenged with trophozoites of Entamoeba histolytica via intracecal injection.
-
Treatment: this compound is administered orally to the infected mice for a specified number of days. A control group receives the vehicle only.
-
Evaluation of Efficacy: Efficacy is determined by:
-
Cecal Scoring: The severity of amebic colitis is scored based on the gross pathology of the cecum.
-
Parasite Load: The number of parasites in the cecum is quantified using methods like qPCR.
-
-
Statistical Analysis: The differences in cecal scores and parasite load between the treated and control groups are analyzed for statistical significance.[3][12]
Visualizing Mechanisms and Workflows
To further clarify the processes involved in this compound's anti-parasitic action and its evaluation, the following diagrams have been generated.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Repurposing an Old Drug for a Golden New Age | springermedizin.de [springermedizin.de]
- 3. escholarship.org [escholarship.org]
- 4. The Many Lives of this compound: How an Old Anti-Rheumatic Agent May Become a Promising Antimicrobial Drug [mdpi.com]
- 5. Repurposing this compound as a Lead Candidate for Treatment of Lymphatic Filariasis and Onchocerciasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Resistance in Toxoplasma gondii Decreases the Accumulation of Reactive Oxygen Species but Does Not Target Parasite Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. A Reprofiled Drug, this compound, Is Effective against Metronidazole-Resistant Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Clinical Trial Results of this compound, a Novel Antiparasitic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Is Highly Efficacious against Toxoplasma gondii In Vitro and in an In Vivo Experimental Model of Acute Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
Safety Operating Guide
Proper Disposal of Auranofin: A Guide for Laboratory Professionals
The proper disposal of Auranofin, an organogold compound used in research and pharmaceutical development, is critical to ensure laboratory safety and environmental protection. Due to its hazardous nature, this compound must be managed as a controlled waste stream in accordance with local, state, and federal regulations. This guide provides essential information for the safe handling and disposal of this compound waste.
Hazard Profile of this compound
This compound is classified with several hazards that necessitate careful handling and disposal. The following table summarizes its key hazard classifications.
| Hazard Classification | Category | Description | Citations |
| Acute Oral Toxicity | Category 3 / 4 | Toxic or harmful if swallowed. | [1][2][3] |
| Reproductive Toxicity | Category 1B / 2 | Suspected of damaging fertility or the unborn child. | [2][3][4] |
| Carcinogenicity | Category 1A / 1B | May cause cancer. | [3] |
| Aquatic Toxicity (Acute) | Category 1 | Very toxic to aquatic life. | [1] |
| Aquatic Toxicity (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects. | [1] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. | [3] |
| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [3] |
Step-by-Step Disposal Protocol for this compound Waste
The primary principle for this compound disposal is that it must not be treated as common laboratory or household waste.[5] It should never be disposed of down the drain or in regular trash, as this can lead to environmental contamination.[1][5]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
This includes unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab materials that have come into direct contact with the compound (e.g., pipette tips, vials, contaminated absorbent materials).
2. Packaging and Labeling:
-
Ensure the waste container is robust and leak-proof.
-
Label the container clearly as "Hazardous Waste: this compound" and include appropriate hazard symbols (e.g., toxic, environmental hazard).
3. Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, well-ventilated, and have secondary containment to prevent the spread of material in case of a leak.[1]
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Disposal must be conducted at an approved waste disposal plant, often involving high-temperature incineration.[1][6][7]
5. Documentation:
-
Maintain a log of all this compound waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
The most favorable course of action is to use an alternative, less hazardous chemical if possible.[2] Consider returning any unused this compound to the manufacturer or supplier.[2]
Protocol for Accidental Spills
In the event of an this compound spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
2. Personal Protective Equipment (PPE):
-
Before cleaning, don appropriate PPE, including chemical-resistant gloves, a lab coat or gown, and safety goggles.[5] If there is a risk of dust or aerosol formation, respiratory protection may be necessary.[1][3]
3. Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For solutions, absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1][3]
-
Once absorbed, collect the contaminated material and place it in the sealed hazardous waste container.[1][3]
4. Decontamination:
-
Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1][3]
-
Collect all cleaning materials (e.g., wipes, absorbent pads) and dispose of them as this compound hazardous waste.
5. Final Steps:
-
Wash hands thoroughly with soap and water after the cleanup is complete.[1][5]
-
Report the spill to your laboratory supervisor and EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. This compound|34031-32-8|MSDS [dcchemicals.com]
- 2. This compound | C20H34AuO9PS | CID 16667669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. iwaste.epa.gov [iwaste.epa.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Auranofin
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Auranofin is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
This compound, a gold-containing compound, is classified as a potent and hazardous substance. Ingesting it can be toxic, and it may cause serious eye damage, allergic or asthma-like symptoms if inhaled, and is suspected of causing cancer and damaging fertility or the unborn child.[1][2] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure to this compound. The following table summarizes the required PPE for various handling scenarios.
| Activity | Minimum PPE Requirement |
| Handling Solid this compound (Weighing, Aliquoting) | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 compliant) is required. The outer glove should be removed and disposed of as hazardous waste immediately after handling.[3][4] - Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric. Cuffs should be tucked under the inner gloves. - Eye Protection: Chemical splash goggles or a full-face shield.[1] - Respiratory Protection: An N-95 or N-100 respirator is necessary to prevent inhalation of fine particles. |
| Preparing this compound Solutions | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves.[3][4] - Gown: A disposable, solid-front, back-closure gown. - Eye Protection: Chemical splash goggles. A face shield should be worn if there is a significant splash risk.[1] - Respiratory Protection: Not generally required if performed within a certified chemical fume hood or biological safety cabinet. |
| Administering this compound in Experimental Models | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves.[3][4] - Gown: A disposable, solid-front, back-closure gown. - Eye Protection: Safety glasses with side shields. |
| Cleaning and Decontamination | - Gloves: Double-gloving with heavy-duty nitrile or neoprene gloves. - Gown: A disposable, fluid-resistant gown. - Eye Protection: Chemical splash goggles or a face shield.[1] - Respiratory Protection: For large spills, a chemical cartridge respirator may be required. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A structured operational plan is critical to minimize the risk of exposure and contamination.
Designated Handling Area
-
All work with this compound, in solid or solution form, must be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet.[1]
-
The designated area should be clearly marked with a "Potent Compound Handling Area" sign.
-
Access to this area should be restricted to authorized personnel who have received specific training on handling potent compounds.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: this compound Safe Handling Workflow
Storage of this compound
-
This compound should be stored in a cool, well-ventilated area, away from direct sunlight.[5]
-
The storage container must be tightly sealed.
-
It is recommended to store this compound at -20°C.
-
The storage location should be locked and accessible only to authorized personnel.[1][2]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
All waste contaminated with this compound, including unused product, empty vials, contaminated PPE (gloves, gowns, etc.), and disposable labware (pipette tips, tubes), must be considered hazardous waste.
-
This waste must be collected in clearly labeled, leak-proof, and puncture-resistant hazardous waste containers. These containers are typically color-coded (e.g., black for hazardous pharmaceutical waste) to distinguish them from other waste streams.[6]
Disposal Procedure
-
Solid Waste: Collect in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous waste.
-
Decontamination: All non-disposable equipment and surfaces should be decontaminated. A common procedure involves washing with a detergent solution followed by rinsing with 70% ethanol. The cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.
Final Disposal
-
All hazardous waste containing this compound must be disposed of through a licensed hazardous waste management company.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.[1][2]
By adhering to these detailed safety and handling protocols, research professionals can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
References
- 1. Cytotoxic Drug Safety [tru.ca]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escopharma.com [escopharma.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
